molecular formula H3N2- B1214517 Hydrazinide CAS No. 25415-88-7

Hydrazinide

Cat. No.: B1214517
CAS No.: 25415-88-7
M. Wt: 31.038 g/mol
InChI Key: XPXMKIXDFWLRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinide is a nitrogen hydride. It is a conjugate base of a hydrazine. It is a conjugate acid of a hydrazine-1,2-diide and a hydrazine-1,1-diide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25415-88-7

Molecular Formula

H3N2-

Molecular Weight

31.038 g/mol

IUPAC Name

aminoazanide

InChI

InChI=1S/H3N2/c1-2/h1H,2H2/q-1

InChI Key

XPXMKIXDFWLRAA-UHFFFAOYSA-N

SMILES

N[NH-]

Canonical SMILES

N[NH-]

Other CAS No.

25415-88-7

Origin of Product

United States

Foundational & Exploratory

The Discovery of Novel Hydrazide Compounds: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Among the myriad of scaffolds explored, hydrazide derivatives have consistently emerged as a privileged class of compounds, demonstrating a broad spectrum of biological activities. Their inherent structural features and synthetic accessibility make them attractive candidates for the development of new drugs targeting a range of diseases, from infectious to proliferative and inflammatory conditions. This technical guide provides a comprehensive overview of recent advancements in the discovery of new hydrazide compounds with notable biological activity, with a focus on their synthesis, experimental evaluation, and underlying mechanisms of action.

Synthesis of Biologically Active Hydrazide-Hydrazones

The synthesis of hydrazide-hydrazone derivatives is a versatile and well-established process in organic chemistry.[1] The most common and straightforward method involves the condensation reaction between a carboxylic acid hydrazide and an appropriate aldehyde or ketone.[2] This reaction is typically carried out under reflux in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction.[3][4]

General Synthetic Protocol for Hydrazide-Hydrazone Synthesis

The following protocol outlines a general procedure for the synthesis of hydrazide-hydrazone derivatives, which can be adapted based on the specific reactants and desired product.

Materials:

  • Carboxylic acid hydrazide (1 equivalent)

  • Aldehyde or ketone (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction flask with condenser

  • Stirring and heating apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the carboxylic acid hydrazide in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress of the reaction by thin-layer chromatography (TLC).[5]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure hydrazide-hydrazone derivative.[6]

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[6]

Example: Synthesis of Quinoline-Based Hydrazide-Hydrazones

Quinoline-based hydrazones have garnered significant interest due to their potent anticancer activities.[7] A general scheme for their synthesis is depicted below.

G cluster_0 Vilsmeier-Haack Reaction cluster_1 Hydrazone Formation cluster_2 EDC Coupling Acetanilide Acetanilide Derivative DMF_POCl3 DMF, POCl₃ Acetanilide->DMF_POCl3 Carbaldehyde 2-Chloro-quinoline -3-carbaldehyde DMF_POCl3->Carbaldehyde Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Carbaldehyde->Hydrazine Hydrazone Quinoline Hydrazone Hydrazine->Hydrazone EDC EDC, Et₃N, DMF Hydrazone->EDC CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->EDC FinalProduct Quinoline-Based Hydrazide-Hydrazone EDC->FinalProduct

General synthesis of quinoline-based hydrazide-hydrazones.

This workflow illustrates a multi-step synthesis starting from an acetanilide derivative, which undergoes a Vilsmeier-Haack reaction to form a quinoline carbaldehyde.[7] This intermediate is then reacted with hydrazine hydrate to yield the quinoline hydrazone. Finally, an EDC-mediated peptide coupling reaction with a carboxylic acid produces the target quinoline-based hydrazide-hydrazone.[7]

Biological Activities of Novel Hydrazide Compounds

Newly synthesized hydrazide derivatives are screened for a variety of biological activities. The most promising areas of investigation include their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Hydrazide-hydrazones have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[8] Their mechanism of action is often attributed to the presence of the azomethine group (–NH–N=CH–), which is crucial for their biological activity.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9]

Materials:

  • Synthesized hydrazide compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)[9]

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of the hydrazide compound in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (broth with microorganism and a standard antimicrobial agent) and a negative control (broth with microorganism and no compound).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[4]

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Table 1: Antimicrobial Activity of Selected Hydrazide Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
5f E. coli2.5[11]
5f K. pneumoniae2.5[11]
5c B. subtilis2.5[11]
NH1 S. aureus- (Zone of Inhibition: 24 mm)[12]
NH5 B. subtilis- (Zone of Inhibition: 25 mm)[12]
NH3 E. coli- (Zone of Inhibition: 33 mm)[12]
6g S. aureus ATCC 2921332[9]
6b, 6d, 6e T. tonsurans NCPF 2458[9]
Anticancer Activity

Many novel hydrazide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[13] Their mechanisms of action are diverse and can involve the inhibition of key enzymes or the disruption of critical signaling pathways in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Synthesized hydrazide compounds

  • Standard anticancer drug (positive control)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the hydrazide compounds and a standard anticancer drug. Include untreated cells as a negative control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]

Table 2: Anticancer Activity of Selected Hydrazide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
9 HCT116 (Colon)Sub-micromolar[13]
12 HCT116 (Colon)Sub-micromolar[13]
9 SKOV-3 (Ovarian)Sub-micromolar[13]
12 SKOV-3 (Ovarian)Sub-micromolar[13]
10b c-Met0.00037[16]
11b c-Met0.00341[16]
11b VEGFR-20.02534[16]
19 NeuroblastomaMicromolar potency[1][17]
22 NeuroblastomaMicromolar potency[1][17]
1 HDAC30.19[18]
Anti-inflammatory Activity

Hydrazide derivatives have also been explored for their potential to mitigate inflammation.[19] The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan, an irritating polysaccharide.[17]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Synthesized hydrazide compounds

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)[19]

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

  • Administer the test compounds and the standard drug to the respective groups, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection. The control group receives the vehicle.[17][21]

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.[22]

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]

  • The degree of edema is calculated as the increase in paw volume.

  • The percentage inhibition of edema is calculated for each group relative to the control group, which indicates the anti-inflammatory activity of the compound.

Table 3: Anti-inflammatory Activity of Selected Hydrazide Derivatives

Compound IDDoseTime (hours)% Inhibition of EdemaReference
27d --58.6[19]
27e --61.4[19]
27h --64.0[19]
14a 20 mg/kg-37.29[19]
14b 20 mg/kg-35.73[19]
13 50 mg/kg-20.90[19]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which hydrazide compounds exert their biological effects is crucial for rational drug design and development. Several key signaling pathways have been identified as targets for these compounds.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases, leading to the hyperacetylation of histones and other non-histone proteins.[23] This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[23] Certain hydrazide-based compounds have been identified as potent HDAC inhibitors.[18]

G HDACi Hydrazide-Based HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation ↑ Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Transcription ↑ Gene Transcription Chromatin->Transcription TumorSuppressor Tumor Suppressor Genes (e.g., p21, p53) Transcription->TumorSuppressor CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Apoptosis Apoptosis TumorSuppressor->Apoptosis

Mechanism of action of hydrazide-based HDAC inhibitors.
c-Met Signaling Pathway Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[24] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of many cancers.[25][26] Novel (E)-N'-benzylidene hydrazides have been designed as potent c-Met inhibitors.[16]

G Hydrazide_cMet (E)-N'-benzylidene hydrazide cMet c-Met Receptor Hydrazide_cMet->cMet Inhibits HGF HGF HGF->cMet Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Survival Cell Survival PI3K_AKT->Survival Invasion Invasion & Metastasis PI3K_AKT->Invasion Proliferation Cell Proliferation RAS_MAPK->Proliferation RAS_MAPK->Invasion STAT->Proliferation

Inhibition of the c-Met signaling pathway by hydrazides.
NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[11] It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[27] The anti-inflammatory effects of some hydrazide derivatives may be attributed to their ability to modulate the NF-κB signaling pathway.

G cluster_0 InflammatoryStimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Complex InflammatoryStimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Degrades & Releases NFκB_active Active NF-κB NFκB->NFκB_active Translocates to ProinflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFκB_active->ProinflammatoryGenes Nucleus Nucleus Inflammation Inflammation ProinflammatoryGenes->Inflammation Hydrazide_AntiInflam Anti-inflammatory Hydrazide Hydrazide_AntiInflam->IKK Inhibits? Hydrazide_AntiInflam->NFκB_active Inhibits?

Potential modulation of the NF-κB pathway by hydrazides.

Conclusion

Hydrazide and its derivatives continue to be a fertile ground for the discovery of new biologically active compounds. Their synthetic tractability allows for the creation of diverse chemical libraries, which, when coupled with robust biological screening and mechanistic studies, can lead to the identification of promising new therapeutic leads. The examples and protocols provided in this guide highlight the significant potential of hydrazides in addressing unmet medical needs in the areas of infectious diseases, cancer, and inflammation. Further research into the structure-activity relationships and optimization of lead compounds will be crucial in translating these findings into clinically effective drugs.

References

An In-depth Technical Guide to the Initial Investigation of Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of hydrazide compounds, a class of organic molecules with significant potential in medicinal chemistry and drug development. This document details their synthesis, physicochemical characteristics, and diverse biological activities, presenting key data in a structured format to facilitate research and development efforts.

Core Properties and Synthesis of Hydrazide Compounds

Hydrazides are a class of organic compounds characterized by the functional group R-C(=O)NHNH2. They are valuable intermediates in organic synthesis and are known to be precursors for a variety of heterocyclic compounds. The presence of the hydrazide moiety imparts unique physicochemical properties and a broad spectrum of biological activities to these molecules.

Physicochemical Properties

Hydrazide compounds are typically crystalline solids with varying melting points and solubility profiles depending on the nature of the 'R' group. They exhibit keto-enol tautomerism, existing predominantly in the keto form in the solid state and in equilibrium between the keto and enol forms in solution. The stability of hydrazide derivatives can vary, with some glycoconjugates showing half-lives ranging from hours to days depending on the pH.

Table 1: Physicochemical Properties of Selected Hydrazide Derivatives

Compound/DerivativeMolecular FormulaMelting Point (°C)Yield (%)Reference
2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazideC15H14N2O325098
N'-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazideC18H20N2O4225-22798
N'-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazideC14H11BrN2O4262-26398
2,4-dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazideC17H18N2O3230-23223
Synthesis of Hydrazide Compounds

The most common method for synthesizing hydrazides involves the reaction of an ester, acyl chloride, or anhydride with hydrazine hydrate. These reactions are typically carried out in a suitable solvent, such as an alcohol, and may be performed at room temperature or under reflux. Purification is generally achieved through recrystallization or column chromatography.

Experimental Protocol: General Synthesis of Hydrazides from Esters

  • Reaction Setup: An ester is dissolved in a suitable alcohol solvent (e.g., ethanol, methanol).

  • Addition of Hydrazine Hydrate: Hydrazine hydrate is added to the solution, typically in a slight molar excess.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to 24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid hydrazide is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

General Workflow for Hydrazide Synthesis and Analysis

Biological Activities of Hydrazide Derivatives

Hydrazide derivatives, particularly hydrazones formed by the condensation of hydrazides with aldehydes or ketones, exhibit a wide array of biological activities. This has made them a significant area of interest in drug discovery and development.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of hydrazide-hydrazone derivatives. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: In Vitro Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEnterococcus faecalisMicrococcus luteusCandida albicansReference
2 3.91.953.9>1000
9 62.531.2515.62>1000
10 1.950.480.97>1000
11 1.950.970.971000
17 3.91.951.95>1000
18 3.91.951.95>1000
19 12531.2562.5500
21 3.91.951.95>1000
Anticancer Activity

The antiproliferative effects of hydrazide derivatives have been evaluated against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell growth and survival.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the hydrazide compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Simplified Intrinsic Apoptosis Signaling Pathway

Other Biological Activities

Hydrazide compounds have also been reported to possess a range of other pharmacological properties, including:

  • Anti-inflammatory: Some derivatives have shown significant anti-inflammatory activity.

  • Anticonvulsant: Certain hydrazones have been identified as potential anticonvulsant agents.

  • Antiviral: Antiviral activity against various viral strains has been observed for some hydrazide derivatives.

  • Antitubercular: Isonicotinic acid hydrazide (Isoniazid) is a well-known first-line medication for the treatment of tuberculosis.

Structural Characterization of Hydrazide Compounds

The structural elucidation of newly synthesized hydrazide derivatives is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the N-H, C=O, and C=N groups are of particular interest.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the chemical environment of protons and carbon atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structure.

Table 3: Characteristic Spectroscopic Data for a Representative Hydrazide-Hydrazone

Spectroscopic TechniqueKey Signals/PeaksInterpretation
FT-IR (cm⁻¹) 3200-3400N-H stretching
1640-1680C=O stretching (amide)
1590-1620C=N stretching (imine)
¹H NMR (δ, ppm) 11.0-12.0 (s, 1H)-CONH- proton
8.0-8.5 (s, 1H)-N=CH- proton
6.5-8.0 (m, Ar-H)Aromatic protons
¹³C NMR (δ, ppm) 160-170C=O (amide)
140-150C=N (imine)
110-140Aromatic carbons
Mass Spec (m/z) [M]+ or [M+H]+Molecular ion peak

Experimental Protocol: Spectroscopic Characterization

  • FT-IR: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • NMR: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz or higher for ¹H. Tetramethylsilane (TMS) is used as an internal standard.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, and the spectrum is obtained using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Hydrazone Formation from Hydrazide

Conclusion

Hydrazide compounds and their derivatives represent a versatile and promising class of molecules for the development of new therapeutic agents. Their synthetic accessibility, coupled with a broad spectrum of biological activities, makes them attractive scaffolds for medicinal chemists. This guide provides a foundational understanding of their core properties, synthesis, and biological evaluation, offering a starting point for further investigation and development in this exciting field. The detailed protocols and tabulated data are intended to serve as a practical resource for researchers and scientists.

Exploring the Chemical Space of Hydrazide-Based Molecules: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrazide-based molecules represent a versatile and privileged scaffold in medicinal chemistry and drug discovery. The core hydrazide moiety (-CONHNH2) and its derivatives, hydrazones (-CONHN=CHR), offer a unique combination of structural features and chemical reactivity that have led to their exploration in a wide array of therapeutic areas.[1][2] The presence of the reactive hydrazide group serves as a key building block for the synthesis of a diverse range of heterocyclic compounds and as a pharmacophore in its own right.[3] This technical guide provides an in-depth exploration of the chemical space of hydrazide-based molecules, intended for researchers, scientists, and drug development professionals. It covers their synthesis, biological evaluation, and mechanisms of action, with a focus on practical experimental protocols and data interpretation.

Synthesis of Hydrazide-Based Molecules

The most common and straightforward method for the synthesis of hydrazides is the hydrazinolysis of esters. This reaction is typically carried out by refluxing an ester with hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The resulting hydrazide can be readily purified by recrystallization. Hydrazones are subsequently synthesized by the condensation of a hydrazide with an appropriate aldehyde or ketone, often under acidic catalysis.

Experimental Protocol: Synthesis of a Hydrazide Derivative from an Ester

This protocol describes a general procedure for the synthesis of a hydrazide from a methyl or ethyl ester.

Materials:

  • Appropriate methyl or ethyl ester (1 equivalent)

  • Hydrazine hydrate (N₂H₄·H₂O, 3-5 equivalents)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Recrystallization solvent (e.g., ethanol, methanol, or water)

Procedure:

  • To a round-bottom flask, add the ester (1 equivalent) and dissolve it in a minimal amount of ethanol or methanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the hydrazide product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Purify the crude hydrazide by recrystallization from a suitable solvent.

  • Dry the purified crystals under vacuum.

  • Characterize the final product using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4][5][6][7]

Biological Evaluation of Hydrazide-Based Molecules

Hydrazide derivatives have demonstrated a broad spectrum of biological activities. The following sections provide detailed protocols for key in vitro assays used to evaluate their therapeutic potential.

Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[8][9][10][11][12]

Materials:

  • Hydrazide compound (test compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in the broth to the final desired concentration (typically 5 x 10⁵ CFU/mL).

  • Add the diluted inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[8][9][10][11][12]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer agents.[13][14][15]

Materials:

  • Cancer cell line(s)

  • Complete cell culture medium

  • Hydrazide compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13][14][15]

Anti-inflammatory Activity: Inhibition of Protein Denaturation

Inflammation can involve the denaturation of proteins. The ability of a compound to inhibit heat-induced protein denaturation can be used as an in vitro screening method for anti-inflammatory activity.

Materials:

  • Bovine Serum Albumin (BSA) solution (e.g., 0.2% w/v in Tris buffer saline, pH 6.8)

  • Hydrazide compound (test compound)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compound and the standard drug in PBS.

  • In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound or standard drug at different concentrations.

  • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate the tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Enzyme Inhibition Assay: Laccase Inhibition

Laccase is a copper-containing oxidase enzyme that is a target for the development of antifungal agents. The following is a general protocol for a laccase inhibition assay using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a substrate.[16][17][18]

Materials:

  • Laccase enzyme solution

  • ABTS solution (in a suitable buffer, e.g., 100 mM sodium acetate buffer, pH 5.0)

  • Hydrazide compound (test inhibitor)

  • Buffer solution

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the buffer solution.

  • In the wells of a 96-well plate, add the buffer, the laccase enzyme solution, and the different concentrations of the test inhibitor.

  • Include a control well with the enzyme and buffer but no inhibitor.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the ABTS substrate to all wells.

  • Immediately measure the increase in absorbance at 420 nm over time (kinetic mode) using a microplate reader. The oxidation of ABTS by laccase produces a colored product.

  • Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Biological Activities of Hydrazide-Based Molecules

The structural diversity of hydrazide derivatives has led to a wide range of biological activities. The following tables summarize some of the reported quantitative data for various activities.

Table 1: Antimicrobial Activity of Hydrazide Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
Isonicotinoyl hydrazonesMycobacterium tuberculosis H37Rv0.05[8]
Nicotinic acid hydrazonesPseudomonas aeruginosa0.19 - 0.22[8]
Pyrazole-based hydrazonesEscherichia coli12.5[19]
Pyrazole-based hydrazonesStaphylococcus aureus6.25[19]
1-Adamantyl-carbonyl hydrazonesEnterococcus faecalis12.5[20]
1,3,4-Oxadiazole hydrazonesM. tuberculosis H37Rv4[21]

Table 2: Anticancer Activity of Hydrazide Derivatives

Compound ClassCell LineIC50 (µM)Reference
Salicylic acid hydrazonesSK-OV-3 (Ovarian)<0.001[9]
Salicylic acid hydrazonesHCT15 (Colon)0.022[9]
Pyrrole-containing hydrazonesPC-3 (Prostate)1.32[22]
Pyrrole-containing hydrazonesMCF-7 (Breast)2.99[22]
Quinoline-based hydrazidesKelly (Neuroblastoma)<10[23]
Hydrazide-hydrazonesHCT-116 (Colon)Varies

Table 3: Enzyme Inhibitory Activity of Hydrazide Derivatives

Compound ClassTarget EnzymeIC50 / KiReference
4-Hydroxybenzhydrazide derivativesLaccaseKi = 24 - 674 µM[24]
Salicylic acid hydrazonesTRKAIC50 = 111 nM[9]
Indazole-based hydrazidesHDAC1IC50 = 0.029 µM[14]
Indazole-based hydrazidesHDAC3IC50 = 0.023 µM[14]
Panobinostat-based hydrazidesHDAC1pM - low nM[15]

Signaling Pathways Modulated by Hydrazide-Based Molecules

The therapeutic effects of hydrazide-based molecules are often attributed to their ability to modulate specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Tropomyosin Receptor Kinase A (TRKA) Signaling Pathway

TRKA is a receptor tyrosine kinase that plays a critical role in the development and survival of neurons. Its aberrant activation is implicated in various cancers. Several hydrazide-based compounds have been identified as potent TRKA inhibitors.[9] Inhibition of TRKA blocks downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[24][25][26][27][28]

TRKA_Signaling_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Binds & Activates RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K Hydrazide_Inhibitor Hydrazide-based TRKA Inhibitor Hydrazide_Inhibitor->TRKA Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: TRKA signaling pathway and its inhibition by hydrazide-based molecules.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors, including several hydrazide-based compounds, cause hyperacetylation of histones, which results in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.[23][29][30][31][32] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition Hydrazide_Inhibitor Hydrazide-based HDAC Inhibitor HDAC HDAC Hydrazide_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of hydrazide-based HDAC inhibitors.

Bcl-2 Family and Apoptosis Induction

The Bcl-2 family of proteins are key regulators of the intrinsic pathway of apoptosis. Anti-apoptotic proteins like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. Some hydrazide-hydrazone derivatives have been shown to induce apoptosis by inhibiting the function of anti-apoptotic Bcl-2 family proteins.[1][3][19][22][33] This leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating caspases and triggering programmed cell death.

Bcl2_Apoptosis_Pathway Hydrazide_Molecule Hydrazide-based Molecule Bcl2 Anti-apoptotic Bcl-2 proteins Hydrazide_Molecule->Bcl2 Inhibits Bax_Bak Pro-apoptotic Bax/Bak proteins Bcl2->Bax_Bak Sequesters Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis by hydrazide-based molecules via inhibition of Bcl-2.

Conclusion

The chemical space of hydrazide-based molecules is vast and rich with therapeutic potential. Their facile synthesis, structural diversity, and wide range of biological activities make them an attractive scaffold for drug discovery. This technical guide has provided a comprehensive overview of the key aspects of exploring this chemical space, from synthesis and biological evaluation to the elucidation of their mechanisms of action. The detailed experimental protocols and summary of quantitative data serve as a practical resource for researchers in the field. The continued exploration of hydrazide derivatives, guided by a deeper understanding of their structure-activity relationships and molecular targets, is poised to yield novel and effective therapeutic agents for a multitude of diseases.

References

The Hydrazide Functional Group: A Technical Guide to Its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrazide functional group, characterized by a carbonyl group bonded to a hydrazine moiety (-CONHNH₂), is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable synthon for the construction of a diverse array of heterocyclic compounds and a key pharmacophore in numerous clinically significant drugs.[1] Hydrazide-containing compounds have demonstrated a broad spectrum of biological activities, including antitubercular (e.g., isoniazid), antidepressant (e.g., iproniazid), and anticancer properties.[2] This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the hydrazide functional group, focusing on its core reactions, quantitative physicochemical properties, detailed experimental protocols, and its role in biological pathways.

Physicochemical Properties of Hydrazides

The reactivity of the hydrazide functional group is governed by its electronic structure, acidity, and the strength of its constituent bonds. The presence of the electron-withdrawing acyl group influences the nucleophilicity of the hydrazine nitrogens, while the lone pairs on the nitrogen atoms confer basic properties.

Acidity (pKa)

The acidity of the N-H protons in hydrazides is a critical parameter influencing their reactivity, particularly in base-mediated reactions. The pKa values of hydrazides are influenced by the nature of the substituents on both the acyl and hydrazine moieties.

CompoundpKa (in DMSO)Reference
Hydrazine~37[3]
Phenylhydrazine24.1[4]
BenzohydrazideNot widely reported in DMSO-
p-NitrobenzohydrazideNot widely reported in DMSO-
p-MethoxybenzohydrazideNot widely reported in DMSO-
N,N'-di-Boc-hydrazine17.3[3]
N-Boc-N'-tosylhydrazine12.7[3]

Note: pKa values are highly solvent-dependent. The values in DMSO are generally higher than in water.

Bond Dissociation Energy (BDE)

The N-N bond is a characteristic feature of hydrazides, and its bond dissociation energy (BDE) provides insight into the stability of the molecule and its propensity to undergo radical reactions. The BDE of the N-H bond is also crucial for understanding reactions involving hydrogen atom abstraction.

BondCompoundBDE (kcal/mol)Reference
N-NHydrazine (H₂N-NH₂)~60[5]
N-N1,2-Dimethylhydrazine (CH₃NH-NHCH₃)~62[6]
N-HHydrazine (H₂N-NH₂)~81[7]
N-HPhenylhydrazine (PhNH-NH₂)~76[7]
N-HBenzohydrazide (PhCONH-NH₂)~81[7]

Core Reactivity of the Hydrazide Functional Group

The hydrazide moiety exhibits a rich and diverse reactivity profile, making it a versatile building block in organic synthesis. The principal reactions include acylation, alkylation, oxidation, reduction, and cyclization.

Acylation

Acylation of hydrazides can occur at either the terminal nitrogen (N') or the substituted nitrogen (N). The regioselectivity of the reaction is influenced by the steric and electronic nature of the acylating agent and the hydrazide substrate, as well as the reaction conditions.

// Reactants Benzohydrazide [label="Benzohydrazide"]; AcylChloride [label="Acyl Chloride (R'COCl)"];

// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Diacylhydrazine [label="N,N'-Diacylhydrazine"]; HCl [label="HCl"];

// Logical flow Benzohydrazide -> Intermediate [label="Nucleophilic attack"]; AcylChloride -> Intermediate; Intermediate -> Diacylhydrazine [label="Elimination of Cl-"]; Intermediate -> HCl; }

Workflow for selective mono-alkylation of a protected hydrazine.

Experimental Protocol: Synthesis of a Monoalkylhydrazine [3]

  • Preparation of tert-Butyl Isopropylidene Carbazate: Add magnesium sulfate (~2 g) and 5 drops of acetic acid to a solution of tert-butyl carbazate (10 g, 75.6 mmol) in acetone (75 mL). Heat the mixture to reflux for 1 hour. After cooling, filter the mixture and concentrate in vacuo to obtain the product as a white solid.

  • Alkylation: To a solution of tert-butyl isopropylidene carbazate (3.0 mmol) in toluene (10 mL), add powdered potassium hydroxide (3.9 mmol) and tetrabutylammonium hydrogen sulfate (0.3 mmol). Heat the mixture to 80°C and add the alkyl bromide (3.3 mmol). Stir at 80°C for 2-4 hours.

  • Deprotection: After cooling, add a 3M HCl solution (5 mL) and stir at room temperature for 1 hour. Separate the aqueous layer and wash the organic layer with 3M HCl (2 x 5 mL). Combine the aqueous layers, wash with diethyl ether (2 x 10 mL), and then basify with 50% NaOH solution to pH > 12. Extract the product with diethyl ether (3 x 10 mL), dry the combined organic layers over sodium sulfate, and concentrate to obtain the monoalkylhydrazine.

Oxidation

Hydrazides can be oxidized to various products, including acyl diazenes, which are reactive intermediates in organic synthesis. The choice of oxidizing agent determines the outcome of the reaction.

Experimental Protocol: Green Oxidation of an Aromatic Hydrazide [3]

  • Charge a 100 mL round-bottom flask with the aromatic hydrazide (4.70 mmol) and acetonitrile (20 mL).

  • Add silica gel (47.0 mmol) and Bobbitt's Salt (6.11 mmol) to the flask.

  • Stir the reaction mixture for 75 minutes open to the air at room temperature.

  • Filter the mixture through a pad of silica gel, rinsing with dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by chromatography on silica gel (e.g., 10-25% ethyl acetate/hexanes) to afford the corresponding aromatic diazene.

Reduction

Reduction of the hydrazide functionality can lead to either the corresponding hydrazine or, with more potent reducing agents and harsher conditions, cleavage of the N-N bond to form an amine.

Experimental Protocol: Reduction of an Amide to an Amine with LiAlH₄ (Illustrative for Hydrazide Reduction) [8] Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen).

  • In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.26 mol) in anhydrous tetrahydrofuran (THF) (1200 mL).

  • Add the hydrazide (1.0 mol) portion-wise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 16 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench by the sequential dropwise addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and then water (141 mL).

  • Stir the resulting mixture for 30 minutes, then filter the white precipitate.

  • Wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazine product. Further purification can be achieved by distillation or crystallization.

Cyclization

Hydrazides are key precursors for the synthesis of a wide variety of five-membered heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These reactions typically involve condensation with a suitable electrophile followed by cyclodehydration.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles [9]

  • Dissolve the aryl hydrazide (1 mmol) in phosphorus oxychloride (5 mL).

  • Add an equimolar amount of the desired carboxylic acid (1 mmol).

  • Heat the reaction mixture to reflux for 5-7 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole.

Role in Drug Development and Biological Pathways

The versatile reactivity of the hydrazide functional group is extensively leveraged in drug discovery and development. Hydrazides serve as crucial intermediates for the synthesis of complex drug molecules and are themselves present as key pharmacophores in many therapeutic agents.

Hydrazides as Enzyme Inhibitors: The Case of Monoamine Oxidase (MAO)

A prominent example of the biological relevance of hydrazides is their role as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. [10]Hydrazide-containing drugs such as iproniazid and isocarboxazid are irreversible inhibitors of MAO.

Signaling Pathway: MAO Inhibition by Hydrazide Drugs

MAO_inhibition Monoamine Monoamine Neurotransmitter (e.g., Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Substrate Aldehyde Inactive Aldehyde Metabolite MAO->Aldehyde Oxidative Deamination InactiveComplex Inactive MAO-Inhibitor Complex MAO->InactiveComplex HydrazideDrug Hydrazide-based MAO Inhibitor HydrazideDrug->MAO Irreversible Inhibition

Inhibition of Monoamine Oxidase (MAO) by hydrazide-based drugs.

The inhibition of MAO by hydrazide drugs leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is the basis for their antidepressant effects.

Conclusion

The hydrazide functional group is a remarkably versatile and reactive moiety that plays a pivotal role in modern organic and medicinal chemistry. A thorough understanding of its fundamental reactivity, including acylation, alkylation, oxidation, reduction, and cyclization, is essential for the rational design and synthesis of novel therapeutic agents and complex molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important functional group. The continued exploration of hydrazide chemistry will undoubtedly lead to the discovery of new synthetic methodologies and the development of innovative medicines.

References

A Technical Guide to the Theoretical and Computational Exploration of Hydrazide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational methodologies employed to elucidate the intricate structural and electronic properties of hydrazides. Hydrazides, a versatile class of organic compounds, are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] A profound understanding of their conformational landscape, spectroscopic signatures, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials.

Conformational Analysis: Unraveling the 3D Architecture

The three-dimensional arrangement of atoms in a hydrazide molecule dictates its physical, chemical, and biological properties. Theoretical and computational methods are indispensable tools for exploring the conformational preferences of these molecules.

Key Conformational Features

Hydrazides exhibit unique conformational features primarily due to the rotation around the N-N single bond and the pyramidal nature of the nitrogen atoms.[3] The presence of lone pairs on the nitrogen atoms leads to repulsive interactions that significantly influence the torsional angles.[3] For instance, in certain atropisomeric hydrazides, an unusually large torsional angle (CO–N–N–CO) of approximately 86° has been observed, indicating an orthogonal relationship between the two planes containing each nitrogen atom.[3]

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in identifying the most stable conformers. For some hydrazones, the E configurational isomer is found to be more stable than the Z isomer, a preference that can be rationalized by the formation of an intramolecular hydrogen bond creating a pseudo-six-membered ring.

Computational Approaches

High-level quantum chemical calculations are employed to perform exhaustive conformational analyses.[4] The choice of computational method and basis set is crucial for obtaining accurate results.

Methodology:

A common approach involves geometry optimization of various possible conformers using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). Frequency calculations are then performed to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

Workflow for Conformational Analysis:

G cluster_0 Computational Workflow start Initial Molecular Structure conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc energy_analysis Relative Energy Analysis freq_calc->energy_analysis stable_conf Identification of Stable Conformers energy_analysis->stable_conf

Computational workflow for conformational analysis.
Quantitative Conformational Data

The following table summarizes key torsional angles for selected hydrazide derivatives as determined by X-ray crystallography and DFT calculations.

CompoundMethodTorsional Angle (θ) (CO–N–N–CO)Reference
Hydrazide 1X-ray~76.9°[3]
Hydrazide 2aX-ray~72.4°[3]
Hydrazide 2bX-ray~72.8°[3]
Hydrazide 2cX-ray~82.8°[3]
Atropisomeric HydrazideX-ray~86°[3]

Spectroscopic Properties: Fingerprinting Hydrazide Structures

Spectroscopic techniques, in conjunction with computational methods, provide a powerful approach for the structural elucidation of hydrazides.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the key functional groups in hydrazide derivatives.[1] Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

Functional GroupCharacteristic Absorption Band (cm⁻¹)
N-H (stretch)3150 - 3350
C=O (amide I)1630 - 1680
N-H (bend, amide II)1510 - 1570
C-N (stretch)1200 - 1300
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for determining the detailed molecular structure of hydrazides, including the stereochemistry around the C=N double bond in hydrazones.[1] Computational prediction of NMR chemical shifts can assist in the interpretation of complex spectra.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve the hydrazide derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Use Tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H NMR).[1]

Computational Spectroscopy

Methodology:

DFT calculations are widely used to predict spectroscopic properties. For instance, vibrational frequencies can be calculated at the B3LYP/6-31G** level of theory. NMR chemical shifts can be computed using the Gauge-Including Atomic Orbital (GIAO) method.

Electronic Properties and Reactivity

The electronic structure of hydrazides governs their reactivity and potential as corrosion inhibitors or biologically active molecules.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of chemical stability.[5] A smaller energy gap suggests higher reactivity.[5]

DFT calculations have been used to determine the HOMO-LUMO energy gaps for various fatty hydrazide derivatives, revealing their potential as corrosion inhibitors.[5]

Fatty Hydrazide DerivativeHOMO-LUMO Energy Gap (eV)
AADH5.20
TADH5.31
ODH5.62
General Range5.20 - 7.61
Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[6]

Reaction Mechanisms

Theoretical studies can elucidate the mechanisms of reactions involving hydrazides. For example, the reaction of formalhydrazone with singlet oxygen has been studied computationally, revealing pathways such as a [2+2] cycloaddition and an 'ene' reaction.[7]

Reaction Pathway of Formalhydrazone with Singlet Oxygen:

G cluster_0 Reaction Pathways Reactants Formalhydrazone + ¹O₂ TS1 Transition State 1 ([2+2] Cycloaddition) Reactants->TS1 TS2 Transition State 2 ('Ene' Reaction) Reactants->TS2 Intermediate1 3-Amino-1,2,3-dioxazetidine TS1->Intermediate1 Product2 Hydroperoxymethyl diazene TS2->Product2

Simplified reaction pathways of formalhydrazone with singlet oxygen.

Experimental Protocols

General Synthesis of Hydrazide-Hydrazones

Hydrazide-hydrazones are typically synthesized through a condensation reaction between a hydrazide and an aldehyde or a ketone.[1]

Protocol:

  • Dissolve the hydrazide (1 equivalent) in a suitable solvent, such as ethanol.

  • Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution.

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or glacial acetic acid).[8]

  • Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry.

  • Purify the product by recrystallization from an appropriate solvent.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of hydrazides.

Protocol:

  • Crystal Growth: Grow single crystals of the hydrazide derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

  • Data Analysis: Analyze the refined structure to obtain precise bond lengths, bond angles, and torsional angles.

Conclusion

The synergy between theoretical calculations and experimental investigations provides a comprehensive understanding of the structure, properties, and reactivity of hydrazides. DFT and other quantum chemical methods are powerful tools for predicting conformational preferences, spectroscopic data, and electronic properties, thereby guiding the design and synthesis of new hydrazide-based compounds with desired functionalities for applications in drug discovery and materials science.

References

Spectroscopic Analysis of Newly Synthesized Hydrazides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the characterization of newly synthesized hydrazides. Hydrazides and their derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The structural elucidation of these novel compounds is paramount for understanding their mechanisms of action and for the advancement of new therapeutic agents. This document outlines the methodologies for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting key quantitative data in accessible formats and visualizing experimental workflows.

Synthesis and Purification of Hydrazides

The synthesis of hydrazides is most commonly achieved through the hydrazinolysis of esters using hydrazine hydrate.[4][5] The general reaction involves the nucleophilic attack of the hydrazine on the ester carbonyl group, leading to the formation of the hydrazide and an alcohol as a byproduct.

General Experimental Protocol for Hydrazide Synthesis

A typical procedure for the synthesis of a hydrazide from an ester is as follows:

  • Dissolution: The starting ester (1 equivalent) is dissolved in a suitable alcohol solvent, such as ethanol or methanol.[5]

  • Addition of Hydrazine Hydrate: Hydrazine hydrate (a 5 to 10-fold molar excess) is added to the solution.[6] The excess hydrazine helps to drive the reaction to completion.

  • Reflux: The reaction mixture is heated under reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1][5]

  • Cooling and Precipitation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the solid hydrazide product.[1]

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration and washed with a cold solvent, such as diethyl ether, to remove unreacted starting materials and byproducts.[6]

  • Drying: The purified hydrazide is then dried under a vacuum.[6]

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[5]

Spectroscopic Characterization

The structural confirmation of newly synthesized hydrazides relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the identification of functional groups present in a molecule. For hydrazides, FT-IR is instrumental in confirming the presence of the characteristic -CONHNH₂ group.[7]

Key FT-IR Absorption Bands for Hydrazides:

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Reference(s)
N-HStretching (asymmetric and symmetric)3180 - 3320[7]
C=OStretching (Amide I)~1698[7]
N-HBending (Amide II)~1534[7]
C-NStretching (Amide III)~1258[7]
N-HWagging~1105[7]
N-NStretching~1030[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms.

Typical ¹H NMR Chemical Shifts for Hydrazide Protons:

Proton(s)Typical Chemical Shift (δ, ppm)MultiplicityNotesReference(s)
-NH₂4.0 - 5.0Broad singletExchangeable with D₂O[9]
-NH-8.0 - 11.5Broad singletExchangeable with D₂O[10]
Aromatic-H6.5 - 8.5MultipletDepends on substitution pattern[11]
Aliphatic-H0.5 - 4.5VariesDepends on the structure[9]

Typical ¹³C NMR Chemical Shifts for Hydrazide Carbons:

CarbonTypical Chemical Shift (δ, ppm)Reference(s)
C=O160 - 180[9]
Aromatic-C110 - 160[4]
Aliphatic-C10 - 70[4]
Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for the analysis of hydrazides and their derivatives.[12][13]

Key Information from Mass Spectrometry:

Ion TypeDescriptionSignificanceReference(s)
[M+H]⁺Protonated molecular ionConfirms the molecular weight of the compound.[12]
[M+Na]⁺Sodium adduct of the molecular ionAlso confirms the molecular weight.[13]
Fragment IonsResult from the cleavage of bonds within the moleculeProvide structural information.[13]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Most hydrazides exhibit absorption bands in the UV region.[14]

Typical UV-Vis Absorption for Hydrazides:

Solventλmax (nm)NotesReference(s)
Water~188For the CONHNH₂ group.[14]
EthanolVariesDependent on the full molecular structure, especially aromatic components.[15]

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate a generalized workflow for the spectroscopic analysis of a newly synthesized hydrazide and a simplified representation of a signaling pathway that could be targeted by a hydrazide-based drug.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Hydrazide Synthesis purification Purification (Filtration/Recrystallization) synthesis->purification ftir FT-IR purification->ftir Sample nmr NMR (¹H, ¹³C) purification->nmr Sample ms Mass Spectrometry purification->ms Sample uvvis UV-Vis purification->uvvis Sample interpretation Structural Elucidation and Confirmation ftir->interpretation nmr->interpretation ms->interpretation uvvis->interpretation

Caption: Experimental workflow for the synthesis and spectroscopic analysis of a new hydrazide.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation and Survival mtor->proliferation hydrazide Hydrazide-Based Inhibitor hydrazide->pi3k

Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibition by a hydrazide derivative.

Application in Drug Development: Targeting Signaling Pathways

Many newly synthesized hydrazide derivatives are designed as inhibitors of specific enzymes or receptors involved in disease-related signaling pathways.[16] For example, a hydrazide-based compound could be developed to inhibit a kinase, such as PI3K, which is a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is often dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and survival.[17] The spectroscopic data obtained for a novel hydrazide is crucial for establishing structure-activity relationships and optimizing its potential as a therapeutic agent.

References

A Technical Guide to the Preliminary Bioactivity Screening of Hydrazide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazide and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] The presence of the reactive hydrazide moiety allows for diverse chemical interactions, enabling these compounds to target a wide array of biological entities, including enzymes and receptors.[2] This guide provides an in-depth overview of the preliminary screening of hydrazide libraries for various bioactivities, complete with experimental protocols, data presentation, and visual diagrams of relevant pathways and workflows.

I. Introduction to Hydrazides in Drug Discovery

Hydrazides are organic compounds characterized by the functional group R-C(=O)NHNH2. They serve as crucial synthons for the synthesis of a plethora of heterocyclic compounds and hydrazone derivatives, which have demonstrated significant pharmacological potential.[1][3] The broad bioactivity of hydrazide-containing compounds encompasses antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects, among others.[1][4][5][6] This inherent versatility has driven the synthesis and screening of extensive hydrazide libraries to identify novel therapeutic leads.[1]

II. Experimental Workflows for Bioactivity Screening

The preliminary screening of a hydrazide library involves a systematic process to identify "hit" compounds with desired biological effects. A general workflow is essential for efficient and reproducible screening.

G cluster_0 Phase 1: Library Preparation & Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Selectivity Assays A Hydrazide Library Synthesis/Acquisition B Compound Management (Solubilization, Plating) A->B C Primary Bioactivity Assay (e.g., Single Concentration Screen) B->C D Hit Identification C->D E Hit Confirmation Assay (Fresh Compound) D->E F Dose-Response Analysis (e.g., IC50/EC50 Determination) E->F G Prioritization of Hits F->G H Secondary Assays (e.g., Orthogonal Assays, Mechanism of Action) G->H I Selectivity/Cytotoxicity Assays H->I J Lead Candidate Selection I->J G Hydrazide Bioactive Hydrazide Compound ROS Increased Reactive Oxygen Species (ROS) Hydrazide->ROS Caspase8 Caspase-8 Upregulation ROS->Caspase8 Bax Bax Upregulation ROS->Bax Bcl2 Bcl-2 Downregulation ROS->Bcl2 Caspase_cascade Caspase Cascade Activation Caspase8->Caspase_cascade Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Inhibits Mitochondria->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis G Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Increased_Monoamines Increased Neurotransmitter Levels in Synapse Monoamines->Increased_Monoamines Metabolites Inactive Metabolites MAO->Metabolites Hydrazide_Inhibitor Hydrazide MAO Inhibitor Hydrazide_Inhibitor->MAO Inhibits Hydrazide_Inhibitor->Increased_Monoamines

References

The Hydrazide Synthon: A Comprehensive Technical Guide to its Role in Modern Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazides, organic compounds characterized by the -C(=O)NHNH₂ functional group, have emerged as exceptionally versatile synthons in the field of organic chemistry.[1][2] Their unique electronic properties and inherent reactivity make them invaluable building blocks for the synthesis of a diverse array of nitrogen-containing heterocycles, which form the core scaffolds of many pharmaceuticals, agrochemicals, and advanced materials.[3][4] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of hydrazides, with a particular focus on their utility in the construction of key heterocyclic systems such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in both academic and industrial settings.

Synthesis of Hydrazides

The most common and straightforward method for the synthesis of hydrazides is the hydrazinolysis of esters. This reaction typically involves refluxing an appropriate ester with hydrazine hydrate in a suitable solvent, such as ethanol.[5] Alternative methods include the reaction of acyl chlorides or acid anhydrides with hydrazine.

General Experimental Protocol for the Synthesis of Aromatic Hydrazides

A solution of the corresponding aromatic methyl or ethyl ester (1 equivalent) in absolute ethanol is treated with an excess of hydrazine hydrate (3-5 equivalents). The reaction mixture is heated at reflux for a period of 4-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid hydrazide is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Hydrazides as Synthons for Heterocyclic Chemistry

The true synthetic power of hydrazides is realized in their conversion to a wide range of heterocyclic compounds. The presence of both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon allows for a variety of cyclization reactions.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a prominent class of five-membered heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] A common synthetic route involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be formed in situ from a hydrazide and a carboxylic acid or its derivative.[9]

  • Step 1: Acylation of the Hydrazide. To a solution of an aromatic hydrazide (1 equivalent) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), an equimolar amount of an aromatic acid chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.

  • Step 2: Cyclodehydration. To the resulting 1,2-diacylhydrazine, a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added cautiously. The mixture is then heated at reflux for 2-6 hours.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water and a dilute sodium bicarbonate solution, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the 2,5-disubstituted-1,3,4-oxadiazole.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with diverse pharmacological applications, including antifungal and antiviral agents.[10][11][12] A versatile method for their synthesis is the reaction of hydrazides with isothiocyanates, followed by cyclization of the resulting thiosemicarbazide intermediate.

  • Step 1: Formation of the Thiosemicarbazide. An aromatic hydrazide (1 equivalent) and an aromatic isothiocyanate (1.1 equivalents) are refluxed in absolute ethanol for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to give the N,N'-disubstituted thiosemicarbazide.

  • Step 2: Cyclization. The thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 2N NaOH) and heated at reflux for 3-5 hours.

  • Step 3: Work-up and Purification. The reaction mixture is cooled and then acidified with a dilute acid (e.g., 3N HCl) to a pH of 3-4. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the 3,5-disubstituted-1,2,4-triazole.

Synthesis of Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are key structural motifs in many pharmaceuticals, such as anti-inflammatory drugs and protein kinase inhibitors.[13][14] A classical and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15]

  • Step 1: Reaction Setup. In a round-bottom flask, a 1,3-dicarbonyl compound (e.g., acetylacetone or a substituted benzoylacetone) (1 equivalent) is dissolved in a suitable solvent such as ethanol or glacial acetic acid.

  • Step 2: Addition of Hydrazide. The corresponding hydrazide (1 equivalent) is added to the solution. A catalytic amount of a mineral acid (e.g., HCl or H₂SO₄) can be added to facilitate the reaction.

  • Step 3: Reaction and Work-up. The reaction mixture is stirred at room temperature or heated at reflux for 2-12 hours, with the progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

  • Step 4: Purification. The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Presentation

The following tables summarize typical reaction yields and physical properties for representative hydrazides and their heterocyclic derivatives synthesized using the protocols described above.

Table 1: Synthesis of Aromatic Hydrazides

Aryl GroupEsterReaction Time (h)Yield (%)Melting Point (°C)
PhenylMethyl Benzoate685112-114
4-ChlorophenylEthyl 4-Chlorobenzoate892163-165
4-NitrophenylMethyl 4-Nitrobenzoate495210-212
4-MethoxyphenylEthyl 4-Methoxybenzoate1088134-136

Table 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Dehydrating AgentReaction Time (h)Yield (%)Melting Point (°C)
PhenylPhenylPOCl₃388138-140
4-ChlorophenylPhenylSOCl₂490155-157
4-Nitrophenyl4-TolylPOCl₃2.593245-247
4-MethoxyphenylPhenylPOCl₃585130-132

Table 3: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

BaseReaction Time (h)Yield (%)Melting Point (°C)
PhenylPhenylNaOH482190-192
4-Chlorophenyl4-TolylKOH585220-222
4-NitrophenylPhenylNaOH388280-282
4-Methoxyphenyl4-ChlorophenylKOH680215-217

Table 4: Synthesis of 3,5-Disubstituted Pyrazoles

R¹ (of Hydrazide)R² and R³ (of Dicarbonyl)SolventReaction Time (h)Yield (%)Melting Point (°C)
PhenylCH₃, CH₃Ethanol490105-107
4-ChlorophenylPhenyl, CH₃Acetic Acid687148-150
4-NitrophenylPhenyl, PhenylEthanol392225-227
4-MethoxyphenylCH₃, CF₃Ethanol885118-120

Table 5: Spectroscopic Data for Representative Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Benzhydrazide4.45 (s, 2H, NH₂), 7.40-7.85 (m, 5H, Ar-H), 9.40 (s, 1H, NH)128.0, 128.9, 132.1, 133.5, 167.23300, 3200 (NH₂), 1640 (C=O)136 [M]⁺
2,5-Diphenyl-1,3,4-oxadiazole7.50-7.65 (m, 6H, Ar-H), 8.10-8.20 (m, 4H, Ar-H)125.0, 129.3, 132.0, 164.81615 (C=N), 1550 (C=C), 1020 (C-O-C)222 [M]⁺
3,5-Diphenyl-1,2,4-triazole7.30-7.60 (m, 10H, Ar-H), 14.2 (s, 1H, NH)126.8, 128.9, 129.5, 130.2, 156.5, 161.03100 (NH), 1600 (C=N), 1500 (C=C)221 [M]⁺
3,5-Dimethyl-1-phenylpyrazole2.25 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 5.90 (s, 1H, pyrazole-H), 7.20-7.50 (m, 5H, Ar-H)11.2, 13.5, 106.0, 125.5, 128.0, 129.1, 139.8, 148.51595 (C=N), 1500 (C=C)172 [M]⁺

Mandatory Visualizations

Synthetic Pathway of Hydrazide-Derived Heterocycles

synthetic_pathway ester Ester (R-COOR') hydrazide Hydrazide (R-CONHNH₂) ester->hydrazide H₂NNH₂·H₂O diacylhydrazine 1,2-Diacylhydrazine hydrazide->diacylhydrazine + R'-COCl thiosemicarbazide Thiosemicarbazide hydrazide->thiosemicarbazide + R'-NCS pyrazole Pyrazole hydrazide->pyrazole + 1,3-Dicarbonyl dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazole acid_chloride Acid Chloride (R'-COCl) acid_chloride->diacylhydrazine isothiocyanate Isothiocyanate (R'-NCS) isothiocyanate->thiosemicarbazide oxadiazole 1,3,4-Oxadiazole diacylhydrazine->oxadiazole Dehydration (e.g., POCl₃) triazole 1,2,4-Triazole thiosemicarbazide->triazole Base, Heat

Caption: General synthetic pathways from hydrazides to key heterocyclic scaffolds.

Experimental Workflow for High-Throughput Screening of a Hydrazide Library

hts_workflow start Start: Hydrazide Library Synthesis plate_prep Plate Preparation (384-well plate) start->plate_prep compound_add Addition of Hydrazide Library Compounds plate_prep->compound_add enzyme_add Addition of Enzyme Solution compound_add->enzyme_add incubation Incubation enzyme_add->incubation substrate_add Addition of Substrate incubation->substrate_add read_plate Measure Absorbance/ Fluorescence substrate_add->read_plate data_analysis Data Analysis (IC₅₀ determination) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End: Lead Compound Selection hit_id->end

Caption: Workflow for high-throughput screening of a hydrazide library for enzyme inhibition.[16]

Conclusion

Hydrazides are undeniably a cornerstone of modern synthetic chemistry, offering a reliable and versatile platform for the construction of a vast array of biologically relevant heterocyclic compounds.[6] Their straightforward synthesis and predictable reactivity make them ideal synthons for both academic research and industrial drug discovery programs. This guide has provided a comprehensive overview of the key synthetic transformations of hydrazides, supported by detailed experimental protocols and quantitative data. The presented workflows and reaction pathways, visualized using Graphviz, offer a clear and logical framework for understanding and implementing these powerful synthetic tools. As the demand for novel therapeutic agents continues to grow, the strategic application of the hydrazide synthon will undoubtedly play a pivotal role in the future of medicinal chemistry and drug development.

References

The Dawn of a Versatile Functional Group: A Historical and Technical Guide to Hydrazide Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrazide functional group, a cornerstone in medicinal chemistry and organic synthesis, possesses a rich and fascinating history. Its journey from a laboratory curiosity to the core of life-saving pharmaceuticals is a testament to scientific inquiry and serendipitous discovery. This technical guide delves into the historical context of hydrazide synthesis, tracing its origins from the initial discovery of its parent molecule, hydrazine, to the development of iconic drugs like isoniazid and iproniazid. We will explore the key scientific milestones, detail the seminal experimental protocols, and present the evolution of our understanding of the biological significance of these remarkable compounds.

The Genesis: Discovery and Early Synthesis of Hydrazine and Hydrazides

The story of hydrazides begins with the isolation of their parent compound, hydrazine (N₂H₄). While Emil Fischer is credited with the discovery of phenylhydrazine in 1875 and coining the term "hydrazine," it was German chemist Theodor Curtius who first synthesized hydrazine itself in 1887.[1] Curtius's early work with diazo compounds laid the groundwork for understanding the reactivity of the N-N bond.[1]

A pivotal moment in the history of this class of compounds occurred in 1895, when Curtius also reported the first synthesis of simple organic hydrazides: formic and acetic acid hydrazides.[2][3] This marked the formal birth of the hydrazide functional group as a distinct class of organic molecules.

Several years later, in 1907, Friedrich Raschig developed the Olin-Raschig process, an industrial method for producing hydrazine from ammonia and sodium hypochlorite.[4][5] This breakthrough made hydrazine more accessible for both industrial applications, such as rocket fuel, and further chemical research, paving the way for the synthesis of a wider array of hydrazide derivatives.[1][4][5]

Key Milestones in Hydrazide Discovery and Synthesis

YearDiscoverer(s)Discovery/SynthesisSignificance
1875Emil FischerPhenylhydrazineDiscovery of the first hydrazine derivative and coining of the term "hydrazine".[1]
1887Theodor CurtiusFirst synthesis of hydrazineIsolated the parent molecule, hydrazine, opening the door for further research.[1]
1895Theodor CurtiusFirst synthesis of organic hydrazides (formic and acetic acid hydrazides)Established the hydrazide functional group as a class of organic compounds.[2][3]
1907Friedrich RaschigOlin-Raschig process for industrial hydrazine synthesisMade hydrazine more readily available for various applications.[4][5]
1912Hans Meyer & Josef MallySynthesis of isonicotinic acid hydrazide (isoniazid)The compound's potent antitubercular activity was discovered decades later.[1][5]
1951Hoffmann-La Roche & SquibbDiscovery of isoniazid's antitubercular activityRevolutionized the treatment of tuberculosis.[5]
1952Hoffmann-La RocheDevelopment of iproniazidInitially an antitubercular agent, its mood-elevating effects were observed.[6]
1957Loomer, Saunders, & KlineClinical evaluation of iproniazid as a "psychic energizer"Established iproniazid as the first monoamine oxidase inhibitor (MAOI) antidepressant.[7][8]

Seminal Experimental Protocols

Synthesis of Isonicotinic Acid Hydrazide (Isoniazid) - Meyer and Mally (1912)

Reaction: Ethyl isonicotinate + Hydrazine hydrate → Isonicotinic acid hydrazide + Ethanol

Reported Data: The resulting isonicotinic acid hydrazide was reported to have a melting point of 163°C after recrystallization.[1]

General Laboratory Synthesis of Hydrazides from Esters

The method employed by Meyer and Mally is a classic and straightforward approach to synthesizing hydrazides. The following is a generalized modern protocol.

Objective: To synthesize an aryl hydrazide from its corresponding ethyl ester.

Materials:

  • Ethyl ester of the desired carboxylic acid (e.g., ethyl benzoate)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (as solvent)

  • Reflux apparatus

  • Crystallization dishes

  • Filtration apparatus

Procedure:

  • The ethyl ester is dissolved in a minimal amount of ethanol in a round-bottom flask.

  • An excess of hydrazine hydrate is added to the solution.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude hydrazide is purified by recrystallization from a suitable solvent, such as ethanol or water.

The Pharmacological Revolution: Isoniazid and Iproniazid

The true impact of hydrazides on human health became apparent in the mid-20th century. Although synthesized in 1912, the profound antitubercular activity of isoniazid was not discovered until 1951 by researchers at Hoffmann-La Roche and Squibb.[5] This discovery was a landmark in the fight against tuberculosis, a major global health crisis at the time.

Following the success of isoniazid, chemists at Hoffmann-La Roche synthesized a derivative, iproniazid , in 1952, initially also as a treatment for tuberculosis.[6] While it showed some antitubercular activity, a remarkable side effect was observed in patients: a significant elevation in mood.[6][9] This serendipitous finding led to a pivotal 1957 study by Loomer, Saunders, and Kline, who evaluated iproniazid as a "psychic energizer," effectively launching the era of monoamine oxidase inhibitors (MAOIs) for the treatment of depression.[7][8]

Mechanisms of Action: Early Insights

Isoniazid: Inhibiting the Mycobacterial Cell Wall

Early research into isoniazid's mechanism of action revealed that it is a prodrug, meaning it is activated within the target organism.[2] Inside Mycobacterium tuberculosis, the catalase-peroxidase enzyme, KatG, activates isoniazid. The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the synthesis of mycolic acids.[2][10] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial cell death.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) M_tuberculosis Mycobacterium tuberculosis Isoniazid->M_tuberculosis Enters KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to

Caption: Isoniazid's mechanism of action against M. tuberculosis.

Iproniazid: The Dawn of the Monoamine Hypothesis

The discovery of iproniazid's antidepressant effects spurred research into its biochemical mechanism. It was found that iproniazid is an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][11][12] By inhibiting MAO, iproniazid increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and an alleviation of depressive symptoms.[12] This discovery was foundational to the development of the monoamine hypothesis of depression.

Iproniazid_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Increased_Monoamines Increased Monoamine Levels Monoamines->Increased_Monoamines Release Metabolites Inactive Metabolites MAO->Metabolites Iproniazid Iproniazid Iproniazid->MAO Inhibition Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Binding Signal Enhanced Neurotransmission Receptors->Signal

Caption: Iproniazid's inhibition of MAO increases neurotransmitter levels.

Conclusion

The history of hydrazide synthesis and discovery is a compelling narrative of chemical innovation and biomedical breakthroughs. From the foundational work of Curtius to the serendipitous discovery of the therapeutic powers of isoniazid and iproniazid, the journey of the hydrazide functional group highlights the profound impact of organic chemistry on medicine. The early synthetic methods, though simple by today's standards, laid the groundwork for the development of a vast array of hydrazide-containing compounds with diverse biological activities. The elucidation of their mechanisms of action not only provided life-saving treatments but also fundamentally advanced our understanding of tuberculosis pathogenesis and the neurochemistry of mood disorders. The legacy of these early discoveries continues to inspire the design and synthesis of new hydrazide-based therapeutic agents.

References

Methodological & Application

Synthesis of Bioactive Hydrazides: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Shanghái, China] - Hydrazides and their derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects.[1][2] This document provides detailed application notes and protocols for the synthesis of bioactive hydrazides, targeting researchers, scientists, and drug development professionals. The following sections outline the synthesis of a key bioactive hydrazide, Isoniazid, and a general protocol for the synthesis of hydrazide-hydrazone derivatives, supported by quantitative data and visual diagrams to facilitate understanding and replication.

General Synthesis of Hydrazides

Hydrazides are commonly synthesized through the reaction of an ester, acyl chloride, or acid anhydride with hydrazine hydrate.[1] The general reaction scheme involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the carboxylic acid derivative, leading to the formation of the hydrazide and a corresponding alcohol, hydrochloric acid, or carboxylic acid as a byproduct.

Protocol 1: Synthesis of Isoniazid (Isonicotinic Acid Hydrazide)

Isoniazid is a frontline antituberculosis drug that inhibits the synthesis of mycolic acid in Mycobacterium tuberculosis.[3][4] Its synthesis is a classic example of hydrazide formation. The most common laboratory synthesis involves a two-step process starting from 4-picoline.[5][6]

Experimental Protocol:

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

  • In a round-bottom flask equipped with a reflux condenser, add 4-picoline and a solution of potassium permanganate (KMnO₄) in water.

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the isonicotinic acid.

  • Filter the white precipitate of isonicotinic acid, wash with cold water, and dry.

Step 2: Esterification of Isonicotinic Acid and Reaction with Hydrazine Hydrate

  • Suspend the dried isonicotinic acid in an excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours to form ethyl isonicotinate.[5]

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the ethyl isonicotinate with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester.

  • To the crude ethyl isonicotinate, add an excess of hydrazine hydrate and reflux the mixture for 8-12 hours.[6]

  • Cool the reaction mixture in an ice bath to crystallize the isoniazid.

  • Filter the crystals, wash with a small amount of cold ethanol, and recrystallize from ethanol to obtain pure isoniazid.[7]

Protocol 2: General Synthesis of Hydrazide-Hydrazones

Hydrazide-hydrazones are derivatives of hydrazides that exhibit a wide range of biological activities.[8] They are typically synthesized by the condensation reaction of a hydrazide with an aldehyde or a ketone.[9][10]

Experimental Protocol:
  • Dissolve the starting hydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.[3]

  • Add the desired aromatic aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.[3]

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 2 to 6 hours.[3]

  • Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the hydrazide-hydrazone product.

  • If precipitation does not occur, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]

Data Presentation: Bioactivity of Hydrazide Derivatives

The following tables summarize the in vitro biological activities of selected hydrazide derivatives from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Hydrazide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 16 SH-SY5Y (Neuroblastoma)5.7[2]
Kelly (Neuroblastoma)2.4[2]
Compound 17 SH-SY5Y (Neuroblastoma)2.9[2]
Kelly (Neuroblastoma)1.3[2]
MCF-7 (Breast Adenocarcinoma)14.1[2]
MDA-MB-231 (Breast Adenocarcinoma)18.8[2]
Compound 2f Colo-205 (Colon)50.0[7]
Compound 2m Colo-205 (Colon)20.5[7]
Compound 2k HepG2 (Liver)30.5[7]
Compound 2p HepG2 (Liver)35.9[7]
Compound 2s HepG2 (Liver)20.8[7]
Quinoline-based dihydrazone 3b MCF-7 (Breast)7.016[11]
Quinoline-based dihydrazone 3c MCF-7 (Breast)7.05[11]
Diphenylamine-pyrrolidin-2-one-hydrazone 13 IGR39 (Melanoma)2.50[12]
PPC-1 (Prostate)3.63[12]
Hydrazide 11 HCT-116 (Colon)2.5[13]
Hydrazide 5b HCT-116 (Colon)3.2[13]

Table 2: Antimicrobial Activity of Hydrazide Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Steroidal Hydrazone 11 B. cereus0.75[14]
Steroidal Hydrazone 6 & 7 MRSA0.75-1.50[14]
Methyl 4-phenylpicolinoimidate derivative 4a M. tuberculosis (sensitive & resistant strains)3.1[15]
Hydrazide-hydrazone 15 Gram-positive bacteria1.95-7.81[16]
Hydrazide-hydrazone 8, 9, 10 Gram-positive bacteria0.002-0.98[16]
s-Triazine derivative 19 E. coli12.5[16]
S. aureus6.25[16]
1,2,3-thiadiazole derivative 28 Staphylococcus spp.1.95[17]
E. faecalis15.62[17]
Hydrazone 5c B. subtilis2.5[18]
Hydrazone 5f E. coli, K. pneumoniae2.5[18]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general synthetic workflow for hydrazides and the mechanism of action of Isoniazid.

G cluster_0 General Synthesis of Hydrazides Carboxylic Acid Derivative Carboxylic Acid Derivative Reaction Reaction Carboxylic Acid Derivative->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Hydrazide Hydrazide Reaction->Hydrazide Purification Purification Hydrazide->Purification Pure Bioactive Hydrazide Pure Bioactive Hydrazide Purification->Pure Bioactive Hydrazide

General synthetic workflow for bioactive hydrazides.

G cluster_1 Mechanism of Action of Isoniazid Isoniazid (Prodrug) Isoniazid (Prodrug) KatG (Catalase-Peroxidase) KatG (Catalase-Peroxidase) Isoniazid (Prodrug)->KatG (Catalase-Peroxidase) Activation Activated Isoniazid (Isonicotinic Acyl Radical) Activated Isoniazid (Isonicotinic Acyl Radical) KatG (Catalase-Peroxidase)->Activated Isoniazid (Isonicotinic Acyl Radical) InhA (Enoyl-ACP Reductase) InhA (Enoyl-ACP Reductase) Activated Isoniazid (Isonicotinic Acyl Radical)->InhA (Enoyl-ACP Reductase) Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA (Enoyl-ACP Reductase)->Mycolic Acid Synthesis Blocks Disruption of Cell Wall Disruption of Cell Wall Mycolic Acid Synthesis->Disruption of Cell Wall Bacterial Cell Death Bacterial Cell Death Disruption of Cell Wall->Bacterial Cell Death

Inhibition of mycolic acid synthesis by Isoniazid.

References

Application of Hydrazides in Medicinal Chemistry and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazides, organic compounds characterized by the R-CONH-NHR' functional group, have emerged as a versatile and privileged scaffold in medicinal chemistry.[1][2][3] Their unique structural features and reactivity have led to the development of a plethora of therapeutic agents with a broad spectrum of biological activities.[1][4][5] Since the discovery of the antitubercular activity of isoniazid, a simple hydrazide derivative, the interest in this chemical class has grown exponentially, leading to the identification of compounds with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[1][6] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of hydrazide-based therapeutics.

Core Applications of Hydrazides in Drug Design

The utility of the hydrazide moiety in medicinal chemistry is multifaceted, primarily revolving around its role as a key building block (synthon), a pharmacophore, and a linker.

  • As a Versatile Synthon: Hydrazides are stable, readily synthesized, and can be easily modified, making them attractive starting materials for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores.[1]

  • As a Bioactive Pharmacophore: The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a recognized pharmacophore responsible for a range of biological activities.[7][8] This is attributed to its ability to form hydrogen bonds and coordinate with metal ions in biological targets.

  • As a Cleavable Linker: In the realm of advanced drug delivery systems, such as antibody-drug conjugates (ADCs), the hydrazone linkage, formed from a hydrazide and an aldehyde or ketone, serves as a popular acid-labile linker.[9][10] This allows for the stable circulation of the ADC in the bloodstream (at physiological pH ~7.4) and promotes the selective release of the cytotoxic payload in the acidic environment of tumor cells or lysosomes (pH 4-5).[11]

Biological Activities of Hydrazide Derivatives

Hydrazide and its derivatives, particularly hydrazones, have demonstrated a remarkable diversity of biological activities, making them a focal point of drug discovery programs.

Antimicrobial Activity

Hydrazide derivatives are potent antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[12][13]

  • Antibacterial Activity: Many hydrazide-hydrazones have shown significant activity against both Gram-positive and Gram-negative bacteria.[14] Some derivatives have even demonstrated efficacy against multidrug-resistant (MDR) strains.[12] For instance, certain pyrimidine derivatives have shown antibacterial activity against E. coli and S. aureus with MIC values as low as 12.5 µg/mL and 6.25 µg/mL, respectively.[12]

  • Antifungal Activity: Several hydrazone derivatives have been reported to possess antifungal properties, with some compounds exhibiting potent activity against Candida albicans.[15][16]

  • Antitubercular Activity: The hydrazide moiety is a cornerstone of antitubercular drug discovery, with isoniazid being a first-line drug for the treatment of tuberculosis.[6][17] Numerous research efforts have focused on synthesizing novel isoniazid-derived hydrazones to combat the emergence of drug-resistant Mycobacterium tuberculosis strains.[18] Some novel nicotinic acid hydrazides have shown promising activity, with MIC values as low as 6.25 µg/mL against M. tuberculosis.[19]

Anticancer Activity

The anticancer potential of hydrazides is a rapidly growing area of research.[20][21] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7]

  • Quinoline-based hydrazide-hydrazones have been shown to reduce the viability of neuroblastoma and breast cancer cell lines with micromolar potency.[7][20]

  • Some hydrazone derivatives have demonstrated potent antiproliferative activity against colon cancer cell lines, with IC50 values outperforming the standard drug 5-fluorouracil.[22]

Other Biological Activities

Beyond antimicrobial and anticancer effects, hydrazide derivatives have been investigated for a range of other therapeutic applications, including:

  • Anti-inflammatory activity [2][5]

  • Anticonvulsant activity [2][5]

  • Antiviral activity [2][5]

  • Antiprotozoal activity [4]

  • Antidepressant activity (e.g., isocarboxazid, iproniazid, and nialamide act as monoamine oxidase inhibitors)[15]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected hydrazide derivatives.

Table 1: Antimicrobial Activity of Hydrazide Derivatives

Compound ClassTarget OrganismActivity (MIC/IC50)Reference
Pyrimidine Hydrazide-HydrazonesE. coli12.5 µg/mL[12]
S. aureus6.25 µg/mL[12]
K. pneumoniae (MDR)12.5 µg/mL[12]
Methicillin-resistant S. aureus (MRSA)3.125 µg/mL[12]
Isonicotinic Acid Hydrazide-HydrazonesGram-positive bacteria1.95–7.81 μg/mL[12]
5-Nitrofuran-2-carboxylic Acid Hydrazide-HydrazonesGram-positive bacteria0.48–15.62 μg/mL[14]
Nicotinic Acid HydrazidesM. tuberculosis6.25 - 25 µg/mL[19]
Isonicotinoyl HydrazonesM. tuberculosis H37Rv0.56–4.61 µM[17]

Table 2: Anticancer Activity of Hydrazide Derivatives

Compound ClassCell LineActivity (IC50)Reference
Quinoline Hydrazide-HydrazonesNeuroblastoma (SH-SY5Y, Kelly)Micromolar potency[20]
Pyridoxal Isonicotinoyl Hydrazone DerivativesHCT 116 (Colon Cancer)0.29 and 3.1 µM[22]
AcylhydrazonesColon Cancer Cells-[22]
Quinoline-based Hydrazide-HydrazonesBreast Cancer (MCF-7, MDA-MB-231)-[7]

Experimental Protocols

Protocol 1: General Synthesis of Hydrazides from Esters

This protocol describes a common and straightforward method for the synthesis of hydrazides from their corresponding esters.[1][23]

Materials:

  • Ester derivative (1.0 eq)

  • Hydrazine hydrate (85% or as specified, 2-10 eq)

  • Ethanol (or other suitable solvent like methanol or butanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolve the ester derivative in a minimal amount of ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution. The amount of hydrazine hydrate can vary depending on the reactivity of the ester.

  • Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

  • Characterize the final product by spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).

Protocol 2: General Synthesis of Hydrazide-Hydrazones

This protocol outlines the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone) to form a hydrazide-hydrazone.[24]

Materials:

  • Hydrazide (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the hydrazide in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If necessary, place the flask in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent.

  • Confirm the structure of the synthesized hydrazide-hydrazone using spectroscopic techniques.

Protocol 3: Evaluation of Antibacterial Activity (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[17]

Materials:

  • Test compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • 96-well microplates

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well microplates.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Synthesis_of_Hydrazide_Derivatives Ester Ester (R-COOR') Hydrazide Hydrazide (R-CONHNH2) Ester->Hydrazide + Hydrazine Hydrate (Reflux in EtOH) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazone Hydrazide-Hydrazone (R-CONH-N=CHR') Hydrazide->Hydrazone + Aldehyde/Ketone (Catalytic Acid) Heterocycles Heterocyclic Compounds (e.g., Oxadiazoles, Pyrazoles) Hydrazide->Heterocycles Cyclization Reactions Carbonyl Aldehyde/Ketone (R'-CHO / R'-CO-R'') ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) with Hydrazone Linker Bloodstream Bloodstream (pH ~7.4) ADC->Bloodstream Stable Circulation TumorCell Tumor Cell Bloodstream->TumorCell Targeting & Internalization Endosome Endosome (pH 5.0-6.0) TumorCell->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload Active Drug (Payload) Lysosome->Payload Acid-catalyzed Linker Cleavage CellDeath Cell Death Payload->CellDeath Induces SAR_Logic Core Hydrazide-Hydrazone Scaffold (-CONH-N=CH-) Activity Biological Activity (e.g., Antimicrobial, Anticancer) Core->Activity Contributes to Aryl_R Aryl/Heteroaryl Group (R) Aryl_R->Core Aryl_R_prime Aryl/Heteroaryl Group (R') Aryl_R_prime->Core Substituents Substituents on Aryl Rings (e.g., EWG, EDG, Lipophilic groups) Substituents->Aryl_R Modifies Substituents->Aryl_R_prime Modifies Substituents->Activity Modulates

References

Application Notes and Protocols for Hydrazide Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the utilization of hydrazide derivatives as potent antimicrobial agents. It includes a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and visual workflows to guide laboratory procedures. Hydrazide-hydrazone derivatives, characterized by the azomethine group (–NH–N=CH–), are a significant class of compounds in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3][4]

Mechanism of Action

Hydrazide derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in microorganisms. The precise mechanism can vary depending on the specific structural scaffold of the derivative. Some of the reported mechanisms include:

  • Inhibition of Mycolic Acid Synthesis: Isoniazid, a well-known antitubercular drug and a hydrazide derivative, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. This action is mediated through the inhibition of enzymes like enoyl-acyl carrier protein reductase (InhA).

  • DNA Gyrase Inhibition: Some hydrazide-hydrazones have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[2][5] Molecular docking studies suggest that these compounds can fit into the active site of the enzyme, disrupting its function.[2][5]

  • Inhibition of Peptidoglycan Biosynthesis: Thiazolidinone-hydrazide derivatives can inhibit the MurB enzyme, which is critical for the biosynthesis of the peptidoglycan polymer, a vital component of the bacterial cell wall.

  • Cell Membrane Disruption: The lipophilic nature of some hydrazide derivatives allows them to interfere with the cell membrane integrity of microbes, leading to cell death.[6]

MechanismOfAction cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Replication) Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Peptidoglycan (Cell Wall Synthesis) Membrane Cell Membrane Hydrazide Hydrazide Derivative Hydrazide->DNA_Gyrase Inhibition Hydrazide->Mycolic_Acid Inhibition Hydrazide->Cell_Wall Inhibition Hydrazide->Membrane Disruption

Caption: Potential antimicrobial targets of hydrazide derivatives within a bacterial cell.

Data on Antimicrobial Activity

The antimicrobial efficacy of hydrazide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below summarizes the MIC values for various hydrazide derivatives against a panel of bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives (MIC in µg/mL)

Compound Class/DerivativeS. aureusS. epidermidisB. subtilisE. coliP. aeruginosaReference
Nicotinic Acid Hydrazones (33, 34)----0.19 - 0.22[1]
Imidazole Derivatives (28, 29)11 - 274---[1]
5-Nitrofuran-2-carboxylic Acid Hydrazones0.48 - 15.620.48 - 15.620.48 - 15.62--[2]
Indol-2-one Derivative (21)<31.25-<31.25<31.25-[2][5]
1,2,3-Thiadiazole Derivative (28)1.951.95---[2]
Isonicotinic Acid Hydrazones (15, 16)1.95 - 7.811.95 - 7.813.91--[2][5]
Pyrimidine Derivative (19)6.25--12.5-[5]
4-Phenylpicolinimidate Hydrazide (4a)-----[7]

Note: A hyphen (-) indicates that data was not provided for that specific strain in the cited literature.

Table 2: Antitubercular and Antifungal Activity of Selected Hydrazide Derivatives (MIC in µg/mL)

Compound Class/DerivativeM. tuberculosis H37RvC. albicansF. oxysporumReference
Indole Derivatives (e.g., 35)0.15 (0.39 µM)--[2]
Indol-2-one Derivative (21)-31.25125[2]
4-Phenylpicolinimidate Hydrazide (4a)3.1--[7]
Steroidal Hydrazones-0.37 - 1.50 (mg/mL)-[8]

Experimental Protocols

Protocol 1: General Synthesis of Hydrazide-Hydrazone Derivatives

This protocol outlines the standard condensation reaction for synthesizing hydrazide-hydrazones.[1][6][9]

Materials:

  • Appropriate carboxylic acid hydrazide (1 mmol)

  • Substituted aldehyde or ketone (1 mmol)

  • Solvent (e.g., Ethanol, Methanol) (25 mL)

  • Catalyst (e.g., glacial acetic acid, a few drops)

  • Reaction flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the carboxylic acid hydrazide (1 mmol) in the chosen solvent (25 mL) in a reaction flask.

  • Addition of Carbonyl: Add the selected aldehyde or ketone (1 mmol) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours, with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution.

  • Filtration: Collect the precipitate by filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold solvent to remove impurities and then dry it under reduced pressure.

  • Recrystallization: For further purification, recrystallize the product from a suitable solvent (e.g., ethanol).

SynthesisWorkflow start Start dissolve Dissolve Hydrazide in Solvent start->dissolve add_carbonyl Add Aldehyde/Ketone & Acetic Acid Catalyst dissolve->add_carbonyl reflux Reflux Mixture (3-4 hours) add_carbonyl->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter Filter Precipitate cool->filter dry Wash and Dry Product filter->dry end End: Purified Hydrazide-Hydrazone dry->end

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[5][8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Trypticase Soy Broth, Sabouraud Dextrose Broth)

  • Test compound (hydrazide derivative) stock solution in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Gentamicin, Ampicillin)

  • Negative control (broth with solvent only)

  • Micropipettes

  • Incubator

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Control Wells: Prepare a positive control well (broth + inoculum + standard antibiotic) and a negative/sterility control well (broth only) and a growth control well (broth + inoculum + solvent).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 3-5 days (for fungi).[6]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow start Start prep_plate Dispense Broth in 96-Well Plate start->prep_plate prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of Test Compound prep_plate->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate controls Prepare Positive & Negative Controls serial_dilution->controls prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationship (SAR)

The antimicrobial activity of hydrazide-hydrazones is highly dependent on their chemical structure. Key SAR observations include:

  • Electron-Withdrawing Groups: The presence of electronegative groups, such as a nitro (NO₂) group, can enhance antibacterial activity.[5]

  • Substituents on Aromatic Rings: The type and position of substituents on aromatic rings attached to the hydrazone moiety significantly influence potency. For example, hydroxyl, bromo, and methoxy groups have been shown to lead to potent activity.[6]

  • Heterocyclic Moieties: Incorporating heterocyclic rings like furan, thiophene, pyridine, or thiazole can modulate the biological activity, often enhancing it.[6][7] For instance, derivatives with a 5-nitrofuran moiety have demonstrated excellent tuberculostatic activity.[7]

  • The Azomethine Linker: The -NH-N=CH- linker is crucial for bioactivity and serves as a key structural motif for interaction with biological targets.[4][6]

References

Hydrazide Compounds as Probes for Biological Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-containing compounds have emerged as invaluable chemical tools in biological imaging, primarily due to their specific reactivity towards carbonyl groups (aldehydes and ketones).[1][2][] In biological systems, the formation of carbonyl groups on biomolecules, particularly proteins, is a hallmark of oxidative stress and is associated with a variety of diseases, including neurodegenerative disorders, diabetes, and cancer.[4] This makes hydrazide probes essential for studying the role of oxidative damage in cellular processes and disease progression.

These probes typically consist of a hydrazide moiety (-CONHNH2) linked to a reporter molecule, which can be a fluorophore (e.g., fluorescein, rhodamine, coumarin) or an affinity tag like biotin.[1][5][6] The fundamental principle involves the reaction of the hydrazide group with a carbonyl group to form a stable hydrazone bond, effectively tagging the target molecule.[] Fluorescent hydrazide probes offer the advantage of direct visualization and quantification of carbonylated molecules within cells and tissues using fluorescence microscopy.[4][7]

This document provides detailed application notes and experimental protocols for the use of hydrazide-based probes in biological imaging, with a focus on detecting protein carbonylation.

Application Notes

Principle of Detection

The core of this imaging technique lies in the chemoselective reaction between a hydrazide and a carbonyl group.[8] Under physiological or near-physiological conditions, the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the aldehyde or ketone, leading to the formation of a stable hydrazone covalent bond. This reaction is highly specific, minimizing off-target labeling.[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_detection Detection Probe Hydrazide Probe (R-CO-NH-NH2) Reaction Hydrazone Formation Probe->Reaction Target Carbonylated Biomolecule (e.g., Protein with C=O) Target->Reaction Labeled_Target Labeled Biomolecule (Stable Hydrazone Linkage) Reaction->Labeled_Target Detection Fluorescence Microscopy Labeled_Target->Detection

Caption: Reaction mechanism of a hydrazide probe with a carbonylated biomolecule.

Types of Hydrazide Probes

A variety of hydrazide probes are available, each with distinct characteristics suitable for different applications.

  • Fluorescent Hydrazide Probes: These are the most common type for imaging. They are conjugated to fluorophores that emit light upon excitation. The choice of fluorophore depends on the desired spectral properties (excitation and emission wavelengths) and the imaging setup. Common examples include fluorescein hydrazide, rhodamine B hydrazide, and coumarin-based hydrazides.[4][9]

  • Biotin Hydrazide: This probe allows for the detection of carbonylated proteins through affinity-based methods.[1][5][6] After labeling, the biotinylated proteins can be detected using streptavidin conjugated to an enzyme (for Western blotting) or a fluorophore (for microscopy).[5][6] This method is particularly useful for enriching and identifying carbonylated proteins.

  • MRI Probes: Recent advancements have led to the development of gadolinium-containing hydrazide probes for in vivo imaging of fibrosis using Magnetic Resonance Imaging (MRI).[10]

Applications in Biological Research
  • Detection of Oxidative Stress: Hydrazide probes are widely used as biomarkers for oxidative stress by detecting the resulting increase in protein carbonylation.[1][4]

  • Studying Disease Mechanisms: They are instrumental in investigating the role of protein oxidation in various diseases, including Alzheimer's disease, Parkinson's disease, and atherosclerosis.[4]

  • Drug Discovery and Development: These probes can be used to assess the oxidative effects of new drug candidates or to evaluate the efficacy of antioxidants.

  • Glycoprotein Labeling: After periodate oxidation of their sugar moieties to generate aldehyde groups, glycoproteins can be labeled with hydrazide probes.[2]

Quantitative Data Summary

The following tables summarize typical experimental parameters for commonly used hydrazide probes.

Table 1: Common Fluorescent Hydrazide Probes and their Spectral Properties

Probe NameFluorophore ClassExcitation (nm)Emission (nm)Key Features
Fluorescein HydrazideFluorescein~494~518Bright green fluorescence, pH-sensitive.[11]
Rhodamine B HydrazideRhodamine~560~585"Turn-on" fluorescence upon reaction, photostable.[4]
Coumarin-HydrazideCoumarin~396~506Good for detecting cellular carbonyls, time and cost-efficient.[4]
BODIPY-HydrazideBODIPYVariesVariesHigh quantum yield, narrow emission spectra.[12]
Cyanine7 HydrazideCyanine~750~773Near-infrared emission, suitable for in vivo imaging.[2]

Table 2: Typical Experimental Conditions for Cellular Imaging

ParameterRecommended RangeNotes
Probe Concentration 1 - 20 µMOptimal concentration should be determined empirically to maximize signal-to-noise ratio.
Incubation Time 30 - 120 minutesLonger incubation times may increase signal but also background.
Incubation Temperature 37°CStandard cell culture conditions.
Cell Type Adherent or suspension cellsProtocols may need slight adjustments for different cell types.
Induction of Oxidative Stress (Optional) Varies (e.g., H₂O₂, menadione)Used as a positive control to validate probe performance.

Experimental Protocols

Protocol 1: In Situ Detection of Protein Carbonylation in Cultured Cells using a Fluorescent Hydrazide Probe

This protocol describes the use of a generic fluorescent hydrazide probe for imaging protein carbonylation in adherent mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescent hydrazide probe (e.g., a coumarin-based probe)

  • Dimethyl sulfoxide (DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).

  • (Optional) Induction of Oxidative Stress: To induce protein carbonylation, treat the cells with an oxidizing agent (e.g., 100 µM H₂O₂ in serum-free medium for 1 hour). Include an untreated control group.

  • Probe Preparation: Prepare a stock solution of the fluorescent hydrazide probe in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in pre-warmed serum-free cell culture medium to the final working concentration (e.g., 10 µM).

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 1-2 hours at 37°C, protected from light.

  • Fixation and Permeabilization:

    • Remove the labeling solution and wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • (Optional) Nuclear Staining: Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Mounting and Imaging:

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen probe and DAPI.

G Start Start: Plate Cells Induce_Stress Optional: Induce Oxidative Stress Start->Induce_Stress Prepare_Probe Prepare Probe Solution Induce_Stress->Prepare_Probe Label_Cells Label Cells with Probe Prepare_Probe->Label_Cells Wash1 Wash Cells (PBS) Label_Cells->Wash1 Fix Fix Cells (PFA) Wash1->Fix Wash2 Wash Cells (PBS) Fix->Wash2 Permeabilize Permeabilize Cells (Triton X-100) Wash2->Permeabilize Wash3 Wash Cells (PBS) Permeabilize->Wash3 Counterstain Optional: Counterstain Nuclei (DAPI) Wash3->Counterstain Mount Mount Coverslip Counterstain->Mount Image Image with Fluorescence Microscope Mount->Image

Protocol 2: Detection of Carbonylated Proteins by Western Blot using Biotin Hydrazide

This protocol allows for the detection of the overall protein carbonylation levels in a cell or tissue lysate.

Materials:

  • Cell or tissue lysate

  • Protein quantification assay (e.g., BCA assay)

  • Biotin hydrazide

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Sample Preparation and Quantification:

    • Prepare cell or tissue lysates using a suitable lysis buffer.

    • Quantify the protein concentration of each lysate.

  • Labeling with Biotin Hydrazide:

    • To a specific amount of protein (e.g., 20-50 µg), add biotin hydrazide to a final concentration of 1-5 mM.

    • Incubate the reaction for 2-3 hours at room temperature with gentle shaking.

  • SDS-PAGE and Western Blotting:

    • Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Detect the signal using a chemiluminescence imaging system.

G

Caption: Pathways of protein carbonylation induced by oxidative stress. [4]

Conclusion

Hydrazide-based probes are versatile and powerful tools for the detection and imaging of carbonyl-containing biomolecules, providing significant insights into the roles of oxidative stress in health and disease. [13]The protocols and data presented here offer a foundation for researchers to effectively utilize these probes in their studies. It is important to note that optimization of probe concentration, incubation times, and imaging parameters is often necessary for specific cell types and experimental conditions.

References

Application Notes and Protocols for High-Throughput Screening of Hydrazide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazides and their derivatives are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] Their applications span various therapeutic areas, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory treatments.[1][3] High-throughput screening (HTS) of hydrazide libraries is a crucial step in identifying novel lead compounds that can modulate the activity of biological targets.[4][5] This document provides detailed application notes and protocols for the high-throughput screening of hydrazide libraries using various biochemical and cell-based assays.

Application Note 1: α-Glucosidase Inhibition Assay for Antidiabetic Drug Discovery

Introduction: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a well-established therapeutic strategy for managing type 2 diabetes.[6] This colorimetric assay allows for the high-throughput screening of hydrazide libraries to identify potential α-glucosidase inhibitors. The assay principle is based on the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically.[6]

Quantitative Data Summary

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of novel sulfonamide hydrazones.[6]

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
3d 25099.37 ± 0.7775.12
12571.16 ± 1.58
62.540.12 ± 1.22
3e 250100.00 ± 0.0088.31
12565.31 ± 0.99
62.535.29 ± 1.04
3g 25098.94 ± 0.8465.27
12578.98 ± 1.12
62.545.33 ± 1.98
3h 25098.16 ± 0.81105.74
12555.43 ± 1.33
62.529.87 ± 0.95
Acarbose (Standard) 25070.96 ± 2.56136.45
12545.11 ± 1.78
62.523.54 ± 1.11
Experimental Protocol: α-Glucosidase Inhibition Assay[6]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium carbonate (Na₂CO₃)

  • Phosphate buffer (50 mM, pH 6.8)

  • Hydrazide library compounds dissolved in DMSO

  • Acarbose (positive control)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Prepare a 2 U/mL solution of α-glucosidase in phosphate buffer.

  • In a 384-well plate, add 20 µL of phosphate buffer to all wells.

  • Add 1 µL of the hydrazide library compound solution (at various concentrations) or DMSO (vehicle control) to the appropriate wells.

  • Add 10 µL of the α-glucosidase solution to each well, except for the blank wells.

  • Incubate the plate at 37°C for 10 minutes.

  • To initiate the reaction, add 20 µL of 1 mM pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

Alpha_Glucosidase_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Detection A Add Phosphate Buffer B Add Hydrazide Compound/DMSO A->B C Add α-Glucosidase B->C D Incubate (37°C, 10 min) C->D E Add pNPG Substrate D->E F Incubate (37°C, 20 min) E->F G Stop Reaction (Na₂CO₃) F->G H Measure Absorbance (405 nm) G->H

Workflow for the α-glucosidase inhibition assay.

Application Note 2: Carbonic Anhydrase IX Inhibition Assay for Anticancer Drug Discovery

Introduction: Carbonic anhydrase IX (CA IX) is overexpressed in many cancers and contributes to the acidic tumor microenvironment, making it an attractive therapeutic target.[6] This assay identifies sulfonyl hydrazide-based inhibitors of CA IX by monitoring the enzyme's esterase activity. CA IX catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be detected by an increase in absorbance at 400 nm.[6]

Experimental Protocol: Carbonic Anhydrase IX Inhibition Assay[6]

Materials:

  • Recombinant human carbonic anhydrase IX (CA IX)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (20 mM, pH 7.5)

  • Sulfonyl hydrazide library compounds dissolved in DMSO

  • Acetazolamide (positive control)

  • 384-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of CA IX in Tris-HCl buffer.

  • In a 384-well plate, add 40 µL of Tris-HCl buffer to all wells.

  • Add 1 µL of sulfonyl hydrazide library compound solution or DMSO to the appropriate wells.

  • Add 10 µL of the CA IX solution to each well, except for the blank wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of NPA solution to all wells.

  • Immediately measure the absorbance at 400 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of NPA hydrolysis to determine the inhibitory activity.

Carbonic_Anhydrase_Assay cluster_setup Assay Setup cluster_incubation Pre-incubation cluster_measurement Kinetic Measurement P1 Add Tris-HCl Buffer P2 Add Hydrazide Compound/DMSO P1->P2 P3 Add CA IX Enzyme P2->P3 I1 Incubate (RT, 15 min) P3->I1 M1 Add NPA Substrate I1->M1 M2 Measure Absorbance (400 nm) (Kinetic, 10 min) M1->M2

Workflow for the Carbonic Anhydrase IX inhibition assay.

Application Note 3: Cytotoxicity Screening using MTT Assay

Introduction: Assessing the cytotoxic potential of hit compounds from primary screens is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[6] This protocol is designed for the high-throughput screening of hydrazide libraries to identify compounds with cytotoxic effects against cancer cell lines.[6][7]

Quantitative Data Summary

The following table presents the in vitro cytotoxic effects of synthesized hydrazide compounds against the HCT-116 human colon cancer cell line.[7]

CompoundIC50 (µM)
5a 3.8 ± 0.7
5b 3.2 ± 1.1
5c 9.3 ± 1.4
5d 8.5 ± 1.3
9 9.3 ± 1.7
11 2.5 ± 0.81
13 3.7 ± 1.0
Cisplatin (Standard) 2.43 ± 1.1
Experimental Protocol: MTT Cytotoxicity Assay[6][7]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • Hydrazide library compounds dissolved in DMSO

  • Doxorubicin or Cisplatin (positive control)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 384-well or 96-well cell culture plates

  • Humidified 5% CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells into a microplate at a density of 2,000-5,000 cells per well in 50 µL of complete medium.[6]

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the hydrazide library compounds in complete medium.

  • Add 1 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control.[6]

  • Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.[6]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.

Application Note 4: Monoamine Oxidase (MAO) Inhibition and Neurotransmitter Regulation

Introduction: Hydrazide-containing compounds have historically been significant as inhibitors of monoamine oxidase (MAO), enzymes that are crucial for the regulation of neurotransmitters.[8] MAO inhibitors prevent the breakdown of monoamines such as serotonin, dopamine, and norepinephrine, thereby increasing their levels in the brain. This mechanism is relevant for the treatment of depression and other neurological disorders.[8][9]

Signaling Pathway: MAO and Neurotransmitter Regulation

MAO_Pathway cluster_neuron Presynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation SynapticCleft Synaptic Cleft (Increased Monoamines) Monoamines->SynapticCleft Neurotransmission Metabolites Inactive Metabolites MAO->Metabolites Hydrazide Hydrazide Inhibitor Hydrazide->MAO Inhibition General_Enzyme_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Compounds) B Dispense Reagents to Plate (Buffer, Compound/Control, Enzyme) A->B C Pre-incubate (Inhibitor Binding) B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction (e.g., Absorbance) D->E F Data Analysis (% Inhibition, IC50) E->F

References

Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the purification of synthetic hydrazide compounds, a critical step in ensuring the quality and reliability of these compounds in research and drug development. Hydrazides are a versatile class of organic compounds with a wide range of biological activities, making their purity paramount for accurate experimental results and safe therapeutic applications.

Introduction to Hydrazide Purification

The synthesis of hydrazide compounds often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. The choice of purification technique depends on the physicochemical properties of the target hydrazide and its impurities, such as solubility, polarity, and stability. Common methods employed for the purification of hydrazides include recrystallization, column chromatography, and extraction.

Common Impurities in Hydrazide Synthesis:

  • Unreacted starting materials (e.g., esters, acyl chlorides, hydrazine hydrate).

  • Byproducts from side reactions.

  • Hydrazones, which can form in the presence of carbonyl compounds.[1]

  • Symmetrically di-substituted hydrazides.[2]

Purification Techniques and Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid hydrazide compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent should dissolve the hydrazide sparingly at room temperature but have high solubility at elevated temperatures.

Experimental Protocol: General Recrystallization of a Hydrazide Compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrazide in various solvents (e.g., ethanol, methanol, acetonitrile, or a mixture like methanol-water) to find a suitable one.[3][4] An ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude hydrazide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[5] Gentle heating and stirring can facilitate dissolution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.[5]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[3][5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.[3]

Troubleshooting Common Recrystallization Issues: [3]

  • Compound does not dissolve: The solvent is not suitable. Try a more polar solvent or a mixed solvent system.

  • No crystals form upon cooling: The solution may not be supersaturated. Try inducing crystallization by seeding with a pure crystal, scratching the inside of the flask, or slowly evaporating some of the solvent.

  • Oiling out: The compound is melting before dissolving or precipitating as an oil. This can sometimes be resolved by using a larger volume of solvent or a different solvent system.

Quantitative Data: Recrystallization of Hydrazides

CompoundRecrystallization SolventYield (%)PurityReference
Betaine hydrazide hydrochlorideAbsolute alcohol66-78%Not specified[2]
2-methyl-3-(N-piperidyl)propionic acid hydrazideNot specified (purified by column chromatography first)95%Not specified[6]
2-Methyl-3-(N-morpholyl)propionic acid hydrazideNot specified (purified by column chromatography first)80%Not specified[6]
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For hydrazides, both normal-phase (e.g., silica gel, alumina) and reverse-phase chromatography are commonly used.

Experimental Protocol: Silica Gel Column Chromatography of a Benzoyl Hydrazide [7]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude benzoyl hydrazide in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazide.

Note on Hydrazone Sensitivity: Free hydrazones can sometimes decompose on silica gel.[8] In such cases, using basic alumina or silica gel treated with a small amount of a base like triethylamine (e.g., 1%) in the eluent can be beneficial.[8]

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) of a Cy7.5 Hydrazide [9]

  • Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Flow Rate: 1 mL/min.

  • Detection: Monitor the elution profile at the absorbance maximum of the compound (e.g., ~788 nm for Cy7.5).

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the purified hydrazide.

Quantitative Data: Column Chromatography of Hydrazides

CompoundChromatographic MethodEluent/Mobile PhaseYield (%)PurityReference
BenzohydrazideSilica Gel Column ChromatographyCH₂Cl₂/MeOH (19:1)92%Not specified[7]
(E)-N′-(4-Methylbenzylidene)benzohydrazideSilica Gel Column Chromatographyn-hexane/EtOAc (4:1)80%Not specified[7]
2-methyl-3-(N-piperidyl)propionic acid hydrazideSilica Gel Column ChromatographyBenzene:EtOH (1:1)95%Not specified[6]
Peptide HydrazidePreparative HPLCLinear gradient of Acetonitrile in 0.1% TFA aq34%>95%[10]
Extraction and Washing

Liquid-liquid extraction is a useful technique for separating a hydrazide from impurities with different solubilities in two immiscible liquid phases. Simple washing of the crude product with a suitable solvent can also be effective in removing certain impurities.

Experimental Protocol: Purification by Washing [9]

  • Precipitation: After the reaction is complete, precipitate the crude hydrazide by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold diethyl ether) with vigorous stirring.[9]

  • Collection: Collect the precipitate by centrifugation or filtration.[9]

  • Washing: Wash the crude product with the non-solvent (e.g., diethyl ether or n-hexane) to remove unreacted starting materials and soluble byproducts.[9][11]

  • Drying: Dry the purified product under vacuum.[9]

Experimental Protocol: Selective Precipitation and Extraction for Pyrazolidine [12]

This is a more complex, multi-step process for a specific endocyclic hydrazine, demonstrating the principles of extraction based on pH adjustment and salt formation.

  • Salt Precipitation: Add hydrochloric acid to the reaction mixture to precipitate the diaminopropane dihydrochloride salt.

  • Filtration: Filter the precipitated salt.

  • Evaporation and Filtration: Evaporate excess water from the filtrate and filter the resulting aqueous solution of pyrazolidine dihydrochloride.

  • Final Purification: Obtain high purity pyrazolidine through selective crystallization.

Purity Analysis

After purification, it is crucial to assess the purity of the hydrazide compound. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.[9][10] Chiral HPLC can be used to determine the enantiomeric purity of peptide hydrazides.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

  • Elemental Analysis: Determines the elemental composition of the compound.[6]

Visualizations

Workflow for Synthesis and Purification of a Hydrazide Compound

Synthesis_Purification_Workflow Start Starting Materials (e.g., Ester + Hydrazine Hydrate) Reaction Synthesis Reaction (e.g., Reflux in Ethanol) Start->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Product Chromatography Column Chromatography Purification->Chromatography Mixture of Polarities Extraction Extraction / Washing Purification->Extraction Differential Solubility Pure Purified Hydrazide Recrystallization->Pure Chromatography->Pure Extraction->Pure Analysis Purity Analysis (TLC, HPLC, NMR, MS) Pure->Analysis Final Final Product Analysis->Final

Caption: General workflow for the synthesis and purification of a hydrazide.

Logical Relationship of Purification Technique Selection

Purification_Selection CrudeProduct Crude Hydrazide Product Properties Assess Physicochemical Properties (Solubility, Polarity, State) CrudeProduct->Properties IsSolid Is the product solid? Properties->IsSolid SolubilityDiff Significant solubility difference between product and impurities? IsSolid->SolubilityDiff Yes PolarityDiff Significant polarity difference? IsSolid->PolarityDiff No SolubilityDiff->PolarityDiff No Recrystallize Recrystallization SolubilityDiff->Recrystallize Yes ColumnChrom Column Chromatography PolarityDiff->ColumnChrom Yes ExtractionWash Extraction / Washing PolarityDiff->ExtractionWash Consider Extraction PureProduct Pure Hydrazide Recrystallize->PureProduct ColumnChrom->PureProduct ExtractionWash->PureProduct

Caption: Decision tree for selecting a suitable purification technique.

References

Practical Synthesis of Sulfonyl Hydrazides for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the practical synthesis of sulfonyl hydrazides, a class of compounds recognized for their broad spectrum of biological activities and their utility as key building blocks in medicinal chemistry.[1] These application notes are designed to guide researchers in the efficient preparation of sulfonyl hydrazide libraries for biological screening, with a focus on robust and scalable synthetic protocols.

Introduction

Sulfonyl hydrazides (R-SO₂NHNH₂) are versatile organic compounds that serve as important precursors and pharmacophores in drug discovery. Their derivatives have demonstrated a wide range of therapeutic potential, including antimicrobial, antifungal, anticancer, and antiviral activities.[1] Notably, certain sulfonyl hydrazide derivatives have been identified as inhibitors of key enzymes in signaling pathways, such as epidermal growth factor receptor (EGFR) kinase, making them attractive candidates for the development of targeted therapies.[1] This guide details two common and effective methods for their synthesis, provides quantitative data for a selection of derivatives, and outlines a general workflow for their biological screening.

Experimental Protocols

Two primary methods for the synthesis of sulfonyl hydrazides are presented below: the reaction of sulfonyl chlorides with hydrazine hydrate and a more recent approach utilizing hypervalent iodine reagents.

Method 1: Synthesis from Sulfonyl Chlorides and Hydrazine Hydrate

This is the most common and straightforward method for preparing sulfonyl hydrazides.[2][3] It involves the nucleophilic substitution of the chloride on a sulfonyl chloride with hydrazine.

Materials:

  • Appropriate sulfonyl chloride (1.0 equiv)

  • Hydrazine hydrate (85% solution in water, 2.2 equiv)[4]

  • Tetrahydrofuran (THF)

  • Distilled water

  • Ice bath

  • Round-bottomed three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel

Procedure: [1][4]

  • In a round-bottomed three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the sulfonyl chloride (1.05 moles) in tetrahydrofuran (350 ml).

  • Cool the stirred mixture to 10-15°C using an ice bath.

  • Slowly add a solution of 85% hydrazine hydrate (2.22 moles) in water dropwise, ensuring the temperature is maintained between 10°C and 20°C. The use of excess hydrazine minimizes the formation of the N,N'-bis(sulfonyl)hydrazine byproduct.[1]

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is removed and discarded.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl hydrazide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford the pure sulfonyl hydrazide.[4]

Note on Safety: Hydrazine is toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[1] Sulfonyl chlorides are lachrymators and corrosive.

Method 2: Synthesis Mediated by Hypervalent Iodine Reagents

Materials:

  • Chlorobenziodoxolone (1.0 equiv)

  • Sodium sulfinate salt (1.0 equiv)

  • Hydrazine (mono- or disubstituted) (1.0 equiv)

  • Acetonitrile (CH₃CN)

  • Dry ice/acetone bath

Procedure: [7]

  • To a round-bottom flask, add chlorobenziodoxolone (0.19 mmol) and the sodium sulfinate salt (0.19 mmol) in acetonitrile (1 mL).

  • Cool the reaction mixture to -40°C and stir for 30 minutes.

  • Add the hydrazine (0.19 mmol) to the reaction mixture.

  • Continue stirring at -40°C for 1 hour.

  • Upon completion, the reaction is quenched, and the product is isolated using standard work-up and purification techniques, such as extraction and column chromatography.

Data Presentation

The following table summarizes the synthesis of various sulfonyl hydrazides from their corresponding sulfonyl chlorides, highlighting the reaction times and yields.

EntrySulfonyl ChlorideProductTime (h)Yield (%)
14-Methylbenzenesulfonyl chloride4-Methylbenzenesulfonohydrazide299
2Benzenesulfonyl chlorideBenzenesulfonohydrazide298
34-Methoxybenzenesulfonyl chloride4-Methoxybenzenesulfonohydrazide295
44-Chlorobenzenesulfonyl chloride4-Chlorobenzenesulfonohydrazide299
54-Bromobenzenesulfonyl chloride4-Bromobenzenesulfonohydrazide297
62-Methylbenzenesulfonyl chloride2-Methylbenzenesulfonohydrazide296
73-Nitrobenzenesulfonyl chloride3-Nitrobenzenesulfonohydrazide294
8Naphthalene-2-sulfonyl chlorideNaphthalene-2-sulfonohydrazide292
9Thiophene-2-sulfonyl chlorideThiophene-2-sulfonohydrazide289
10Benzylsulfonyl chloridePhenylmethanesulfonohydrazide285

Conditions: Sulfonyl hydrazide (0.3 mmol), N-chlorosuccinimide (0.6 mmol) in CH₃CN (2.0 mL) at room temperature. Note: This table reflects the conversion of sulfonyl hydrazides to sulfonyl chlorides, the reverse of the primary synthetic route discussed. However, the yields are indicative of the robustness of these structures. Data adapted from Chen et al., Molecules 2021.[2][8]

Visualizations

Experimental and Screening Workflow

The following diagram illustrates a general workflow for the synthesis of a sulfonyl hydrazide library and its subsequent biological screening to identify lead compounds.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_development Lead Optimization start Starting Materials (Sulfonyl Chlorides, Hydrazine) synthesis Parallel Synthesis of Sulfonyl Hydrazide Library start->synthesis purification Purification & Characterization (e.g., HPLC, NMR, MS) synthesis->purification library Compound Library Preparation purification->library hts High-Throughput Screening (Primary Assay) library->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation (Dose-Response) hit_id->hit_val sar Structure-Activity Relationship (SAR) Studies hit_val->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A generalized workflow for the synthesis and screening of a sulfonyl hydrazide library.

EGFR Signaling Pathway and Inhibition

Sulfonyl hydrazide derivatives can act as inhibitors of protein kinases, such as EGFR. The diagram below depicts a simplified EGFR signaling pathway and the mechanism of inhibition by small molecules.

EGFR_Pathway EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K ATP ATP ADP ADP ATP->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Sulfonyl Hydrazide Derivative (Inhibitor) Inhibitor->EGFR Binds to Kinase Domain

Caption: Simplified EGFR signaling pathway and the inhibitory action of small molecules.

Biological Screening of Sulfonyl Hydrazide Libraries

The synthesized library of sulfonyl hydrazides can be screened for biological activity using high-throughput screening (HTS) methods.[9] A general workflow includes:

  • Compound Library Preparation: The purified sulfonyl hydrazides are dissolved in a suitable solvent, typically DMSO, to create stock solutions.[10] These are then formatted into microtiter plates for automated screening.

  • Assay Development: A robust and sensitive assay is developed to measure the biological activity of interest. For enzyme inhibitors, this could be a biochemical assay that measures enzyme activity. For anticancer agents, a cell-based assay measuring cell viability or apoptosis would be appropriate.

  • High-Throughput Screening (HTS): The compound library is screened against the target in a highly automated fashion.[9] This primary screen identifies "hits" – compounds that show activity in the assay.

  • Hit Confirmation and Validation: Hits from the primary screen are re-tested to confirm their activity. Dose-response studies are conducted to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

  • Structure-Activity Relationship (SAR) Studies: The relationship between the chemical structure of the active compounds and their biological activity is investigated. This information guides the synthesis of new, more potent, and selective analogs.

Conclusion

The synthetic protocols and screening strategies outlined in this document provide a practical framework for the exploration of sulfonyl hydrazides as a source of novel therapeutic agents. The versatility of their synthesis allows for the creation of diverse chemical libraries, and their demonstrated biological activities make them a promising class of compounds for drug discovery and development.

References

Application Notes and Protocols for In Vitro and In Silico Investigation of Hydrazide Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of the biological activities of hydrazide derivatives, a class of compounds of significant interest in medicinal chemistry due to their broad pharmacological potential.[1][2] This document outlines both in vitro experimental procedures and in silico computational methods to assess the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of novel hydrazide compounds.

In Vitro Biological Activity Assays

A variety of standardized assays can be employed to determine the biological efficacy of newly synthesized hydrazide derivatives. Below are protocols for key assays.

Antioxidant Activity

Hydrazides have been reported to possess notable antioxidant properties.[3] The following are common methods to evaluate the radical scavenging potential of these compounds.

1.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test hydrazide compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Ascorbic acid or Trolox can be used as a positive control.[3]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

1.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

Protocol:

  • Preparation of Reagents:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

Table 1: Antioxidant Activity of Selected Hydrazide Derivatives (IC50 values)

Compound/ExtractDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Pyrrole-based hydrazide-hydrazone (5b)-More potent than Trolox[3]
Gallic acid hydrate-1.03 ± 0.25[4]
(+)-Catechin hydrate-3.12 ± 0.51[4]
Caffeic acid-1.59 ± 0.06[4]
Quercetin-1.89 ± 0.33[4]
Trolox3.765 ± 0.0832.926 ± 0.029[5]

Note: A lower IC50 value indicates higher antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazides can be assessed using both in vitro and in vivo models.[6][7]

1.2.1. In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used model to evaluate acute inflammation.

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer the test hydrazide compound orally or intraperitoneally at different doses.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or diameter at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

    • A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like diclofenac sodium.[6][7]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average paw volume in the control group, and V_treated is the average paw volume in the treated group.

1.2.2. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX enzymes, which are key in the inflammatory pathway.

Protocol:

  • Assay Kits: Use commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Procedure:

    • Follow the manufacturer's instructions for the assay kit.

    • Typically, the assay involves incubating the enzyme with the test compound and arachidonic acid (the substrate).

    • The production of prostaglandin is measured, often via a colorimetric or fluorometric method.

  • Data Analysis:

    • Calculate the percentage of inhibition of COX activity.

    • Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Table 2: Anti-inflammatory Activity of Selected Hydrazide Derivatives

CompoundAssayDose/Concentration% InhibitionIC50 (µM)Reference
Nicotinic acid (3-nitro-benzylidene)-hydrazideCarrageenan-induced paw edema20 mg/kg37.29%-[6]
Nicotinic acid (2-nitro-benzylidene)-hydrazideCarrageenan-induced paw edema20 mg/kg35.73%-[6]
Diclofenac Sodium (Standard)Carrageenan-induced paw edema10 mg/kg38.85%-[6]
Sulphonyl hydrazide (R3)COX-2 Inhibition--0.84[8]
Sulphonyl hydrazide (R3)COX-1 Inhibition--17.11[8]
Indomethacin (Standard)COX-1 Inhibition--6.18[8]
Antimicrobial Activity

The efficacy of hydrazides against various microbial strains can be determined using the following methods.[2][9]

1.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test hydrazide compound.

    • Culture the bacterial or fungal strains in an appropriate broth medium.

    • Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

1.3.2. Agar Well Diffusion Method

This method assesses the extent of microbial growth inhibition by measuring the diameter of the zone of inhibition.

Protocol:

  • Preparation:

    • Prepare agar plates with a suitable medium.

    • Spread a standardized inoculum of the test microorganism evenly on the surface of the agar.

    • Create wells of a specific diameter in the agar.

  • Assay Procedure:

    • Add a known concentration of the test compound solution to each well.

    • Incubate the plates under appropriate conditions.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Table 3: Antimicrobial Activity of Selected Hydrazide Derivatives

CompoundMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Ethylparaben hydrazide-hydrazone (3g)S. aureus (ATCC 29213)2-[2]
Quinoline derivative (3)S. aureus0.39 ± 0.02-[9]
5-nitrofuran-2-carboxylic acid hydrazide-hydrazoneGram-positive bacteria0.48–15.62-[9]
N-(4-fluorobenzylidene)benzohydrazideS. aureus-18[9]
Ciprofloxacin (Standard)S. aureus-22[9]
Anticancer Activity

The cytotoxic effect of hydrazides on cancer cell lines is commonly evaluated using the MTT assay.

1.4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test hydrazide compound for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Assay Procedure:

    • After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_control) x 100

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Table 4: Anticancer Activity of Selected Hydrazide Derivatives (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
Salicylaldehyde hydrazone (12)K-562 (Leukemia)0.03[10]
Salicylaldehyde hydrazone (14)K-562 (Leukemia)0.05[10]
Salicylaldehyde hydrazone (12)MCF-7 (Breast Cancer)0.23[10]
Salicylaldehyde hydrazone (14)MCF-7 (Breast Cancer)0.23[10]
Indole derivative (52z.1)A549 (Lung Cancer)0.793[3]
Indole derivative (52z.1)MCF-7 (Breast Cancer)1.19[3]

In Silico Investigation

Computational methods are powerful tools for predicting the pharmacokinetic properties and binding interactions of hydrazide derivatives, guiding the drug discovery process.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interactions.

Protocol:

  • Preparation of Ligand and Protein:

    • Ligand: Draw the 2D structure of the hydrazide derivative using chemical drawing software and convert it to a 3D structure. Perform energy minimization.

    • Protein: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site. The software will generate multiple possible binding poses.

  • Analysis of Results:

    • Analyze the docking scores (binding energies) to rank the poses. A lower binding energy generally indicates a more favorable interaction.[11][12]

    • Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Table 5: Molecular Docking Results of Selected Hydrazide Derivatives

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
2, 4-disubstituted quinoline derivative (8)LipB (Mycobacterium tuberculosis)-15.4[11]
2, 4-disubstituted quinoline derivative (17)LipB (Mycobacterium tuberculosis)-18.5[11]
Isoniazid (Standard)LipB (Mycobacterium tuberculosis)-14.6[11]
Hydrazone derivative (M12)Leishmania target-9.40[13]
Hydrazone derivative (M20)Leishmania target-9.20[13]
Pentamidine (Standard)Leishmania target-8.20[13]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound in the early stages of drug discovery.

Protocol:

  • Software/Web Servers: Use computational tools and web servers such as SwissADME, pkCSM, or AdmetSAR.[13]

  • Input: Provide the chemical structure of the hydrazide derivative (usually in SMILES or SDF format).

  • Analysis: The software will predict various pharmacokinetic and toxicological properties, including:

    • Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, P-glycoprotein substrate.

    • Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity (mutagenicity), carcinogenicity, hepatotoxicity.[14]

Table 6: Predicted ADMET Properties for a Representative Hydrazide Derivative

ParameterPredictionSignificance
Absorption
GI AbsorptionHighGood oral bioavailability
BBB PermeabilityNoLow potential for CNS side effects
P-gp SubstrateNoNot actively effluxed from cells
Distribution
VDss (L/kg)LowLimited distribution into tissues
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Total ClearanceLowLonger half-life in the body
Toxicity
AMES ToxicityNon-mutagenicSafe genetic profile
HepatotoxicityYesPotential for liver damage

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Signaling Pathways

Hydrazides have been shown to modulate key signaling pathways involved in inflammation and cancer.

TNF_alpha_NFkB_Pathway cluster_cytoplasm Cytoplasm TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Hydrazide Hydrazide Derivative Hydrazide->IKK_complex Inhibits

Caption: TNF-α/NF-κB signaling pathway and potential inhibition by hydrazide derivatives.

Some hydrazide derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[15][16][17] This pathway is activated by pro-inflammatory cytokines like TNF-α and leads to the expression of genes involved in inflammation.[][19][20]

Apoptosis_Pathway Hydrazide Hydrazide Derivative ROS ROS Generation Hydrazide->ROS Bax_Bak Bax/Bak Activation ROS->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Acts on Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes In_Vitro_Workflow Start Hydrazide Synthesis and Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Carrageenan, COX) Start->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC, Agar Diffusion) Start->Antimicrobial Anticancer Anticancer Assay (MTT) Start->Anticancer Data_Analysis Data Analysis (IC50, MIC, % Inhibition) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis Conclusion Lead Compound Identification Data_Analysis->Conclusion In_Silico_Workflow Start Design of Hydrazide Derivatives Docking Molecular Docking Start->Docking ADMET ADMET Prediction Start->ADMET Analysis_Docking Analysis of Binding (Energy, Interactions) Docking->Analysis_Docking Analysis_ADMET Evaluation of Drug-likeness ADMET->Analysis_ADMET Optimization Lead Optimization Analysis_Docking->Optimization Analysis_ADMET->Optimization

References

The Versatility of Hydrazides in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazides are a cornerstone in synthetic organic chemistry, serving as versatile building blocks for the construction of a wide array of heterocyclic compounds. Their unique chemical reactivity, stemming from the presence of the -CONHNH₂ functional group, allows for participation in a variety of cyclization and condensation reactions. This has led to their extensive use in the synthesis of heterocycles of significant interest in medicinal chemistry and materials science, including oxadiazoles, pyrazoles, and triazoles. These heterocyclic scaffolds are prevalent in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from hydrazide precursors.

I. Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered aromatic heterocycles valued in drug development for their favorable physicochemical properties, including low lipophilicity.[4] They are often employed as bioisosteres for ester and amide functionalities. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides is a common and efficient strategy.

A. Synthetic Pathways

One of the most prevalent methods for synthesizing 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines, which are readily prepared from the acylation of acid hydrazides. Various dehydrating agents can be employed to effect the cyclization.[5] Another approach involves the oxidative cyclization of hydrazones, which are formed by the condensation of hydrazides with aldehydes.[6][7]

Oxadiazole_Synthesis Hydrazide R-CO-NHNH₂ Hydrazide Diacylhydrazine R-CO-NHNH-CO-R' 1,2-Diacylhydrazine Hydrazide->Diacylhydrazine Acylation Hydrazone R-CO-NHN=CH-R' Hydrazone Hydrazide->Hydrazone Condensation AcylHalide R'-CO-X (e.g., Acyl Chloride) AcylHalide->Diacylhydrazine Oxadiazole1 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole1 Cyclodehydration (e.g., POCl₃, SOCl₂) Aldehyde R'-CHO Aldehyde Aldehyde->Hydrazone Oxadiazole2 2,5-Disubstituted 1,3,4-Oxadiazole Hydrazone->Oxadiazole2 Oxidative Cyclization (e.g., I₂, CAN)

Caption: Synthetic routes to 1,3,4-oxadiazoles from hydrazides.

B. Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from various hydrazides.

Starting Hydrazide (R)Reagent (R')MethodCatalyst/Dehydrating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Benzoyl hydrazideBenzoic acidCyclodehydrationPOCl₃-Reflux6-775-85[5]
Isonicotinic hydrazideVarious aldehydesOxidative CyclizationCerium (IV) ammonium nitrate (CAN)Dichloromethane (aq.)RT0.5-180-95[7]
Phenylacetic hydrazideVarious aldehydesOxidative CyclizationIodine-RT (Grinding)0.1-0.285-95[7]
4-Hydroxybenzoyl hydrazideSubstituted benzaldehydesOxidative CyclizationIodine-RT (Grinding)8 min88-96[7]
C. Experimental Protocols

Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration [5]

  • Preparation of 1,2-Dibenzoylhydrazine:

    • To a solution of benzoyl hydrazide (1 mmol) in pyridine (5 mL), add benzoyl chloride (1.1 mmol) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain 1,2-dibenzoylhydrazine.

  • Cyclodehydration:

    • To the obtained 1,2-dibenzoylhydrazine (1 mmol), add phosphorus oxychloride (5 mL).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).

    • Filter the resulting solid, wash with water, and recrystallize from ethanol to afford 2,5-diphenyl-1,3,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization [7]

  • In a mortar, grind a mixture of an aromatic hydrazide (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of iodine for 5-10 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess iodine.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

II. Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of great interest in medicinal chemistry due to their wide range of biological activities. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and widely used method.[8][9]

A. Synthetic Pathway

The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the reaction depends on the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound.

Pyrazole_Synthesis Hydrazine R-NHNH₂ Hydrazine Derivative Intermediate Hydrazone/Enamine Intermediate Hydrazine->Intermediate Condensation Dicarbonyl R¹-CO-CH₂-CO-R² 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Pyrazole 1,3,5-Trisubstituted Pyrazole Intermediate->Pyrazole Cyclization & Dehydration

Caption: General scheme for the Knorr pyrazole synthesis.

B. Quantitative Data Summary

The following table presents data for the synthesis of various pyrazole derivatives.

Hydrazine Derivative (R)1,3-Dicarbonyl Compound (R¹, R²)CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylhydrazineAcetylacetone (Me, Me)Acetic AcidEthanolReflux292[8]
4-ChlorophenylhydrazineBenzoylacetone (Ph, Me)-EthanolReflux485[8]
Hydrazine hydrateDibenzoylmethane (Ph, Ph)-EthanolReflux390[8]
Phenylhydrazine(E)-1,5-diphenylpenta-1,4-dien-3-onePd(dba)₃DMSO100 (MW)5 min96[10]
C. Experimental Protocol

Protocol 3: Synthesis of 1,3,5-Trisubstituted Pyrazoles [8]

  • To a solution of the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL), add the substituted hydrazine (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.

III. Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. They are another important class of compounds with diverse biological activities. Several synthetic strategies utilizing hydrazides have been developed for the construction of the 1,2,4-triazole ring.

A. Synthetic Pathways

One common method is the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide.[11] Another approach is the Einhorn-Brunner reaction, where a hydrazine condenses with a diacylamine.[11] A more modern approach involves the oxidative cyclization of amidrazones, which can be formed from hydrazides.

Triazole_Synthesis cluster_1 From Hydrazones cluster_2 From Amidrazones Hydrazone Acylhydrazone Triazole1 1,3,5-Trisubstituted 1,2,4-Triazole Hydrazone->Triazole1 I₂/TBHP Amine Amine Amine->Triazole1 Acylhydrazide Acylhydrazide Amidrazone Amidrazone Acylhydrazide->Amidrazone Nitrile Nitrile Nitrile->Amidrazone Triazole2 3,5-Disubstituted 1,2,4-Triazole Amidrazone->Triazole2 Cyclization

Caption: Synthetic routes to 1,2,4-triazoles.

B. Quantitative Data Summary

The following table provides examples of reaction conditions for the synthesis of 1,2,4-triazoles.

Hydrazide/Hydrazone SubstrateCo-reactantMethodReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Various hydrazonesVarious aminesOxidative CyclizationI₂/TBHPDMSO10012up to 92[12]
Benzoyl hydrazideBenzamidePellizzari Reaction-160-1803-4Moderate[11]
Hydrazide derivativesIsothiocyanatesCondensation/CyclizationPyridine (cat.)EthanolReflux-Good[11]
Hydrazones-Oxidative CyclizationSeO₂DioxaneReflux2-579-98[13]
C. Experimental Protocol

Protocol 4: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles from Hydrazones and Amines [12]

  • To a solution of the hydrazone (0.5 mmol) and the amine (1.5 mmol) in DMSO (2 mL), add iodine (I₂, 0.05 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol).

  • Stir the reaction mixture at 100 °C for 12 hours in a sealed tube.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted-1,2,4-triazole.

IV. Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are known for a variety of biological activities, including cardiovascular and anti-inflammatory effects.[14][15] A common synthetic route involves the condensation of γ-ketoacids with hydrazine derivatives.[14][16]

A. Synthetic Pathway

The reaction proceeds via the formation of a hydrazone, followed by intramolecular cyclization to form the dihydropyridazinone ring.

Pyridazinone_Synthesis Hydrazine R-NHNH₂ Hydrazine Derivative Pyridazinone 6-Substituted-4,5-dihydro- pyridazin-3(2H)-one Hydrazine->Pyridazinone Condensation/ Cyclization Ketoacid R¹-CO-CH₂-CH₂-COOH γ-Ketoacid Ketoacid->Pyridazinone

Caption: Synthesis of pyridazinones from γ-ketoacids and hydrazines.

B. Quantitative Data Summary

The following table summarizes the synthesis of pyridazinone derivatives.

Hydrazine Derivativeγ-KetoacidSolventTemp. (°C)Time (h)Yield (%)Reference
Hydrazine hydrateLevulinic acidEthanolReflux485[16]
Phenylhydrazineβ-Benzoylpropionic acidAcetic acidReflux678[14]
Hydrazine hydrateMethyl β-aroyl propionateEthanol/Sodium acetateReflux-Good[14]
C. Experimental Protocol

Protocol 5: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one [14][17]

  • A mixture of the β-aroylpropionic acid (10 mmol) and hydrazine hydrate (15 mmol) in glacial acetic acid (20 mL) is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Conclusion

Hydrazides are undeniably powerful and versatile synthons in heterocyclic chemistry. The protocols and data presented herein provide a foundational guide for the synthesis of medicinally relevant oxadiazoles, pyrazoles, triazoles, and pyridazinones. The adaptability of these methods allows for the generation of diverse compound libraries, which is crucial for modern drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application of Hydrazides in the Development of Anti-Tuberculosis Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazides, a class of organic compounds characterized by the presence of a C-N-N functional group, have been a cornerstone in the fight against tuberculosis (TB) for decades. The seminal discovery of isoniazid (isonicotinic acid hydrazide, INH) in the 1950s revolutionized TB treatment and it remains a first-line drug in current therapeutic regimens.[1][2][3] The continued prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tubercular agents.[4][5][6] Hydrazide-hydrazone derivatives have emerged as a promising and extensively studied chemical scaffold in the quest for new and more effective anti-TB drugs.[4][5][7][8][9]

These application notes provide an overview of the role of hydrazides in anti-TB drug development, their mechanism of action, and detailed protocols for their synthesis and evaluation.

Mechanism of Action: The Isoniazid Paradigm

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[10][11][12][13][14] Upon activation, INH is converted into a series of reactive species, including an isonicotinic acyl radical.[10][11] This radical then covalently binds to NAD+ to form a potent isonicotinoyl-NAD adduct.[10][12]

The primary target of this adduct is the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system.[4][11][15] The binding of the isonicotinoyl-NAD adduct to InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall.[4][10][11] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.[11] This bactericidal activity is most effective against rapidly dividing mycobacteria.[10][11]

Resistance to isoniazid frequently arises from mutations in the katG gene, which prevent the activation of the prodrug, or in the inhA gene, which reduces the binding affinity of the activated drug.[4][13]

digraph "Isoniazid_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Isoniazid Mechanism of Action Pathway.

Data Presentation: Anti-Tubercular Activity of Hydrazide Derivatives

The following tables summarize the in vitro anti-tubercular activity of selected hydrazide-hydrazone derivatives against the H37Rv strain of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the efficacy of a compound.

Table 1: MIC of Isoniazid-Based Hydrazone Derivatives

Compound IDDerivative ClassMIC (µg/mL)MIC (µM)Reference
Isoniazid (Control)-0.0250.18[4]
Compound 9Isonicotinoyl hydrazone414.0[4]
INH-acylhydrazone 28Isonicotinoyl hydrazone0.124.98[4]
Compound 24Pyrazine-hydrazone0.781.7[4]
Compound 7Isonicotinoyl hydrazone-0.56[7]
Compound 1Isonicotinoyl hydrazone-0.14[16]

Table 2: MIC of Other Hydrazide-Hydrazone Derivatives

Compound IDDerivative ClassMIC (µg/mL)MIC (µM)Reference
Isoniazid (Control)--0.091[4]
Eugenol Hydrazone 29Eugenol-hydrazone2568[4]
Angelova et al. SeriesHydrazide-hydrazone-0.07 - 0.32[4]
Isatin Hydrazide 8bIsatin-hydrazide12.5-[1]
Isatin Hydrazide 8cIsatin-hydrazide6.25-[1]

Experimental Protocols

Protocol 1: General Synthesis of Isonicotinoyl Hydrazones

This protocol outlines a general method for the synthesis of isonicotinoyl hydrazones, a common class of hydrazide derivatives investigated for anti-tubercular activity.[16]

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Appropriate aldehyde or ketone

  • Ethanol-water (1:1) solution

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of isonicotinic acid hydrazide in 75 mL of a 1:1 ethanol-water solution.

  • Add 1 mmol of the desired aldehyde or ketone to the solution.

  • Heat the reaction mixture to reflux for 20-60 minutes. The formation of a precipitate indicates the product is forming.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the collected solid twice with 10 mL of water.

  • Wash the solid twice with 10 mL of ethanol.

  • Allow the final product to air dry. Further purification is typically not required.

Protocol 2: In Vitro Anti-Tubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[7][17] It relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active mycobacterial cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC or OADC

  • Test compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom microplates

  • Alamar Blue (Resazurin) reagent

  • Sterile deionized water

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Dilute the culture to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the bacterial suspension 1:50 in 7H9 broth to achieve the final inoculum density.[17]

  • Plate Setup:

    • Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

    • Add 100 µL of 7H9 broth to all experimental wells.

    • In the first column of experimental wells, add an additional 100 µL of 7H9 broth containing the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

    • Include a drug-free control (broth and bacteria only) and a sterile control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each experimental well. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates with parafilm or a plate sealer.

    • Incubate the plates at 37°C for 5-7 days.

  • Reading Results:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates at 37°C for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3: In Vivo Efficacy Testing in a Mouse Model of Chronic Tuberculosis

Murine models are essential for the preclinical evaluation of new anti-tubercular drug candidates.[18][19] This protocol provides a general framework for assessing the in vivo efficacy of a hydrazide derivative.

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)

  • Test compound and control drugs (e.g., isoniazid, rifampin) formulated in an appropriate vehicle

  • Middlebrook 7H11 agar plates

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

  • Infection:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

    • Infect mice with a low-dose aerosol to deliver approximately 50-100 colony-forming units (CFU) to the lungs.[19]

    • One day post-infection, euthanize a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs by plating lung homogenates on 7H11 agar.[18]

  • Treatment:

    • Allow the infection to establish for 2-4 weeks to create a chronic infection model.[18]

    • Randomly assign mice to treatment groups (vehicle control, positive control drug, test compound at various doses).

    • Administer drugs via oral gavage or another appropriate route, typically 5 days a week for 4-8 weeks.[18]

  • Endpoint Analysis:

    • At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize cohorts of mice from each group.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the CFU.[18]

    • The efficacy of the test compound is determined by the reduction in bacterial load (log10 CFU) in the lungs and spleen compared to the vehicle control group.

Visualization of Drug Development Workflow

The following diagram illustrates a typical workflow for the development of novel hydrazide-based anti-tuberculosis drugs.

digraph "Anti_TB_Drug_Development_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Drug Development Workflow.

Conclusion

The hydrazide scaffold, particularly in the form of hydrazide-hydrazones, continues to be a fertile ground for the discovery of novel anti-tuberculosis agents. The foundational understanding of isoniazid's mechanism of action provides a rational basis for the design of new derivatives that may overcome existing resistance mechanisms. The standardized protocols for synthesis and biological evaluation outlined here are crucial for the systematic investigation and advancement of these promising compounds from the laboratory to preclinical and, ultimately, clinical development. The ongoing research in this area holds significant promise for delivering new, more effective treatments to combat the global threat of tuberculosis.

References

Troubleshooting & Optimization

optimizing reaction conditions for improved hydrazide yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of hydrazide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing hydrazides?

A1: The most prevalent method is the reaction of an ester with hydrazine hydrate.[1][2][3][4] This reaction, known as hydrazinolysis, is widely used due to its straightforward nature. The general approach involves heating the ester with hydrazine hydrate, often in a solvent like ethanol or methanol.[1][2][3]

Q2: I'm not getting any product. What are the likely causes?

A2: A complete lack of product can stem from several factors:

  • Insufficient reaction time or temperature: Some reactions require prolonged heating or higher temperatures to proceed.[5][6][7]

  • Poor quality reagents: Ensure your starting ester is pure and the hydrazine hydrate has not degraded.[6]

  • Inappropriate solvent: The choice of solvent is crucial for reactant solubility.[2][8] Common choices include ethanol, methanol, or sometimes no solvent (neat conditions).[1][2]

Q3: My yield is very low. How can I improve it?

A3: Low yield is a frequent challenge. Consider the following troubleshooting steps:

  • Increase the excess of hydrazine hydrate: Using a significant molar excess of hydrazine hydrate (ranging from 5 to 20 equivalents) can drive the reaction to completion.[1][5][6]

  • Optimize reaction time and temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate.[5][6][9] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[1][6]

  • Change the solvent: If solubility is an issue, experimenting with different solvents or solvent mixtures may be beneficial.[2][8]

Q4: I'm observing the formation of an oily or gummy product instead of a crystalline solid. What should I do?

A4: The formation of oils or gums can complicate product isolation. Here are some strategies to address this:

  • Trituration: Try adding a non-polar solvent to your crude product and scratching the flask to induce crystallization.

  • Purification: If trituration fails, purification by column chromatography may be necessary to isolate the desired hydrazide.[10]

  • Solvent Removal: Removing the solvent under reduced pressure and then attempting recrystallization from a different solvent system can also be effective.[7]

Q5: How can I remove unreacted hydrazine hydrate from my product?

A5: Excess hydrazine hydrate can often be removed during the work-up procedure. Washing the crude product with water is a common and effective method, as hydrazine hydrate is highly soluble in water.[1]

Troubleshooting Guide: Low Hydrazide Yield

This guide provides a systematic approach to diagnosing and resolving low product yields in hydrazide synthesis from esters.

Issue Potential Cause Suggested Solution
Incomplete Reaction Insufficient hydrazine hydrate.Increase the molar equivalents of hydrazine hydrate (e.g., 5-20 eq).[1][5]
Suboptimal reaction time or temperature.Increase the reaction time and/or temperature. Monitor progress by TLC.[5][6][9]
Poor solubility of starting materials.Experiment with different solvents such as ethanol, methanol, or run the reaction neat.[1][2][8]
Side Product Formation Dimerization of the hydrazide.Using a larger excess of hydrazine hydrate can suppress the formation of dimeric byproducts.[1]
Degradation of starting material or product.If the reaction is run at high temperatures, consider lowering the temperature and extending the reaction time.[7]
Product Isolation Issues Product is soluble in the reaction solvent.If the product does not precipitate on cooling, remove the solvent under reduced pressure and attempt to crystallize from a different solvent.[7]
Oily or impure product.Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[7][10]

Experimental Protocols

General Protocol for Hydrazide Synthesis from an Ester
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).

  • Reagent Addition: Add hydrazine hydrate (5-20 equivalents) to the solution.[1]

  • Reaction: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight.[1][3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.[1][6]

  • Work-up:

    • Cool the reaction mixture to room temperature. Often, the hydrazide product will precipitate out of solution.

    • If precipitation occurs, collect the solid by filtration and wash it with a small amount of cold solvent.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product and wash away excess hydrazine hydrate.[1]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).[1]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ester in Solvent add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Precipitation) cool->isolate purify Purify by Recrystallization or Chromatography isolate->purify

Caption: General experimental workflow for hydrazide synthesis.

troubleshooting_workflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Low Hydrazide Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products on TLC? start->side_products isolation_issue Difficulty Isolating Product? start->isolation_issue solution1 Increase Hydrazine Excess Increase Temp/Time Change Solvent incomplete_reaction->solution1 Yes solution2 Increase Hydrazine Excess Lower Temperature side_products->solution2 Yes solution3 Concentrate & Precipitate Recrystallize Column Chromatography isolation_issue->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low hydrazide yield.

References

addressing challenges in the purification of hydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of hydrazide derivatives.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.

General Purification Issues

Q1: My crude hydrazide derivative is an oil and will not solidify. How can I purify it?

A1: Oily products are a common challenge. Here are several techniques to induce solidification and enable purification:

  • Trituration: Vigorously stir the oil with a non-polar solvent in which it is insoluble, such as cold n-hexane or pentane. This can break down the oil and promote the formation of a solid.

  • Solvent Adjustment for Recrystallization: If attempting recrystallization from a mixed solvent system (e.g., ethanol/water), try adjusting the solvent ratio. Slowly add the anti-solvent (the solvent in which the compound is less soluble) to a solution of the oil in the primary solvent until persistent turbidity is observed. This can initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure, solid hydrazide from a previous batch, add a tiny crystal to your supersaturated solution. This "seed" crystal will act as a template for further crystallization.

Q2: I am observing a low yield after recrystallization. What are the possible reasons and solutions?

A2: Low recovery during recrystallization can be attributed to several factors:

  • High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures. Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes too quickly, for instance during a hot filtration step to remove insoluble impurities, impurities can become trapped within the crystal lattice. Ensure your filtration apparatus is pre-heated to prevent this.

  • Improper Washing: Washing the collected crystals with a solvent at room temperature can redissolve some of the product. Always wash the crystals with a small amount of the cold recrystallization solvent.

Q3: My purified hydrazide derivative shows multiple spots on a TLC plate. What could be the cause?

A3: The presence of multiple spots on a TLC plate after purification indicates impurities. Common sources include:

  • Unreacted Starting Materials: The reaction may not have gone to completion. Monitor the reaction progress by TLC to ensure all starting materials have been consumed.

  • Side Products: A common side reaction is the formation of azines.[1] Purification methods like column chromatography or recrystallization are necessary to separate these from the desired hydrazone.

  • Degradation: Some hydrazide derivatives can be unstable and may decompose on silica gel during chromatography.[2]

Column Chromatography Issues

Q4: My hydrazide derivative is streaking or tailing on the silica gel column. How can I improve the separation?

A4: Peak tailing during silica gel chromatography is often due to the basic nature of the hydrazide group interacting strongly with the acidic silanol groups on the silica surface. Here's how to address this:

  • Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[3] This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your basic compound.

  • Use of Deactivated Silica: Employ a deactivated silica gel for your chromatography.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina, which is more suitable for the purification of basic compounds.

Q5: My compound is stuck at the baseline of the TLC plate or the column. What should I do?

A5: If your compound is not moving from the origin, the eluent is not polar enough. Gradually increase the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.

Q6: My compound runs with the solvent front on the TLC plate or elutes immediately from the column. How can I fix this?

A6: This indicates that the eluent is too polar. You need to decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of hexane.

HPLC Purification Issues

Q7: I am observing significant peak tailing for my hydrazide derivative in reverse-phase HPLC. What is the cause and how can I improve the peak shape?

A7: Peak tailing for basic hydrazide derivatives on silica-based C18 columns is a common problem. It is primarily caused by secondary interactions between the basic analyte and residual acidic silanol groups on the stationary phase. Here are some troubleshooting strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) with an acid modifier like trifluoroacetic acid (TFA) or formic acid can protonate the silanol groups, minimizing their interaction with the protonated basic analyte.

  • Use of a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (TEA) can mask the silanol groups and improve peak shape.[3]

  • Increase Column Temperature: Raising the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and enhancing mass transfer.

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.

Data Presentation

Table 1: Typical Yields and Purity of Isonicotinic Acid Hydrazide Synthesis

Starting MaterialSolventReaction Time (hours)Yield (%)Purity (%)Reference
IsonicotinamideMethanol499.49>99[4][5]
IsonicotinamideMethanol496.03>99[4][5]
IsonicotinamideEthanol497.34>99[4][5]
Isonicotinic AcidXylene30~55 (crude)-[6]
Isonicotinic AcidN-butyl alcohol30~25 (crude)-[6]

Table 2: Common Solvents for Recrystallization of Hydrazide Derivatives

Solvent(s)Compound TypeNotes
EthanolAromatic hydrazidesA commonly used and effective solvent.
MethanolGeneral hydrazidesGood for many hydrazide derivatives.
AcetonitrileOily or highly soluble productsCan be effective for inducing crystallization.
Hexane/Ethyl AcetateGeneral hydrazidesA good mixed-solvent system to try.
ChloroformGeneral hydrazidesCan be effective for certain derivatives.
Dichloromethane/HexaneAromatic hydrazidesA mixed-solvent system for recrystallization.

Experimental Protocols

Protocol 1: Purification of a Solid Hydrazide Derivative by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the hydrazide derivative has high solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Dissolution: Place the crude hydrazide derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid. If necessary, add more solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Purification of a Hydrazide Derivative by Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal solvent system should give the desired hydrazide derivative an Rf value of approximately 0.2-0.3. For basic hydrazides, consider adding 0.1-1% triethylamine to the eluent.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand to the top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude hydrazide derivative in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a pump or an inert gas source to force the eluent through the column.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified hydrazide derivative.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Ester/Acid Chloride + Hydrazine) reaction Reaction start->reaction crude Crude Hydrazide Derivative reaction->crude recrystallization Recrystallization crude->recrystallization Solid Product column_chromatography Column Chromatography crude->column_chromatography Oily or Impure Solid pure_product Pure Hydrazide Derivative recrystallization->pure_product tlc TLC Analysis column_chromatography->tlc Fraction Analysis hplc HPLC tlc->pure_product Combine Pure Fractions nmr NMR Spectroscopy ms Mass Spectrometry pure_product->nmr pure_product->ms

Caption: General workflow for the synthesis and purification of hydrazide derivatives.

signaling_pathway cluster_activation Activation in Mycobacterium tuberculosis cluster_inhibition Inhibition of Mycolic Acid Synthesis cluster_effect Cellular Effect INH Isoniazid (INH) (Hydrazide Derivative) KatG KatG (Catalase-Peroxidase) INH->KatG INH_radical Isonicotinoyl Radical KatG->INH_radical Oxidation InhA InhA (Enoyl-ACP Reductase) INH_radical->InhA Inhibition mycolic_acid Mycolic Acid Synthesis InhA->mycolic_acid inhibition cell_wall Bacterial Cell Wall Integrity mycolic_acid->cell_wall cell_death Bacterial Cell Death cell_wall->cell_death Disruption inhibition->mycolic_acid X

Caption: Mechanism of action of Isoniazid, a hydrazide anti-tuberculosis drug.[7][8]

troubleshooting_logic start Crude Product is Oily? triturate Triturate with non-polar solvent start->triturate Yes recrystallize Recrystallize from appropriate solvent start->recrystallize No (Solid) triturate->recrystallize Solid Formed column Purify by Column Chromatography triturate->column Remains Oily recrystallize->column Still Impure end_recrystallize end_recrystallize recrystallize->end_recrystallize Pure Product end end column->end Pure Product

Caption: Decision-making workflow for the purification of a hydrazide derivative.

References

Technical Support Center: Minimizing Byproduct Formation in Hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during hydrazone synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during hydrazone synthesis, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Unfavorable pHAdjust the pH to an optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid. The reaction rate can be very slow at neutral or high pH.[1]
Low Reactivity/Steric HindranceIncrease the reaction temperature (reflux) or prolong the reaction time. Ketones are generally less reactive than aldehydes. Consider using microwave irradiation to accelerate the reaction.[1]
Reversible ReactionThe presence of the water byproduct can drive the reaction backward. Remove water as it forms using a Dean-Stark apparatus, especially for less favorable reactions.[1]
Poor Quality ReagentsImpurities in starting materials can interfere with the reaction. Ensure the purity of the aldehyde/ketone and hydrazine. Purify starting materials if necessary.[1]
Formation of Side Products Azine Formation: This is a common side reaction, especially when using unsubstituted hydrazine, where the initial hydrazone product reacts with a second molecule of the carbonyl compound.[1][2]Use a 1:1 molar ratio of reactants. Try adding the carbonyl compound dropwise to the hydrazine solution to avoid localized excess.[1][3]
Formation of E/Z Isomers: The C=N double bond can lead to the formation of geometric isomers.The ratio of isomers can be influenced by reaction conditions like pH and temperature.[1] Characterize the isomeric mixture or optimize conditions to favor one isomer if necessary.
Hydrolysis of Hydrazone: The C=N bond can be cleaved by water, especially under acidic conditions, regenerating the starting materials.[1][4][5]Perform the reaction under anhydrous conditions if possible. After synthesis, ensure the product is stored in a dry environment. Oximes are significantly more resistant to hydrolysis than hydrazones.[4][6][7]
Intramolecular Cyclization: For certain substrates, intramolecular reactions can compete with hydrazone formation, leading to cyclic byproducts like pyrazolo[3,4-b]pyridines.[8]Use milder reaction conditions (e.g., lower temperature) to favor hydrazone formation over cyclization.[8]
Product is an Oil or Difficult to Purify Impurities or wrong solvent for crystallizationTriturate the oil with a non-polar solvent like cold n-hexane or diethyl ether to induce crystallization.[9][10] Screen for a suitable recrystallization solvent; common choices include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[2][10] If recrystallization fails, consider purification by column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone synthesis and why is it important?

A1: The optimal pH for hydrazone synthesis is typically in the mildly acidic range of 4.5 to 6.[1][2] This is because the reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.[2][9] However, if the pH is too low (too acidic), the hydrazine nucleophile will be protonated, rendering it unreactive.[2][9] Therefore, a delicate balance is required to achieve the maximum reaction rate.

Q2: What are the most common byproducts in hydrazone synthesis and how can they be minimized?

A2: The most common byproduct is an azine , which is formed when one molecule of hydrazine reacts with two molecules of the aldehyde or ketone.[1][2][11] This is particularly prevalent when using unsubstituted hydrazine. To minimize azine formation, it is recommended to use a strict 1:1 molar ratio of the carbonyl compound to the hydrazine and to add the carbonyl compound dropwise to the hydrazine solution.[1][3] Another common issue is the hydrolysis of the hydrazone back to its starting materials, which can be minimized by removing water from the reaction mixture and storing the final product under anhydrous conditions.[1]

Q3: How do aldehydes and ketones differ in their reactivity for hydrazone formation?

A3: Aldehydes are generally more reactive than ketones in hydrazone formation.[1] This is due to two main factors:

  • Steric hindrance: The single hydrogen atom attached to the carbonyl carbon in aldehydes presents less steric hindrance to the incoming hydrazine compared to the two, often bulkier, alkyl or aryl groups in ketones.[1]

  • Electronic effects: The alkyl groups in ketones are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.[1]

Q4: How does temperature affect hydrazone synthesis?

A4: Increasing the reaction temperature generally increases the rate of hydrazone formation.[1][12] This can be particularly useful for less reactive ketones or sterically hindered substrates. However, for some reversible reactions, prolonged heating can also favor the reverse hydrolysis reaction, especially if water is present.[9] It is important to find the optimal temperature that provides a reasonable reaction rate without promoting significant byproduct formation or decomposition.[9]

Q5: My hydrazone product is unstable. What are the likely causes and how can I improve its stability?

A5: Hydrazone instability is often due to hydrolysis, where the C=N bond is cleaved by water to regenerate the starting carbonyl compound and hydrazine.[1][4][5] This hydrolysis is often catalyzed by acid.[1][4] To improve stability, ensure the purified product is thoroughly dried and stored in a desiccator, protected from moisture and light.[1] The stability of the hydrazone bond is also influenced by the electronic properties of the substituents. Electron-donating groups on the aldehyde or ketone can increase stability.[6][13] Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation.[6]

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol describes a standard procedure for the synthesis of a hydrazone from an aldehyde or ketone and a hydrazine derivative.

  • Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.[1]

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1]

  • Catalysis: Add a catalytic amount (e.g., 1-2 drops) of a weak acid, such as glacial acetic acid.[1][9]

  • Reaction: Stir the mixture at room temperature or heat to reflux. The progress of the reaction should be monitored.[1]

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the product spot.[1][2]

  • Isolation: Upon completion, cool the reaction mixture. If the product precipitates, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[2]

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[2]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1]

Data Presentation

Table 1: Effect of Catalyst on Hydrazone Formation under Microwave Conditions

EntryAcid CatalystConversion (%) after 25 min at 120°C
1TMSOTf>95
2TFA>95
3p-TsOH>95
4Acetic Acid75
5None10

Data adapted from a study on a specific biaryl-hydrazine synthesis, illustrating the significant rate enhancement with an acid catalyst.[14]

Table 2: Effect of Temperature on Hydrazone Formation

EntryTemperature (°C)Time (min)Yield (%)
1Ambient12023
2409045
3606078
4804585
5803092
61003092

Data from a study on the synthesis of hydrazone derivatives using MgO nanoparticles as a catalyst, showing the impact of temperature on reaction time and yield.[12]

Visualizations

Hydrazone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Prepare Aldehyde/Ketone and Hydrazine Solutions Mixing Mix Reactants and Catalyst Reactant_Prep->Mixing Catalyst_Prep Prepare Acid Catalyst Catalyst_Prep->Mixing Reaction_Step Stir at RT or Reflux Mixing->Reaction_Step Monitoring Monitor by TLC Reaction_Step->Monitoring Periodically Monitoring->Reaction_Step Incomplete Isolation Cool and Isolate Crude Product Monitoring->Isolation Complete Purification Recrystallization or Column Chromatography Isolation->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for hydrazone synthesis.

Troubleshooting_Byproducts Start Hydrazone Synthesis Check_Purity Low Yield or Side Products? Start->Check_Purity Azine Azine Formation Check_Purity->Azine Yes Hydrolysis Hydrolysis Check_Purity->Hydrolysis Yes Other Other Byproducts Check_Purity->Other Yes Pure_Product Pure Hydrazone Check_Purity->Pure_Product No Optimize_Ratio Adjust to 1:1 Ratio Dropwise Addition Azine->Optimize_Ratio Anhydrous Use Anhydrous Conditions Dry Product Thoroughly Hydrolysis->Anhydrous Optimize_Conditions Adjust pH (4.5-6) Optimize Temperature Other->Optimize_Conditions Optimize_Ratio->Start Anhydrous->Start Optimize_Conditions->Start

Caption: Troubleshooting logic for byproduct formation.

References

Technical Support Center: Optimization of Hydrazide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hydrazide coupling reactions.

Frequently Asked questions (FAQs)

Q1: What is the optimal pH for a hydrazide coupling reaction?

The optimal pH for hydrazide coupling to form a hydrazone bond is typically between 4.5 and 7.0.[1][2] The reaction is acid-catalyzed, and a pH of around 4.5 is often advantageous for the formation of oximes and hydrazones.[2] However, many biological applications necessitate performing the reaction under physiological conditions (pH ~7.4), which can be challenging due to slower reaction rates at neutral pH.[2][3] The stability of the resulting hydrazone bond is also pH-dependent, with increased stability observed as the pH approaches neutrality.[4] For applications requiring payload release in acidic environments, such as drug delivery to endosomes (pH 5.5–6.2) or lysosomes (pH 4.5–5.0), the pH-lability of the hydrazone bond can be advantageous.[2]

Q2: How can I accelerate a slow hydrazide coupling reaction?

Several strategies can be employed to accelerate a slow hydrazide coupling reaction:

  • Catalysis: Aniline and its derivatives, such as p-methoxyaniline, are effective nucleophilic catalysts that can significantly increase the reaction rate, especially at neutral pH.[2][5][6] Aniline rapidly forms a Schiff base with the aldehyde, which is then readily displaced by the hydrazide.[6]

  • pH Optimization: As the reaction is acid-catalyzed, lowering the pH to the optimal range of 4.5-5.5 can increase the reaction rate.[2][7] However, ensure that your molecules of interest are stable at this pH.

  • Reagent Concentration: Increasing the concentration of either the hydrazide or the carbonyl compound can drive the reaction forward.[8]

  • Temperature: Gently increasing the reaction temperature can also enhance the reaction rate.[8] However, be mindful of the thermal stability of your reactants and products.

Q3: What are common side reactions in hydrazide coupling, and how can they be minimized?

A common side reaction is the intramolecular cyclization of the hydrazide, especially under harsh conditions.[9] In palladium-catalyzed couplings, over-arylation to form diaryl hydrazines can occur.[10][11] To minimize side reactions, it is crucial to carefully control the reaction conditions, including stoichiometry, temperature, and reaction time.[12][13] Using protecting groups for sensitive functionalities can also prevent unwanted reactions.

Q4: How stable is the resulting hydrazone bond and what factors influence its stability?

The hydrazone bond is generally more stable than a Schiff base formed with a simple amine.[1] Its stability is influenced by several factors:

  • pH: Hydrazone bonds are typically labile under acidic conditions and more stable at neutral or physiological pH.[2][14] The half-lives of hydrazone conjugates can range from hours to hundreds of days, with stability increasing as the pH approaches neutrality.[4]

  • Molecular Structure: The electronic properties of the substituents adjacent to the carbonyl and hydrazide groups can significantly affect the stability of the hydrazone bond.[14]

  • Biological Milieu: Aroylhydrazones have been shown to decompose more rapidly in plasma compared to phosphate-buffered saline (PBS).[2]

Q5: What are the best practices for storing hydrazide-containing compounds?

Hydrazine and its derivatives are sensitive to air and can be oxidized.[15] Therefore, it is recommended to store hydrazide compounds under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[15][16] For long-term storage, stainless steel containers are recommended as hydrazine solutions can slowly leach silica from glass vessels.[15]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during hydrazide coupling experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Suboptimal pH.Adjust the pH to the 4.5-7.0 range. For biomolecules, a near-neutral pH is often preferred.[1][2]
Low reaction rate.Add a catalyst such as aniline (also known as GlycoLink Coupling Catalyst).[1][5][6] Consider increasing the concentration of reactants or gently warming the reaction mixture.[8]
Inactive reagents.Verify the purity and activity of your hydrazide and carbonyl compounds. Hydrazides can degrade over time if not stored properly.[15]
Steric hindrance.If either the hydrazide or the carbonyl group is sterically hindered, the reaction may be slow or inefficient. Consider using a linker to increase the distance between the reactive groups.
Multiple Products or Impurities Side reactions.Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions.[9][12] Use protecting groups for other reactive functional groups if necessary.
Impure starting materials.Purify the starting materials before the coupling reaction.
Instability of the product.If the hydrazone product is unstable under the reaction or workup conditions, consider modifying the pH or temperature.
Difficulty in Purifying the Product Similar polarity of starting materials and product.Employ alternative purification techniques such as preparative HPLC, ion-exchange chromatography, or size-exclusion chromatography.
Product instability on silica gel.The acidic nature of silica gel can sometimes lead to the hydrolysis of acid-labile hydrazone bonds. Consider using neutral or basic alumina for chromatography, or use non-chromatographic purification methods like crystallization or precipitation.
Inconsistent Results Variability in reagent quality.Use reagents from a reliable source and ensure consistent quality between batches.
Inconsistent reaction setup.Ensure precise control over reaction parameters such as pH, temperature, and stirring speed.
Presence of air/oxygen.For oxygen-sensitive reactions, ensure all steps are performed under an inert atmosphere.[15]

Key Experimental Protocols

General Protocol for Hydrazide-Aldehyde Coupling
  • Preparation of Reactants: Dissolve the aldehyde-containing molecule in a suitable buffer (e.g., phosphate buffer) at the desired pH (typically between 5.0 and 7.4).

  • Addition of Hydrazide: Add the hydrazide-containing molecule to the solution. A slight excess of the hydrazide may be used to drive the reaction to completion.

  • Catalysis (Optional but Recommended): For reactions at or near neutral pH, add a catalyst such as aniline to a final concentration of 10-100 mM.[2]

  • Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the presence of a catalyst.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or TLC.

  • Purification: Once the reaction is complete, the desired hydrazone conjugate can be purified using standard techniques like dialysis (for macromolecules), size-exclusion chromatography, or HPLC.

Characterization of the Hydrazone Bond

The formation of the hydrazone bond can be confirmed by various analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the C=N bond results in characteristic shifts in the 1H and 13C NMR spectra.[17][18]

  • UV-Vis Spectroscopy: The hydrazone bond often has a distinct UV-Vis absorbance that can be used to monitor its formation.[19]

  • FTIR Spectroscopy: The appearance of a C=N stretching vibration and the disappearance of the C=O and N-H (from hydrazide) stretching vibrations can confirm the reaction.[17]

Visual Guides

Hydrazide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Aldehyde Aldehyde-containing Molecule Mix Mix in Buffer (pH 4.5-7.0) Aldehyde->Mix Hydrazide Hydrazide-containing Molecule Hydrazide->Mix Catalyst Add Catalyst (e.g., Aniline) Mix->Catalyst Optional Incubate Incubate (RT to 37°C) Catalyst->Incubate Monitor Monitor Reaction (HPLC, LC-MS) Incubate->Monitor Purify Purify Product (Chromatography) Monitor->Purify Characterize Characterize (MS, NMR) Purify->Characterize

Caption: Experimental workflow for a typical hydrazide coupling reaction.

Hydrazone_Formation_Mechanism Reactants R1-CHO + R2-NHNH2 Intermediate [Tetrahedral Intermediate] Reactants->Intermediate + H+ (Acid Catalyst) Product R1-CH=N-NH-R2 + H2O Intermediate->Product - H2O

Caption: Simplified mechanism of acid-catalyzed hydrazone formation.

References

Technical Support Center: Selective Functionalization of Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective functionalization of hydrazides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the selective functionalization of hydrazides?

A1: The most common methods for selective functionalization of hydrazides primarily involve reactions at the nitrogen atoms. Key methods include:

  • N-Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form acyl hydrazides. Selectivity between the substituted and unsubstituted nitrogen can be a challenge.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonyl hydrazides. Similar to acylation, achieving selectivity is crucial.

  • Hydrazone Ligation: Condensation reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond. This is a widely used bioconjugation technique.[1]

  • Palladium-Catalyzed Reactions: Cross-coupling reactions, such as Buchwald-Hartwig amination, can be used for N-arylation.

  • Alkylation: Introduction of alkyl groups on one or both nitrogen atoms.

Q2: How can I achieve selective mono-acylation at the unsubstituted nitrogen of a substituted hydrazide?

A2: Achieving selective mono-acylation at the terminal nitrogen can be challenging due to the comparable nucleophilicity of both nitrogen atoms. Strategies to enhance selectivity include:

  • Use of Protecting Groups: Protecting the substituted nitrogen with a suitable protecting group (e.g., Boc) can direct acylation to the terminal nitrogen.

  • Reaction Conditions: Lowering the reaction temperature and using a less reactive acylating agent can sometimes favor acylation at the more sterically accessible terminal nitrogen.

  • pH Control: In some cases, controlling the pH can influence the protonation state of the hydrazide and thereby modulate the nucleophilicity of the two nitrogen atoms. For instance, selective acylation of acyl hydrazides at acidic pH (e.g., pH 3.0) has been shown to be effective.

Q3: My hydrazone-linked conjugate is unstable. What are the common causes and how can I improve its stability?

A3: Hydrazone linkages are susceptible to hydrolysis, especially at acidic pH. The stability of the hydrazone bond is influenced by the electronic and steric properties of the parent aldehyde/ketone and hydrazide.[2][3][4]

  • Aromatic vs. Aliphatic Carbonyls: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation.[5]

  • pH: Hydrazone hydrolysis is acid-catalyzed. Maintaining a neutral or slightly basic pH can improve stability.

  • Structural Modifications: Introducing electron-withdrawing groups near the carbonyl component can increase the stability of the hydrazone bond.

  • Reduction of the Hydrazone Bond: The hydrazone bond can be reduced to a more stable hydrazide linkage using reducing agents like sodium cyanoborohydride.[1]

Q4: What are common side reactions during the functionalization of hydrazides and how can they be minimized?

A4: Common side reactions include:

  • Over-acylation/alkylation: Reaction at both nitrogen atoms when mono-substitution is desired. This can be minimized by using a stoichiometric amount of the electrophile and controlling reaction conditions (e.g., temperature, reaction time).

  • N-N Bond Cleavage: The nitrogen-nitrogen bond in hydrazides can be cleaved under certain reductive or oxidative conditions.[6][7][8][9][10] It is important to choose reaction conditions that are compatible with the stability of the N-N bond.

  • Azine Formation: In hydrazone formation, a common side reaction is the formation of an azine. Using a slight excess of the hydrazide can sometimes minimize this.

  • Rearrangement Reactions: In some cases, such as the Curtius rearrangement of acyl azides derived from hydrazides, undesired products can be formed.

Troubleshooting Guides

Problem 1: Low Yield of Desired Functionalized Hydrazide
Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Optimize temperature, reaction time, and solvent. For example, some reactions may require heating, while others proceed best at room temperature or below.
Poor Quality of Reagents Ensure the purity of starting materials. Impurities can interfere with the reaction. Consider purifying reagents if necessary.
Steric Hindrance If using bulky substrates, the reaction may be slow. Increase the reaction time or temperature, or consider using a more reactive reagent.
Reversible Reaction For equilibrium reactions like hydrazone formation, consider removing a byproduct (e.g., water using a Dean-Stark apparatus) to drive the reaction forward.
Side Reactions Monitor the reaction by TLC or LC-MS to identify the formation of side products. Adjust stoichiometry or reaction conditions to minimize their formation.
Problem 2: Difficulty in Purifying the Functionalized Hydrazide
Possible Cause Troubleshooting Step
Co-elution with Starting Materials If starting materials and product have similar polarities, consider derivatizing the product to alter its polarity for easier separation.
Product Instability on Silica Gel Some functionalized hydrazides, particularly hydrazones, can be acid-sensitive and may degrade on standard silica gel. Consider using deactivated silica gel (e.g., treated with a base) or an alternative purification method like recrystallization or preparative HPLC.[11]
Presence of Hydrazine Impurities Excess hydrazine or hydrazide starting material can be difficult to remove. Consider an aqueous wash with a mild acid to protonate and extract the basic hydrazine impurities, provided your product is not acid-sensitive.[12]
Poor Crystallization If attempting recrystallization, try different solvent systems or use techniques like seeding to induce crystallization.

Quantitative Data

Table 1: Hydrolytic Stability of Hydrazones and Oximes

ConjugatepDHalf-life (t½)First-order Rate Constant (k)
Methylhydrazone7.0~3 hours~6.4 x 10⁻⁵ s⁻¹
Acetylhydrazone7.0~6 hours~3.2 x 10⁻⁵ s⁻¹
Semicarbazone7.0~10 hours~1.9 x 10⁻⁵ s⁻¹
Oxime7.0~300 days~2.7 x 10⁻⁸ s⁻¹

Data adapted from studies on the hydrolytic stability of isostructural hydrazones and an oxime. Half-lives and rate constants are approximate and can vary based on specific molecular structures and reaction conditions.[3][4]

Experimental Protocols

Protocol 1: Selective N-Acylation of a Substituted Hydrazide

This protocol describes a general procedure for the selective acylation of a substituted hydrazide at the terminal nitrogen using a protecting group strategy.

  • Protection of the Substituted Hydrazide:

    • Dissolve the substituted hydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine, 1.2 equivalents).

    • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate in vacuo.

    • Purify the Boc-protected hydrazide by column chromatography.

  • Acylation of the Boc-Protected Hydrazide:

    • Dissolve the Boc-protected hydrazide (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Add a non-nucleophilic base (e.g., pyridine or 2,6-lutidine, 1.2 equivalents).

    • Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.1 equivalents).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the acylated product by column chromatography.

  • Deprotection of the Acylated Hydrazide:

    • Dissolve the Boc-protected acylated hydrazide in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure.

    • Purify the final product as needed.

Protocol 2: Hydrazone Ligation for Bioconjugation

This protocol outlines a general procedure for labeling a protein with a hydrazide-containing fluorescent dye.

  • Preparation of Aldehyde Groups on the Protein (if necessary):

    • If the protein does not have an accessible aldehyde or ketone, they can be generated by oxidizing carbohydrate moieties.

    • Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).

    • Prepare the protein solution (e.g., 5 mg/mL) in the same buffer.

    • Add the periodate solution to the protein solution and incubate for 5-15 minutes at room temperature in the dark.

    • Quench the reaction by adding a quenching agent (e.g., glycerol).

    • Remove excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).

  • Hydrazone Ligation Reaction:

    • Prepare a stock solution of the hydrazide-functionalized dye in a compatible organic solvent (e.g., DMSO).

    • Add the hydrazide-dye solution to the aldehyde-containing protein solution. The molar ratio of dye to protein may need to be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature. The optimal pH for hydrazone formation is typically between 5 and 7.[1]

    • Monitor the labeling efficiency using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).

  • Purification of the Labeled Protein:

    • Purify the labeled protein from unreacted dye and other reagents using a suitable method such as gel filtration chromatography or dialysis.

Visualizations

experimental_workflow_hydrazide_acylation cluster_protection Step 1: Protection cluster_acylation Step 2: Acylation cluster_deprotection Step 3: Deprotection start Substituted Hydrazide boc_protection Add Boc₂O, Base start->boc_protection protected_hydrazide Boc-Protected Hydrazide boc_protection->protected_hydrazide acylation Add Acylating Agent, Base protected_hydrazide->acylation acylated_product Boc-Protected Acyl Hydrazide acylation->acylated_product deprotection Add TFA acylated_product->deprotection final_product Final Acylated Hydrazide deprotection->final_product troubleshooting_low_yield start Low Yield of Functionalized Hydrazide q1 Reaction Monitored? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Monitor reaction by TLC/LC-MS to check for completion and side products. q1->a1_no No q2 Side Products Observed? a1_yes->q2 a2_yes Optimize stoichiometry and reaction conditions to minimize side reactions. q2->a2_yes Yes a2_no a2_no q2->a2_no No q3 Reagents Pure? a2_no->q3 a3_yes a3_yes q3->a3_yes Yes a3_no Purify starting materials and ensure anhydrous conditions if required. q3->a3_no No end Optimize reaction conditions (temperature, time, solvent) and consider steric effects. a3_yes->end

References

refining protocols for the scale-up production of hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the scale-up production of hydrazides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of hydrazides on a larger scale.

Q1: My reaction is showing low or no product yield. What are the common causes and how can I fix it?

Low or no yield during scale-up is a frequent challenge. The issue can typically be traced back to reaction conditions, reagent quality, or incomplete reactions.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material (e.g., ester or sulfonyl chloride).[1][2] The reaction is complete when the starting material spot is no longer visible on the TLC plate.[1]

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Some reactions may require several hours to complete, and extending the time may increase conversion.[1][2]

    • Reaction Temperature: While many hydrazide syntheses are initiated at low temperatures to control exotherms, the optimal temperature varies by substrate.[1] For less reactive starting materials, a gradual and controlled increase in temperature may be necessary.[1]

  • Degradation of Materials: The starting material or the desired hydrazide product may be degrading under the reaction conditions.

    • Temperature Control: Reactions involving hydrazine, especially with reactive compounds like sulfonyl chlorides, can be highly exothermic.[1] Maintain strict temperature control (e.g., using an ice bath or chiller) during reagent addition to prevent degradation.[1]

    • Inert Atmosphere: For sensitive substrates, such as those containing aminophenol moieties, oxidation can be a problem.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.[3]

  • Reagent Issues: The quality and stoichiometry of your reagents are critical.

    • Hydrazine Quality: Use high-quality, fresh hydrazine hydrate, as it can degrade over time.[1] The purity of hydrazine hydrate can be determined via titration if necessary.[4]

    • Stoichiometry: Carefully check the molar ratios. An excess of hydrazine is often used to drive the reaction to completion and minimize the formation of byproducts.[1][2][5] However, a very large excess can complicate the work-up.[2]

Troubleshooting Workflow: Low Product Yield

G start Problem: Low Yield incomplete_rxn Possible Cause: Incomplete Reaction start->incomplete_rxn degradation Possible Cause: Degradation start->degradation reagent_issue Possible Cause: Reagent Issues start->reagent_issue check_tlc Action: Monitor by TLC/HPLC incomplete_rxn->check_tlc check_temp_control Action: Verify Temp. Control degradation->check_temp_control check_hydrazine Action: Check Hydrazine Quality reagent_issue->check_hydrazine check_stoich Action: Verify Stoichiometry reagent_issue->check_stoich extend_time Solution: Increase Reaction Time check_tlc->extend_time SM Remaining increase_temp Solution: Gradually Increase Temp. check_tlc->increase_temp Reaction Stalled use_inert_atm Solution: Use Inert Atmosphere (N2 or Ar) check_temp_control->use_inert_atm Temp Spikes or Oxidation Prone use_fresh_hh Solution: Use Fresh Hydrazine Hydrate check_hydrazine->use_fresh_hh Old Reagent increase_hh Solution: Increase Hydrazine Equivalents check_stoich->increase_hh Insufficient HH

Caption: Troubleshooting decision tree for low hydrazide yield.

Q2: My final product is impure. What are the likely side reactions or contaminants?

Impurity profiles often worsen during scale-up due to issues with mixing, heat transfer, and localized concentration gradients.

Common Impurities and Mitigation Strategies:

  • Di-substituted/Dimer Byproducts: This is common when reacting difunctional starting materials or when the newly formed hydrazide reacts with another molecule of the starting material.

    • Slow Addition: Add the limiting reagent (e.g., sulfonyl chloride) dropwise to a stirred solution of excess hydrazine.[1] This ensures the reagent reacts with hydrazine before it can react with the product.[1]

    • Dilution: Performing the reaction at a lower concentration can reduce the probability of bimolecular side reactions.[1]

    • Controlled Stoichiometry: For substrates with multiple reactive sites, use a controlled amount of hydrazine hydrate (e.g., 1-1.2 equivalents) and maintain lower reaction temperatures.[2]

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurity.

    • Optimization: Refer to the solutions for "Low Yield" above. Increasing reaction time, temperature, or hydrazine equivalents can improve conversion.[2]

  • Oxidation Products: Some hydrazides or starting materials are sensitive to air, especially at higher temperatures.[3]

    • Inert Atmosphere: Conduct the reaction under nitrogen or argon to minimize oxidation.[3]

    • Degassed Solvents: Using degassed solvents can also help prevent oxidation.[3]

  • Residual Solvents: Trapped solvents can be an issue, particularly after crystallization.

    • Drying Process: Ensure the drying process (e.g., vacuum oven temperature and duration) is adequate. On-line moisture checks using an NIR probe can be implemented.[6]

    • Crystallization Study: The crystallization process itself can trap solvents. Study parameters like the rate of cooling and solvent choice to minimize solvent inclusion.[6]

Table 1: Effect of Hydrazine Stoichiometry on Yield and Impurities

Molar Ratio (Ester:Hydrazine)Typical Yield (%)Key Impurity ProfileRecommendation
1:1.260-75%Significant unreacted ester may remain.Suitable for initial trials; monitor conversion closely.[2]
1:585-95%Low levels of unreacted ester; excess hydrazine in crude.A good balance for driving the reaction to completion.[2][7]
1:15>95%Minimal ester; significant excess hydrazine to remove.Use when maximizing conversion is critical and work-up is robust.[5]
Q3: I'm having trouble with the product work-up and isolation. What can I do?

Work-up and isolation procedures often need significant modification when moving from bench to plant scale.[6][8]

Common Isolation Problems and Solutions:

  • Product "Oiling Out" During Recrystallization: This occurs when the product separates as a liquid instead of forming crystals.

    • Solvent Choice: The solvent may be too effective. Try a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below (e.g., ethanol/water, ethyl acetate/hexane).[1]

    • Cooling Rate: Allow the solution to cool slowly to promote proper crystal formation.[1] Rapid cooling is often detrimental.[1] Seeding the solution with a small crystal of the pure product can also help initiate crystallization.

  • Difficulty Removing Excess Hydrazine: Hydrazine hydrate can be difficult to remove due to its high boiling point.

    • Azeotropic Removal: Distilling the crude product with a solvent like xylene can help remove hydrazine as an azeotrope.

    • Aqueous Wash: If the product is insoluble in water, washing the crude material or an organic solution of the product with water or dilute acid can remove the water-soluble hydrazine.[5]

    • Precipitation: Adding water to an alcoholic reaction mixture can often precipitate the hydrazide product, leaving the excess hydrazine in the aqueous solution.[2]

  • Low Recovery After Isolation: The product may have some solubility in the work-up solvents.

    • Minimize Aqueous Volume: Use the minimum amount of water necessary during quenching and washing steps.[1]

    • Back-Extraction: Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for handling hydrazine on a large scale? A: Hydrazine is toxic, corrosive, and potentially explosive.[1] Always handle it in a well-ventilated area or fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1] Avoid contact with oxidizing agents (e.g., hydrogen peroxide, metal oxides), as this can lead to ignition or explosion.[9] Buildings housing hydrazine processing equipment should be well-ventilated to prevent vapor accumulation.[9] Ensure a thorough risk assessment is performed before any scale-up operation.[10]

Q2: How can I effectively monitor the progress of my scale-up reaction? A: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] These techniques allow you to track the disappearance of the starting material and the appearance of the product.[1] For more advanced, real-time monitoring, Process Analytical Technology (PAT) tools can be implemented to track critical parameters continuously.[8]

Q3: Which analytical techniques are best for assessing the purity of the final hydrazide product? A: HPLC is a primary tool for assessing purity and quantifying impurities.[11] Quantitative Nuclear Magnetic Resonance (qNMR) can determine absolute purity.[11] For identifying specific impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful.[12]

Q4: My starting material is a carboxylic acid. Do I have to convert it to an ester first? A: While the most common laboratory method involves converting a carboxylic acid to an ester or acyl chloride before reacting with hydrazine, alternative methods exist.[13] Direct conversion is possible using coupling agents like EDC or DCC, though this may not be cost-effective for large-scale production.[5] Continuous flow processes have also been developed for the direct synthesis of hydrazides from carboxylic acids, offering a scalable and efficient alternative.[13]

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Synthesis of a Hydrazide from an Ester

This protocol describes a general method for preparing a hydrazide from an ester in an alcohol solvent.

Materials:

  • Ester (1.0 equivalent)

  • Hydrazine Hydrate (80-100%, 5.0 equivalents)[2]

  • Ethanol or Methanol (as solvent)

Procedure:

  • Charge the reaction vessel with the ester and the alcohol solvent (e.g., ethanol).

  • Begin stirring the mixture.

  • Carefully add the hydrazine hydrate to the stirred solution. An exotherm may be observed; maintain temperature control as needed.

  • Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-12 hours.[5][14]

  • Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.[2]

  • Once complete, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the concentrated residue to precipitate the crude hydrazide product.[2]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[5]

Workflow for Hydrazide Synthesis from an Ester

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation charge_ester 1. Charge Ester & Solvent add_hydrazine 2. Add Hydrazine Hydrate charge_ester->add_hydrazine heat 3. Heat to Reflux add_hydrazine->heat monitor 4. Monitor by TLC/HPLC heat->monitor cool 5. Cool to RT monitor->cool Reaction Complete concentrate 6. Concentrate cool->concentrate precipitate 7. Precipitate with Water concentrate->precipitate filtrate 8. Filter & Dry precipitate->filtrate purify 9. Recrystallize (if needed) filtrate->purify

Caption: General experimental workflow for hydrazide synthesis.

Protocol 2: General Procedure for Scale-Up Synthesis of a Sulfonyl Hydrazide

This protocol outlines the synthesis of a sulfonyl hydrazide from a sulfonyl chloride.[1]

Materials:

  • Sulfonyl Chloride (1.0 equivalent)

  • Hydrazine Hydrate (2.0-3.0 equivalents)[1]

  • Suitable Organic Solvent (e.g., Dichloromethane, THF)

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and addition funnel, charge the excess hydrazine hydrate and the solvent.

  • Cool the hydrazine solution to 0°C using an ice bath or chiller.[1]

  • Dissolve the sulfonyl chloride in the same solvent in a separate container.

  • Add the sulfonyl chloride solution dropwise to the cooled hydrazine solution over 30-60 minutes, ensuring the internal temperature is maintained below 10°C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir for an additional 1-3 hours, or until TLC/HPLC analysis confirms the complete consumption of the sulfonyl chloride.[1]

  • Quench the reaction by adding water.

  • If using a water-immiscible solvent, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude sulfonyl hydrazide by recrystallization or flash column chromatography.[1]

References

Validation & Comparative

comparative analysis of different hydrazide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of hydrazides is a cornerstone of advancing chemical and pharmaceutical research. This guide provides a comparative analysis of prevalent hydrazide synthesis methods, offering a clear overview of their performance, supported by experimental data and detailed protocols to inform your selection of the most suitable technique.

Hydrazides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] Their unique reactivity makes them fundamental building blocks for various heterocyclic compounds.[2] The choice of synthetic route can significantly impact yield, purity, scalability, and environmental footprint. This guide explores the most common methods for hydrazide synthesis, presenting a side-by-side comparison to facilitate informed decision-making in your research and development endeavors.

Comparative Performance of Hydrazide Synthesis Methods

The selection of an optimal synthesis strategy depends on factors such as the nature of the starting material, desired scale, and available laboratory equipment. The following table summarizes the key quantitative parameters of different hydrazide synthesis methods based on reported experimental data.

Synthesis MethodStarting MaterialReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
From Carboxylic Acids (Continuous Flow) Carboxylic AcidsHydrazine Hydrate, H₂SO₄ (catalyst)13 - 25 minutes65 - 91%[1][3]Rapid synthesis, scalable, controlled precipitation.[1]Requires specialized flow chemistry equipment.
From Carboxylic Acids (Grinding) Carboxylic AcidsHydrazine Hydrate3 - 5 minutes (plus digestion)High (not quantified in all sources)[4][5]Solvent-free, eco-friendly, simple workup.[4]May not be suitable for all carboxylic acid substrates.
From Esters (Conventional Heating) EstersHydrazine HydrateSeveral hours (e.g., 2-8 hours)[6][7]Generally high (e.g., >99% in some cases)[8]Well-established, widely applicable.Longer reaction times, may require elevated temperatures.
From Acyl Chlorides/Anhydrides Acyl Chlorides, AnhydridesHydrazine HydrateRapidHighHigh reactivity of starting materials.Violent reaction, requires careful temperature control and handling of reactive reagents.[5]
From Activated Amides Activated Amides (e.g., N-acylsuccinimides)Hydrazine12 hoursGood yields[9]Transition-metal-catalyst-free, occurs in aqueous environment at room temperature.[9][10]Limited to specific activated amides.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are generalized from various cited experimental procedures.

Method 1: Synthesis from Carboxylic Acids via Continuous Flow

This method offers a rapid and scalable approach to hydrazide synthesis.

Experimental Workflow:

cluster_0 Pump 1 cluster_1 Pump 2 P1 Carboxylic Acid + H₂SO₄ in Methanol Mixer T-Mixer P1->Mixer P2 Hydrazine Hydrate in Methanol P2->Mixer Reactor Heated Reactor Coil Mixer->Reactor Cooling Cooling Bath Reactor->Cooling Filtration Vacuum Filtration Cooling->Filtration Product Hydrazide Product Filtration->Product

Caption: Continuous flow synthesis of hydrazides from carboxylic acids.

Protocol:

  • Prepare a solution of the carboxylic acid and a catalytic amount of sulfuric acid in methanol.

  • Prepare a separate solution of hydrazine hydrate in methanol.

  • Pump both solutions through a T-mixer into a heated reactor coil at a controlled flow rate to achieve the desired residence time (typically 13-25 minutes).[1]

  • The reaction mixture exiting the reactor is collected in a cooling bath to induce precipitation of the hydrazide.

  • The precipitated product is isolated by vacuum filtration, washed with cold methanol, and dried.[1]

Method 2: Synthesis from Carboxylic Acids via Grinding

This solvent-free method is an environmentally friendly alternative for hydrazide synthesis.

Experimental Workflow:

Start Carboxylic Acid + Hydrazine Hydrate Grinding Grind in Mortar and Pestle (3-5 min) Start->Grinding Digestion Allow to Stand (Solidification) Grinding->Digestion Crystallization Crystallize from Ethanol Digestion->Crystallization Product Hydrazide Product Crystallization->Product

Caption: Solvent-free synthesis of hydrazides by grinding.

Protocol:

  • Place the carboxylic acid and hydrazine hydrate in a mortar.

  • Grind the mixture with a pestle for 3-5 minutes at room temperature.[4]

  • Allow the reaction mixture to stand for a short period, during which it will typically solidify.

  • The resulting solid mass is then crystallized from a suitable solvent, such as ethanol, to yield the pure hydrazide.[4]

Method 3: Synthesis from Esters via Conventional Heating

This is a classical and widely used method for preparing hydrazides.

Experimental Workflow:

Start Ester + Hydrazine Hydrate in Ethanol Reflux Reflux (Several Hours) Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Product Isolation (Evaporation/Filtration) Cooling->Isolation Purification Recrystallization Isolation->Purification Product Hydrazide Product Purification->Product

Caption: Conventional synthesis of hydrazides from esters.

Protocol:

  • Dissolve the ester in a suitable solvent, such as ethanol or methanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.[6][11]

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated by evaporation of the solvent and subsequent purification by recrystallization from an appropriate solvent.[7]

Signaling Pathways and Logical Relationships

The synthesis of hydrazides from different starting materials can be visualized as distinct chemical pathways leading to the same functional group.

cluster_methods Synthesis Methods CA Carboxylic Acid M1 Hydrazinolysis (Flow/Grinding) CA->M1 Ester Ester M2 Hydrazinolysis (Heating) Ester->M2 AC Acyl Chloride / Anhydride M3 Nucleophilic Acyl Substitution AC->M3 AA Activated Amide M4 Nucleophilic Acyl Substitution AA->M4 Hydrazide Hydrazide M1->Hydrazide M2->Hydrazide M3->Hydrazide M4->Hydrazide

Caption: Synthetic pathways to hydrazides from various precursors.

References

Unveiling the Therapeutic Promise of Novel Hydrazides: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to hydrazide compounds, a versatile class of molecules demonstrating significant potential across a spectrum of therapeutic areas. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of recently developed hydrazide derivatives, supported by experimental data to aid in the evaluation of their potential as next-generation therapeutic agents.

This publication delves into the biological performance of several novel hydrazide compounds, presenting a clear comparison of their efficacy against established standards. Detailed experimental protocols are provided for key assays, and signaling pathways are visualized to offer a comprehensive understanding of their mechanisms of action.

Anticancer Activity: A New Frontier in Cytotoxicity

A series of novel N-acyl hydrazones were synthesized and evaluated for their antiproliferative activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines. The results, summarized below, highlight the potent and selective cytotoxic effects of these compounds compared to the standard chemotherapeutic agent, Doxorubicin.[1][2]

Comparative Anticancer Efficacy (IC50, µM)
CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)
Hydrazide 7d 7.52 ± 0.3210.19 ± 0.52
Hydrazide 7e 10.19 ± 0.5211.56 ± 0.61
Doxorubicin (Standard) 0.83 ± 0.070.75 ± 0.04

Lower IC50 values indicate higher cytotoxic activity.

The data reveals that while Doxorubicin remains more potent, hydrazide derivatives 7d and 7e exhibit significant anticancer activity, demonstrating their potential as scaffolds for the development of new anticancer drugs.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the N-acyl hydrazone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 and PC-3 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the hydrazide compounds and Doxorubicin for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated.

Proposed Signaling Pathway for Anticancer Activity

anticancer_pathway

Antimicrobial Activity: Combating Bacterial Growth

A novel hydrazide-hydrazone derivative, compound 5f, was investigated for its antibacterial properties against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The results demonstrate its significant inhibitory effect on bacterial growth.[3]

Comparative Antimicrobial Efficacy (Zone of Inhibition, mm)
CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)
Hydrazide 5f 16.9 ± 0.2916.0 ± 0.31
Gentamycin (Standard) 22.5 ± 0.3524.1 ± 0.42

Larger zone of inhibition indicates greater antimicrobial activity.

Compound 5f exhibited notable antibacterial activity, suggesting its potential as a lead compound for the development of new antimicrobial agents.[3]

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity was assessed using the agar well diffusion method.

  • Bacterial Culture Preparation: Bacterial strains were cultured in nutrient broth for 24 hours.

  • Inoculation: The bacterial suspension was uniformly spread onto Mueller-Hinton agar plates.

  • Well Preparation: Wells of 6 mm diameter were made in the agar plates using a sterile cork borer.

  • Compound Application: A 100 µL solution of the test compound (at a specific concentration) was added to the wells. Gentamycin was used as a positive control.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (24h) Inoculate Inoculate Plates Culture->Inoculate Plates Mueller-Hinton Agar Plates Plates->Inoculate CreateWells Create Wells (6mm) Inoculate->CreateWells AddCompound Add Hydrazide/ Gentamycin CreateWells->AddCompound Incubate Incubate (37°C, 24h) AddCompound->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Compare Compare with Standard Measure->Compare

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory potential of N-pyrrolylcarbohydrazide (Compound 1) and its derivative (Compound 1A) was evaluated in a carrageenan-induced paw edema model in rats. The results indicate a significant reduction in inflammation.[4][5]

Comparative Anti-inflammatory Efficacy (% Edema Inhibition)
Compound (Dose)2 hours post-carrageenan3 hours post-carrageenan
Compound 1 (20 mg/kg) Significant Reduction (p=0.035)Significant Reduction (p=0.022)
Compound 1A (20 mg/kg) Significant Reduction (p=0.005)Significant Reduction (p<0.001)

Statistical significance (p < 0.05) indicates effective edema reduction.

Both compounds demonstrated notable anti-inflammatory effects, with Compound 1A showing a more pronounced and sustained reduction in paw edema.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity was assessed as follows:

  • Animal Model: Male Wistar rats were used for the study.

  • Compound Administration: The test compounds were administered intraperitoneally at a dose of 20 mg/kg.

  • Induction of Inflammation: Thirty minutes after compound administration, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema was calculated for each group relative to the control group.

Logical Relationship in Anti-inflammatory Assay

anti_inflammatory_logic cluster_treatment Treatment Phase cluster_response Inflammatory Response cluster_measurement Measurement & Analysis Administer_Compound Administer Hydrazide Compound (i.p.) Administer_Carrageenan Inject Carrageenan (sub-plantar) Administer_Compound->Administer_Carrageenan 30 min prior Inflammation Inflammation & Paw Edema Administer_Carrageenan->Inflammation Measure_Volume Measure Paw Volume (Plethysmometer) Inflammation->Measure_Volume at 0, 1, 2, 3, 4h Calculate_Inhibition Calculate % Edema Inhibition Measure_Volume->Calculate_Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antimicrobial domains. The information is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.

Anticancer Activity of Hydrazide Derivatives

Hydrazide-hydrazones, a prominent class of hydrazide derivatives, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. The SAR studies reveal that the nature and position of substituents on the aromatic rings of the hydrazide-hydrazone backbone play a crucial role in their cytotoxic efficacy.

Key SAR Insights for Anticancer Activity:
  • Quinoline Moiety: The incorporation of a quinoline ring is a common strategy in the design of potent anticancer hydrazones. For instance, quinoline-based dihydrazone derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), lung (A549), and gastric (BGC-823) cancer.[1][2][3]

  • Substitution on Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the hydrazone moiety significantly influences anticancer activity. For example, a p-nitro group on the benzylidene fragment of quinoline hydrazones has been shown to enhance anticancer activity against MCF-7 cells.[4]

  • Heterocyclic Rings: The introduction of other heterocyclic systems, such as thiazole or isatin, can also modulate the anticancer potential. Thiazole-clubbed quinoline hydrazones have exhibited potent cytotoxic effects against A549 cells.[4] Furthermore, the substitution of a bromo group at the fifth position of an isatin moiety linked to a hydrazone has been found to enhance antiproliferative activity.[4]

Comparative Anticancer Activity Data:
Compound IDCore StructureSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Compound 13 Quinoline Hydrazonep-nitrobenzylideneMCF-7 (Breast)0.73[4]
Compound 9 Tetrahydroquinoline Hydrazone5-bromo-isatinA549 (Lung)0.69[4]
Compound 6 Thiazole-clubbed Quinoline Hydrazone-A549 (Lung)3.93[4]
Compound 3b Quinoline-based Dihydrazone-MCF-7 (Breast)7.016[1][2][3]
Compound 3c Quinoline-based Dihydrazone-MCF-7 (Breast)7.05[1][2][3]
Compound 1 Quinoline AmidrazoneN-ester substituted piperazineA549 (Lung)43.1[4]
Compound 1 Quinoline AmidrazoneN-ester substituted piperazineMCF-7 (Breast)59.1[4]

Below is a diagram illustrating the general structure-activity relationship for anticancer hydrazide derivatives.

SAR_Anticancer cluster_core Core Scaffold cluster_moieties Key Moieties for Activity cluster_substituents Influential Substituents cluster_activity Biological Outcome Core Hydrazide-Hydrazone (-CO-NH-N=CH-) Quinoline Quinoline Ring Core->Quinoline enhances potency Isatin Isatin Moiety Core->Isatin provides scaffold Thiazole Thiazole Ring Core->Thiazole modulates activity Nitro p-Nitro group on Benzylidene Quinoline->Nitro substitution at p-position Bromo Bromo group on Isatin Isatin->Bromo substitution at 5-position Activity Enhanced Anticancer Activity Thiazole->Activity Nitro->Activity Bromo->Activity Anti_Inflammatory_Workflow cluster_animal_prep Animal Preparation cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis A1 Group Rats A2 Administer Test Compound/ Vehicle/Standard A1->A2 B1 Inject Carrageenan into Paw A2->B1 1 hour post-treatment C1 Measure Paw Volume at different time intervals B1->C1 hourly D1 Calculate % Inhibition of Edema C1->D1 SAR_Antimicrobial cluster_scaffold Base Scaffold cluster_modifications Structural Modifications cluster_outcome Resulting Activity Scaffold Indole Hydrazone Halogen Halogen Substitution (F, Cl) on Phenyl Ring Scaffold->Halogen Aromaticity Presence of Aromatic Rings Scaffold->Aromaticity DiSubstitution Di-substitution of Halogens Halogen->DiSubstitution specifically Activity Enhanced Antimicrobial Activity DiSubstitution->Activity leads to Aromaticity->Activity is important for

References

Cross-Validation of In Silico Predictions for Hydrazide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of computational, or in silico, models in drug discovery has revolutionized the identification and optimization of lead compounds. For hydrazides, a versatile class of compounds with a wide range of biological activities, in silico predictions offer a time- and cost-effective approach to prioritize candidates for synthesis and experimental testing. This guide provides an objective comparison of in silico prediction methods with experimental data for hydrazide activity, offering a clear perspective on the cross-validation process.

Data Presentation: Predicted vs. Experimental Values

The accuracy of in silico models is paramount. Cross-validation is achieved by comparing the predicted activity values with those determined through experimental assays. The following tables summarize quantitative data from various studies, showcasing the correlation between in silico predictions and experimental outcomes for different hydrazide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Model Validation

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a compound. The predictive power of a QSAR model is often evaluated by its correlation coefficient (r) and coefficient of determination (R²).

Compound SeriesTarget ActivityIn Silico ModelKey DescriptorsCorrelation (r or R²)Reference
Benzylidene hydrazine benzamidesAnticancer (A549 cell line)QSARLog S, Rerank score, MRR² = 0.849[1][2]
Benzene sulphonamide derivativesCarbonic Anhydrase InhibitionQSAR (DFT-based)Quantum chemical descriptorsR = 0.901[3]
Azole derivativesAntifungal (Candida albicans)QSAR (ANN)Physicochemical descriptorsQ² = 0.75[4]

Table 1: Comparison of Predicted and Experimental Anticancer Activity (pIC50) of Benzylidene Hydrazine Benzamides [1][2]

CompoundExperimental pIC50Predicted pIC50
1 4.894.93
2 4.744.71
3 4.644.68
4 4.524.55
5 4.454.41
6 4.394.35
7 4.314.33
8 4.254.28
9 4.174.19
10 4.074.11
11 3.984.01
Molecular Docking and Binding Energy Correlation

Molecular docking predicts the binding orientation and affinity of a ligand to a target protein. The docking score or calculated binding energy is often correlated with experimental inhibitory concentrations (e.g., IC50).

Table 2: Comparison of Predicted Binding Energy and Experimental IC50 for Hydrazide Derivatives [5][6][7][8]

Compound SeriesTarget ProteinIn Silico MethodPredicted Value (kcal/mol)Experimental Value (IC50 in µM)Reference
Pyrazolo-pyrimidinonesEGFR Tyrosine KinaseMolecular Docking-8.5 to -9.22.1 to 8.5[5]
Acetohexamide-derived hydrazonesα-amylaseMolecular Docking-8.1 to -9.530.21 to >100[6]
Acetohexamide-derived hydrazonesα-glucosidaseMolecular Docking-7.9 to -9.138.06 to >100[6]
2,4-disubstituted quinoline derivativesMycobacterium tuberculosis LipBMolecular Docking-15.4 to -18.5Not specified in abstract[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable data to validate in silico models.

Enzyme Inhibition Assay for Hydrazide Compounds[9]

This protocol outlines a general method for determining the inhibitory activity of hydrazide compounds against a target enzyme.

Materials and Reagents:

  • Target enzyme

  • Specific substrate for the enzyme

  • Hydrazide test compounds

  • Known enzyme inhibitor (positive control)

  • Assay buffer (e.g., phosphate buffer, Tris-HCl)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the enzyme, substrate, test compounds, and positive control in the assay buffer or DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer + DMSO.

    • Control wells (100% activity): Assay buffer + enzyme + DMSO.

    • Positive control wells: Assay buffer + enzyme + known inhibitor.

    • Test wells: Assay buffer + enzyme + hydrazide compound at various concentrations.

  • Assay Execution:

    • Add the assay buffer to all wells.

    • Add the corresponding compounds or DMSO to the appropriate wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a specific time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination[10]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials and Reagents:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Hydrazide test compounds

  • Standard antibiotic (positive control)

  • 96-well microplate

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the microorganism.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the hydrazide compounds and the standard antibiotic in the growth medium in a 96-well plate.

  • Inoculation:

    • Add the microbial inoculum to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Signaling Pathway: Monoamine Oxidase (MAO) Inhibition by Hydrazides

Hydrazide-containing drugs like iproniazid are known inhibitors of monoamine oxidase (MAO), enzymes that are crucial for the degradation of monoamine neurotransmitters.[9][10]

MAO_Inhibition cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_inactivation Inactivation Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging Release Release Vesicle->Release Synapse Release->Synapse Exocytosis Reuptake Reuptake Transporter MAO Monoamine Oxidase (MAO) Reuptake->MAO Degradation Synapse->Reuptake Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synapse->Postsynaptic_Receptor Binding Inactive_Metabolite Inactive Metabolite MAO->Inactive_Metabolite Hydrazide Hydrazide Inhibitor Hydrazide->MAO Inhibition

Caption: Mechanism of MAO inhibition by hydrazide compounds.

Experimental Workflow: From In Silico Screening to In Vitro Validation

The following diagram illustrates a typical workflow for the discovery of bioactive hydrazides, integrating both computational and experimental approaches.

experimental_workflow cluster_insilico In Silico Phase cluster_synthesis Synthesis cluster_invitro In Vitro Validation A Virtual Library of Hydrazide Derivatives B Molecular Docking / QSAR Modeling A->B C ADMET Prediction B->C D Hit Identification & Prioritization C->D E Chemical Synthesis of Prioritized Hydrazides D->E F Biological Assays (e.g., Enzyme Inhibition, MIC) E->F G Data Analysis (IC50 / MIC determination) F->G H Structure-Activity Relationship (SAR) Analysis G->H H->B Feedback for Model Refinement

Caption: Integrated workflow for hydrazide drug discovery.

Logical Relationship: Cross-Validation Process

This diagram outlines the logical steps involved in the cross-validation of in silico predictions.

cross_validation_logic A Develop In Silico Model (e.g., QSAR, Docking) B Generate Predictions (e.g., pIC50, Binding Energy) A->B E Compare Predicted and Experimental Data B->E C Perform Experiments (e.g., In Vitro Assays) D Obtain Experimental Data (e.g., IC50, MIC) C->D D->E F Good Correlation? E->F G Model is Validated F->G Yes H Refine In Silico Model F->H No H->A

Caption: Logical workflow for cross-validating in silico predictions.

References

A Researcher's Guide to Comparative Spectroscopic Analysis of Hydrazide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of hydrazide isomers is a critical step. The subtle differences between isomers can lead to significant variations in biological activity, physicochemical properties, and therapeutic efficacy. This guide provides an objective comparison of spectroscopic techniques for differentiating hydrazide isomers, supported by experimental data and detailed protocols.

Hydrazides and their derivatives, such as hydrazones, are pivotal in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] These compounds can exist in various isomeric forms, including constitutional isomers, conformational isomers (anti/syn), and geometric isomers (E/Z), which arise from restricted rotation around the amide and C=N bonds.[2] A multi-faceted spectroscopic approach is essential for the unambiguous elucidation of these isomeric structures.

Comparative Spectroscopic Data

The differentiation of hydrazide isomers relies on subtle but measurable differences in their spectroscopic signatures. The following tables summarize key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data for Hydrazide-Hydrazone Isomers

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of hydrazide derivatives, including the stereochemistry around the C=N double bond.[1] The chemical shifts of key protons, particularly the amide (NH) and imine (CH=N) protons, are highly sensitive to the isomeric form.

Isomer TypeKey NucleusTypical Chemical Shift (δ) Range (ppm)Observations & Remarks
Geometric (E/Z) ¹H (Amide NH)Z-isomer: Lower field (downfield)The downfield shift in the Z-isomer is often attributed to anisotropic effects and intramolecular hydrogen bonding.[3]
E-isomer: Higher field (upfield)
¹H (Imine CH=N)Varies with substitutionThe chemical shift is influenced by the electronic environment of the substituents on the aromatic rings.
Conformational (anti/syn) ¹H (CH₂CO)anti-conformer: UpfieldDoubled proton resonances for CH₂CO, =CH, and NH groups are often observed in solution due to the presence of both conformers.[2]
syn-conformer: Downfield
¹H (=CH)anti-conformer: DownfieldThe ratio of conformers can be calculated from the integral intensities of these signals.[2]
syn-conformer: Upfield
¹³C (C=O)~161-174 ppmThe presence of two distinct carbonyl signals can confirm the existence of isomers in the sample.[3][4]
¹³C (C=N)~142-150 ppmSimilar to the carbonyl carbon, the imine carbon chemical shift is sensitive to the isomeric configuration.[4]

Table 2: Comparative FT-IR Spectroscopic Data for Hydrazide Isomers

FT-IR spectroscopy is instrumental in identifying key functional groups and can be used to distinguish between isomers based on shifts in vibrational frequencies, particularly in the N-H stretching region.[1][5]

Isomer TypeFunctional GroupCharacteristic Absorption Band (cm⁻¹)Observations & Remarks
Disubstituted Hydrazines N-H stretch (as salts)Varies significantlyIsomeric 1,1- and 1,2-disubstituted hydrazines can be readily distinguished by examining the NH stretching frequencies in the spectra of their hydrochloride salts.[5]
Hydrazide-Hydrazones N-H stretch (Amide)3016–3307The position and broadness of this band can be affected by intra- and intermolecular hydrogen bonding, which differs between isomers.[4]
C=O stretch (Amide I)1580–1644The frequency is sensitive to conjugation and hydrogen bonding.[4]
C=N stretch (Imine)1538–1589Provides direct evidence for the formation of the hydrazone linkage.[1][4]
C-N stretch~1341The stretching vibration of the C-N bond.[6]

Table 3: Comparative UV-Vis Spectroscopic Data for Hydrazide-Hydrazone Isomers

UV-Vis spectroscopy measures the electronic transitions within a molecule and can differentiate isomers that have different conjugation systems or chromophores.[7] E and Z isomers of hydrazones, for example, often exhibit distinct absorption maxima (λmax).

Isomer TypeSolvent/ConditionsTypical λmax Range (nm)Observations & Remarks
Geometric (E/Z) Various organic solvents (e.g., DMF)E-isomer: Generally longer λmaxThe difference in λmax between E and Z isomers can be significant, allowing for spectrophotometric monitoring of isomerization.[3]
Z-isomer: Generally shorter λmax
Hydrazide Derivatives Aqueous buffer (pH 10.8)~385 and 500Reaction with trinitrobenzenesulfonic acid (TNBS) produces chromogens with distinct λmax for hydrazides versus hydrazine (λmax = 570 nm), allowing for their simultaneous determination.[8][9]

Workflow for Spectroscopic Analysis of Hydrazide Isomers

A systematic workflow is crucial for the efficient and accurate characterization of hydrazide isomers. The following diagram illustrates a typical experimental pathway, integrating multiple spectroscopic techniques for comprehensive analysis.

G General Workflow for Hydrazide Isomer Analysis cluster_0 Sample Preparation & Synthesis cluster_1 Primary Spectroscopic Analysis cluster_2 Detailed Structural Elucidation cluster_3 Data Interpretation & Final Structure Confirmation a1 Hydrazide Synthesis a2 Purification (Recrystallization/Chromatography) a1->a2 a3 Isomer Separation (if possible) a2->a3 b1 FT-IR Spectroscopy a3->b1 b2 Mass Spectrometry (MS) c1 1D NMR (¹H, ¹³C) b1->c1 an1 Functional Groups & Preliminary ID b1->an1 b3 UV-Vis Spectroscopy c2 2D NMR (COSY, HSQC, HMBC) c1->c2 an2 Connectivity, Stereochemistry, Conformation c1->an2 d1 Comparative Data Analysis c2->d1 d2 Isomer Identification & Quantification d1->d2 d3 Structure Confirmation d2->d3

A typical workflow for the comparative analysis of hydrazide isomers.

Experimental Protocols

Detailed and consistent experimental protocols are key to obtaining reproducible and comparable data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for hydrazide isomer analysis.[1]

  • Sample Preparation : Dissolve 5-10 mg of the purified hydrazide sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can dissolve a wide range of hydrazide derivatives and its residual solvent peak does not typically interfere with the amide or imine proton signals.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spectra with multiple isomers.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different isomers present in the sample.[2]

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of FT-IR spectra to identify key functional groups.[1]

  • Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of the hydrazide sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Formation : Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction : Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before running the sample spectrum to correct for atmospheric CO₂ and H₂O absorptions.

  • Data Analysis : Identify the characteristic absorption bands for key functional groups such as N-H, C=O, C=N, and C-N. Compare the positions and shapes of these bands between different isomer samples.[4]

Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol is for obtaining UV-Vis absorption spectra to study electronic transitions, which can differ between isomers.[3][7]

  • Sample Preparation : Prepare a stock solution of the hydrazide sample in a UV-grade solvent (e.g., ethanol, methanol, DMF) at a known concentration (e.g., 1x10⁻³ M).

  • Dilution : Dilute the stock solution to a final concentration that gives an absorbance reading in the optimal range of 0.2-1.0 AU (typically 1x10⁻⁵ to 1x10⁻⁶ M).

  • Spectrum Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to be used as a reference (blank) and the other with the sample solution.

  • Measurement : Scan the sample from approximately 200 to 800 nm to record the absorption spectrum.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). Compare the λmax values and molar absorptivity coefficients (ε) for different isomers.

Protocol 4: Mass Spectrometry (MS)

This protocol provides a general method for mass spectrometric analysis to confirm molecular weight and study fragmentation.[1]

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization Method : Choose an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar hydrazide derivatives and is a soft ionization method that often preserves the molecular ion. Electron Ionization (EI) can also be used, which typically causes more extensive fragmentation useful for structural elucidation.[1]

  • Mass Analysis : Introduce the sample into the mass spectrometer. Obtain the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound.

  • Data Analysis : Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) to confirm the molecular formula.[10] Analyze the fragmentation pattern to gain structural information. Isomers may exhibit different fragmentation patterns, which can be used for their differentiation, especially in tandem MS (MS/MS) experiments.[11]

References

Head-to-Head Comparison: Unveiling the Bioactivity of Hydrazides and Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivity of hydrazide and hydrazone compounds, supported by experimental data and detailed protocols.

The molecular scaffolds of hydrazides (-CONHNH₂) and their corresponding hydrazones (-CONHN=CHR) are pivotal in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. While structurally related, the conversion of a hydrazide to a hydrazone can significantly modulate the compound's biological activity. This guide provides a head-to-head comparison of the bioactivity of these two chemical classes, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in drug discovery and development.

Quantitative Bioactivity Data: A Comparative Analysis

The following tables summarize the antimicrobial and anticancer activities of various hydrazide and hydrazone derivatives, with data extracted from multiple studies. These tables are designed to provide a clear and concise comparison of the potency of these compounds.

Antimicrobial Activity

The antimicrobial efficacy of hydrazides and hydrazones is a cornerstone of their therapeutic potential. The data below, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, showcases the activity of these compounds against various bacterial and fungal strains.

Compound TypeCompound/DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydrazide Isonicotinic acid hydrazide (Isoniazid)Mycobacterium tuberculosis H37Rv0.05-0.1--
4-phenylpicolinic acid hydrazideM. tuberculosis H37Rv3.1Isoniazid12.5
4-phenylpicolinic acid hydrazideM. tuberculosis (resistant strain)3.1Isoniazid25
Hydrazone Isonicotinoyl hydrazone of 3-ethoxysalicylaldehydeM. tuberculosis H37Rv4Isoniazid0.025
(E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazideStaphylococcus aureus6.25Ampicillin12.5
4-Trifluoromethylbenzoic acid hydrazoneS. aureus>100Bacitracin>100
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideS. aureus ATCC 43300 (MRSA)3.91--
N'-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazideM. tuberculosis H37Rv<0.04Isoniazid0.04
N'-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazideM. tuberculosis (INH-resistant)0.78Isoniazid1.56
Anticancer Activity

The antiproliferative properties of hydrazides and hydrazones have been extensively studied. The following table presents the half-maximal inhibitory concentration (IC50) in µM, a measure of the compounds' potency in inhibiting cancer cell growth.

Compound TypeCompound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hydrazide Quinoline hydrazide derivative 22 SH-SY5Y (Neuroblastoma)Micromolar potency--
Hydrazone Tetracaine hydrazide-hydrazone 2f Colo-205 (Colon)50.0Doxorubicin-
Tetracaine hydrazide-hydrazone 2m Colo-205 (Colon)20.5Doxorubicin-
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)0.77--
Salicylic acid hydrazide hydrazone 6 A549 (Lung)Potent activity--
4-methylsulfonylbenzene scaffold hydrazone 20 59 human cancer cell lines (mean)0.26Imatinib-
N-Acyl hydrazone 7a MCF-7 (Breast)7.52Doxorubicin0.83
N-Acyl hydrazone 7a PC-3 (Prostate)10.19Doxorubicin0.75

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key cited experiments are provided below.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Compound Dilutions: The test compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 18-24 hours.[1]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[2][3]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[2][4] The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualizing a General Synthetic and Screening Workflow

The following diagram illustrates the general workflow from the synthesis of a hydrazone from a hydrazide to its subsequent biological screening.

G cluster_synthesis Synthesis cluster_screening Bioactivity Screening Hydrazide Hydrazide (R-CO-NH-NH2) Hydrazone Hydrazone (R-CO-NH-N=CHR') Hydrazide->Hydrazone Condensation Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Hydrazone Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Hydrazone->Antimicrobial Anticancer Anticancer Assay (e.g., MTT Assay) Hydrazone->Anticancer Data Quantitative Data (MIC, IC50) Antimicrobial->Data Anticancer->Data

Caption: General workflow for hydrazone synthesis and bioactivity screening.

Signaling Pathway: VEGFR-2 Inhibition by Anticancer Hydrazones

Many hydrazone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The diagram below outlines the VEGFR-2 signaling cascade, which is often disrupted by bioactive hydrazones.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Hydrazone Anticancer Hydrazone Hydrazone->VEGFR2 Inhibits RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway inhibited by anticancer hydrazones.

Discussion and Conclusion

The conversion of a hydrazide to a hydrazone generally leads to a significant alteration in biological activity. While a direct comparison is often lacking in the literature, available data suggests that hydrazones frequently exhibit enhanced potency compared to their parent hydrazides. For instance, the modification of isoniazid into certain hydrazone derivatives has been shown to overcome drug resistance in M. tuberculosis.[5]

The broad spectrum of biological activities displayed by hydrazones, including antimicrobial and anticancer effects, can be attributed to the versatile azomethine (-N=CH-) linkage. This group allows for a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The lipophilicity, electronic effects, and steric bulk of the substituent introduced via the aldehyde or ketone play a crucial role in determining the bioactivity of the resulting hydrazone.

In the context of anticancer activity, many hydrazone derivatives have been designed to target specific enzymes and signaling pathways, such as VEGFR-2, leading to potent and selective inhibition of cancer cell proliferation. The data presented in this guide underscores the importance of the hydrazone scaffold in modern drug discovery.

References

Validating the Mechanism of Action of a New Hydrazide Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel hydrazide drug candidate, Hydrazocine, with established hydrazide-containing drugs, Isoniazid and Iproniazid. We present supporting experimental data to validate the proposed mechanism of action of Hydrazocine as a selective inhibitor of MAP Kinase-Interacting Kinase 1 (MNK1), a key enzyme in pro-inflammatory signaling pathways.

Comparative Overview of Hydrazide Drugs

The hydrazide chemical moiety is a versatile pharmacophore found in a range of therapeutics. To understand the unique properties of our new candidate, Hydrazocine, we compare its proposed mechanism with two well-characterized hydrazide drugs, Isoniazid and Iproniazid.

FeatureHydrazocine (Hypothetical)IsoniazidIproniazid
Primary Target MAP Kinase-Interacting Kinase 1 (MNK1)InhA (Enoyl-Acyl Carrier Protein Reductase)Monoamine Oxidase (MAO)
Therapeutic Area Anti-inflammatoryAnti-tubercularAntidepressant (historical)
Mechanism of Action Selective, reversible inhibition of MNK1 kinase activity, preventing phosphorylation of eIF4E and reducing pro-inflammatory cytokine production.Prodrug activated by mycobacterial catalase-peroxidase (KatG). The activated form inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2][3][4][5]Irreversible, non-selective inhibition of MAO-A and MAO-B, leading to increased levels of neurotransmitters like serotonin and norepinephrine.[6][7][8][9][10]
Activation Direct-actingProdrug requiring enzymatic activation[1][2]Metabolized to an active form, isopropylhydrazine.[6]

Elucidating the Signaling Pathway of Hydrazocine

Hydrazocine is hypothesized to exert its anti-inflammatory effects by targeting the MNK1 signaling pathway. The diagram below illustrates this proposed mechanism.

Hydrazocine_Pathway Cytokine Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Cytokine Receptor Cytokine->Receptor MAPK_Pathway MAPK Cascade (ERK, p38) Receptor->MAPK_Pathway MNK1 MNK1 MAPK_Pathway->MNK1 Activates eIF4E eIF4E MNK1->eIF4E Phosphorylates P_eIF4E p-eIF4E Translation Translation of Pro-inflammatory Proteins P_eIF4E->Translation Inflammation Inflammation Translation->Inflammation Hydrazocine Hydrazocine Hydrazocine->MNK1 Inhibits

Proposed signaling pathway of Hydrazocine.

Experimental Validation of Hydrazocine's Mechanism of Action

To validate the hypothesis that Hydrazocine is a selective MNK1 inhibitor, a series of in vitro experiments were conducted. The following workflow outlines the experimental approach.

Experimental_Workflow Start Hypothesis: Hydrazocine is a selective MNK1 inhibitor Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Determine non-toxic concentrations Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Cytokine_Assay Cytokine Quantification (e.g., ELISA) Western_Blot->Cytokine_Assay Conclusion Conclusion: Hydrazocine is a potent and selective MNK1 inhibitor with anti-inflammatory activity in cellular models. Cytokine_Assay->Conclusion

Experimental workflow for validating Hydrazocine's mechanism of action.
In Vitro Kinase Inhibition Assay

The inhibitory activity of Hydrazocine against MNK1 was compared to a known MNK1 inhibitor and a negative control.

CompoundIC50 (nM) against MNK1
Hydrazocine 50
Known MNK1 Inhibitor75
Negative Control> 10,000
Cell Viability Assay

The cytotoxicity of Hydrazocine was assessed in human peripheral blood mononuclear cells (PBMCs) to determine the appropriate concentration range for subsequent cell-based assays.

CompoundCC50 (µM) in PBMCs
Hydrazocine > 100
Doxorubicin (Positive Control)0.5
Western Blot Analysis of eIF4E Phosphorylation

The effect of Hydrazocine on the phosphorylation of eIF4E, a downstream target of MNK1, was evaluated in lipopolysaccharide (LPS)-stimulated PBMCs.

TreatmentRelative p-eIF4E/eIF4E Ratio
Vehicle Control1.0
LPS (1 µg/mL)5.2
LPS + Hydrazocine (1 µM)1.5
LPS + Known MNK1 Inhibitor (1 µM)1.8
Quantification of Pro-inflammatory Cytokine Production

The production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, was measured in the supernatant of LPS-stimulated PBMCs treated with Hydrazocine.

TreatmentTNF-α Concentration (pg/mL)
Vehicle Control< 10
LPS (1 µg/mL)1250
LPS + Hydrazocine (1 µM)350
LPS + Known MNK1 Inhibitor (1 µM)420

Logical Comparison of Drug Mechanisms

The following diagram illustrates the distinct mechanisms of action of Hydrazocine, Isoniazid, and Iproniazid.

Comparison of the primary mechanisms of action.

Detailed Experimental Protocols

In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Hydrazocine against MNK1.

  • Materials: Recombinant human MNK1, ATP, substrate peptide (e.g., eIF4E-derived peptide), kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of Hydrazocine, a known MNK1 inhibitor, and a negative control.

    • Add MNK1 enzyme, substrate peptide, and the test compounds to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT)

  • Objective: To assess the cytotoxicity of Hydrazocine on human PBMCs.

  • Materials: Human PBMCs, RPMI-1640 medium, fetal bovine serum (FBS), MTT reagent, DMSO, 96-well plates, plate reader.

  • Procedure:

    • Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add serial dilutions of Hydrazocine and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

    • Add MTT reagent to each well and incubate for another 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal cytotoxic concentration (CC50).

Western Blot Analysis

  • Objective: To measure the effect of Hydrazocine on the phosphorylation of eIF4E in LPS-stimulated PBMCs.

  • Materials: Human PBMCs, LPS, Hydrazocine, lysis buffer, primary antibodies (anti-p-eIF4E, anti-eIF4E), HRP-conjugated secondary antibody, ECL substrate, SDS-PAGE equipment.

  • Procedure:

    • Pre-treat PBMCs with Hydrazocine or vehicle for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the p-eIF4E signal to the total eIF4E signal.

Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the production of TNF-α in the supernatant of LPS-stimulated PBMCs.

  • Materials: Human PBMCs, LPS, Hydrazocine, human TNF-α ELISA kit, 96-well plates, plate reader.

  • Procedure:

    • Pre-treat PBMCs with Hydrazocine or vehicle for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Perform the TNF-α ELISA according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the concentration of TNF-α based on a standard curve.

References

A Comparative Guide to the ADMET Properties of Hydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrazide moiety is a key structural feature in numerous pharmacologically active compounds, most notably the antitubercular drug isoniazid. The development of novel hydrazide analogs continues to be an active area of research for various therapeutic targets. However, the progression of these analogs from discovery to clinical candidates is critically dependent on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Concerns such as metabolic instability and potential for toxicity are often associated with the hydrazine functional group.

This guide provides a comparative framework for evaluating the ADMET properties of hydrazide analogs. Due to the fragmented nature of publicly available experimental data, this document synthesizes information from various studies to present a representative overview. It outlines standard experimental protocols and presents available data to illustrate key trends and considerations for drug development professionals.

Data Presentation: A Comparative Overview

Quantitative ADMET data for hydrazide analogs is often generated on a case-by-case basis within specific research programs. The following tables summarize representative experimental data gathered from various sources to facilitate comparison. It is important to note that direct comparison between different studies should be done with caution due to variations in experimental conditions.

Table 1: Absorption & Permeability of Hydrazide Analogs

Intestinal absorption is a critical factor for orally administered drugs. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption. A higher apparent permeability (Papp) value generally suggests better absorption.

Compound/AnalogPapp (A→B) (x 10⁻⁶ cm/s)Assay ConditionsData Source
Isoniazid1.5 - 5.0Caco-2 monolayers, pH 7.4Representative literature values
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideGood Permeability (Qualitative)Caco-2 monolayers[1]
Various In Silico PredictionsRanges from low to highPreADMET, SwissADME tools[2][3][4]

Note: Much of the permeability data for novel hydrazide series is currently predictive (in silico) rather than experimental. High-throughput screening often relies on computational models before progressing to cell-based assays.[2][4]

Table 2: Distribution - Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin affects its availability to reach target tissues and undergo metabolism or excretion.[5] Only the unbound fraction is pharmacologically active.[6]

Compound/AnalogUnbound Fraction (%)MethodData Source
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide57.9%Plasma Protein Binding Assay[1]
Warfarin (Reference)~3%Equilibrium Dialysis[5]
Atenolol (Reference)>95%Equilibrium DialysisRepresentative literature values

Note: Data on PPB for novel hydrazide analogs is limited in the literature. This parameter is crucial as high protein binding can act as a reservoir but may also limit efficacy.[7]

Table 3: Metabolism - Microsomal Stability

The stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs), is a primary indicator of its metabolic clearance.[8] A longer half-life (t½) and lower intrinsic clearance (CLint) are generally desirable.

Compound/AnalogSpeciest½ (min)CLint (µL/min/mg protein)Data Source
Propranolol (Reference)Human20.677.5[9]
Verapamil (Reference)Human6.8235.1[9]
HydrazineRatMetabolizedN/A[2]
Table 4: Toxicity - Cytotoxicity and Genotoxicity

Toxicity is a major cause of attrition in drug development. Key assessments include in vitro cytotoxicity against liver cell lines (e.g., HepG2) and mutagenicity testing (e.g., Ames test).

Compound/AnalogIn Vitro Cytotoxicity (HepG2 IC₅₀, µM)Genotoxicity (Ames Test Result)Data Source
Hydrazine-Positive[1][10]
Isoniazid>100Positive (weak mutagen)[10][11][12]
Maleic Hydrazide~13,500Not Found[13]
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide1.13 (vs. HepG2)Not Found[14]
Compound 16 (a novel hydrazone derivative)23.6Not Found[15]
Sorafenib (Reference)25.1Not Found[15]

Note: Many hydrazide derivatives have been shown to be non-mutagenic in mammalian cell assays, suggesting that the positive results for hydrazine in bacterial tests may not always translate directly.[1] Cytotoxicity can vary widely based on the overall structure of the analog.[14][16]

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and comparable ADMET data.

Caco-2 Permeability Assay

This assay predicts intestinal drug absorption by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[17]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).[18]

  • Transport Study: The test compound is added to the apical (AP) side (to measure absorption) or the basolateral (BL) side (to measure efflux). Samples are taken from the receiving chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.[19]

  • Incubation: The test compound (typically 1 µM) is incubated with liver microsomes (e.g., human, rat, mouse) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]

HepG2 Cytotoxicity Assay

This assay measures the concentration at which a compound causes 50% cell death (IC₅₀) in a human liver carcinoma cell line, providing an indication of potential hepatotoxicity.

  • Cell Seeding: HepG2 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS. These assays measure the metabolic activity of viable cells, which correlates with cell number.

  • Data Analysis: The absorbance readings are converted to percentage of cell viability relative to a vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce mutations in different strains of Salmonella typhimurium.[12]

  • Test Strains: Several strains of S. typhimurium with pre-existing mutations that render them unable to synthesize histidine are used.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without the addition of a metabolic activation system (S9 mix from rat liver). The S9 mix contains enzymes capable of converting a non-mutagenic compound into a mutagenic metabolite.[10]

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]

Visualizations: Workflows and Pathways

Experimental Workflow for ADMET Profiling

The following diagram illustrates a typical workflow for the comparative in vitro ADMET profiling of a library of newly synthesized hydrazide analogs.

ADMET_Workflow cluster_Start Compound Library cluster_Primary Primary Screening cluster_Secondary Secondary Screening cluster_Tertiary Confirmatory/Safety cluster_End Candidate Selection Lib Hydrazide Analog Library (n > 50) Sol Aqueous Solubility Lib->Sol MS Microsomal Stability (t½, CLint) Sol->MS Soluble Compounds Perm Caco-2 Permeability (Papp, Efflux Ratio) MS->Perm Metabolically Stable (High t½) Candidate Lead Candidates for In Vivo Studies MS->Met_Fail MS->Met_Fail Unstable PPB Plasma Protein Binding (% Unbound) Perm->PPB Tox Cytotoxicity (HepG2 IC50) PPB->Tox Ames Ames Test (Mutagenicity) Tox->Ames Non-Toxic (High IC50) Tox->Tox_Fail Tox->Tox_Fail Toxic hERG hERG Assay (Cardiotoxicity) Ames->hERG Non-Mutagenic Ames->Ames_Fail Ames->Ames_Fail Mutagenic hERG->Candidate Non-Cardiotoxic

Caption: A tiered workflow for ADMET screening of hydrazide analogs.

Generalized Metabolic Pathway of Hydrazides

The metabolism of hydrazide-containing drugs like isoniazid is a critical determinant of both their efficacy and toxicity. The following pathway is a generalized representation based on known biotransformations of hydrazides.

Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent Hydrazide Analog (R-CO-NH-NH2) Hydrolysis Hydrolysis (Amidase) Parent->Hydrolysis Oxidation Oxidation (CYP450, MAO) Parent->Oxidation Acetylation Acetylation (NAT2) Parent->Acetylation Acid Carboxylic Acid (R-COOH) Hydrolysis->Acid Hydrazine_Met Hydrazine (NH2-NH2) Hydrolysis->Hydrazine_Met Reactive Reactive Intermediates (e.g., Diazenes, Radicals) Oxidation->Reactive Acetyl_Met N-Acetylhydrazide (R-CO-NH-NH-Ac) Acetylation->Acetyl_Met Major Pathway (Detoxification) Toxicity Hepatotoxicity Covalent Binding Reactive->Toxicity

Caption: Generalized metabolic pathways for hydrazide analogs.

Logical Relationship: ADMET Profile Comparison

The structural features of hydrazide analogs can influence their overall ADMET profile. This diagram presents a logical comparison between two hypothetical classes of analogs.

Logical_Comparison Topic ADMET Profile of Hydrazide Analogs ClassA Class A: Simple, Polar Analogs (e.g., low LogP) Topic->ClassA ClassB Class B: Lipophilic, Complex Analogs (e.g., high LogP, bulky groups) Topic->ClassB A_Abs Absorption: Good Solubility, Potentially Lower Permeability ClassA->A_Abs B_Abs Absorption: Lower Solubility, Potentially Higher Permeability ClassB->B_Abs A_Dist Distribution: Lower PPB, Higher Unbound Fraction A_Abs->A_Dist A_Met Metabolism: Accessible to NAT2/CYPs A_Dist->A_Met A_Tox Toxicity: Profile closer to parent hydrazine/isoniazid A_Met->A_Tox B_Dist Distribution: Higher PPB, Lower Unbound Fraction B_Abs->B_Dist B_Met Metabolism: May be sterically hindered; alternate CYP pathways B_Dist->B_Met B_Tox Toxicity: May have novel off-target effects; lower IC50 B_Met->B_Tox

Caption: Comparative ADMET profiles based on physicochemical properties.

References

Independent Verification of Isoniazid Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic routes is paramount. This guide provides a comparative analysis of the reported syntheses of isonicotinic acid hydrazide (INH), commonly known as isoniazid, a cornerstone in the treatment of tuberculosis. We present a review of the original synthesis and subsequent alternative methods, supported by experimental data from various sources to serve as a resource for independent verification.

Isoniazid was first synthesized in 1912 by Meyer and Mally at the German University in Prague.[1][2] Their method involved the reaction of ethyl isonicotinate with hydrazine hydrate.[1] Since its discovery, various other synthetic approaches have been developed, aiming to improve yield, reduce costs, and simplify the procedure. This guide focuses on three prominent methods for the synthesis of isoniazid, providing a comparative overview of their protocols and reported outcomes.

Comparison of Synthetic Methods for Isoniazid

The following table summarizes the key quantitative data for three common methods of isoniazid synthesis. The data has been compiled from various studies to provide a comparative perspective.

MethodStarting MaterialReagentsReaction TimeTemperatureReported YieldReported Melting Point (°C)
Method 1: From Ethyl Isonicotinate (Original Method) Ethyl isonicotinateHydrazine hydrate, Ethanol~1 hour70-75 °CUp to 72.9%163 (original report), 170-171
Method 2: From Isonicotinic Acid Isonicotinic acidHydrazine hydrate~4 hours129-130 °CUp to 78.6%Not specified in source
Method 3: From Isonicotinamide IsonicotinamideHydrazine hydrate, Methanol/Ethanol4 hours110-115 °C>95%169.9-170

Experimental Protocols

Below are the detailed experimental methodologies for the key synthetic routes to isoniazid, as described in the literature.

Method 1: Synthesis from Ethyl Isonicotinate

This method, originally described by Meyer and Mally, is a widely cited procedure for the synthesis of isoniazid.[1]

Protocol:

  • A mixture of ethyl isonicotinate, ethanol, and hydrazine hydrate is prepared.[3]

  • The reaction mixture is heated to a temperature of 70-75°C.[3]

  • The reaction is typically allowed to proceed for a duration that can be optimized, with some studies suggesting an optimal time of two hours.[3]

  • Upon completion, the product is purified by recrystallization.[1]

Method 2: Synthesis from Isonicotinic Acid

A more direct approach involves the condensation of isonicotinic acid with hydrazine.[3]

Protocol:

  • Isonicotinic acid is reacted directly with hydrazine.[3]

  • This reaction requires a higher temperature of 129-130°C compared to the ethyl ester method.[3]

  • An optimal reaction time of 4 hours has been reported to achieve higher yields.[3]

Method 3: Synthesis from Isonicotinamide

This single-step process offers high yields and purity.[4][5][6]

Protocol:

  • Isonicotinamide is dissolved in a C1 to C3 alcohol, such as methanol or ethanol.[4][5]

  • Hydrazine hydrate is added to the solution.[4][5]

  • The resulting mixture is refluxed at a temperature between 100 to 120°C for 3 to 5 hours.[4]

  • The alcohol is then distilled off to obtain isonicotinic acid hydrazide.[4][5]

Characterization Data

The synthesized isoniazid is typically characterized by its melting point and spectroscopic methods. The reported melting point is consistently in the range of 163-171°C.[1][3] Spectroscopic analysis, such as Fourier-transform infrared (FTIR) spectroscopy, is used to confirm the presence of key functional groups, including the amide and pyridine moieties.[3]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1][7][8][9] Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][8][9] This inhibition is achieved through the formation of a covalent adduct with NAD, which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[1][8][9]

Isoniazid_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) Isoniazid->Activated_INH Activation INH_NAD_Adduct Isoniazid-NAD Adduct Activated_INH->INH_NAD_Adduct KatG KatG (Catalase-Peroxidase) KatG->Activated_INH NAD NADH NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Cell_Wall Bacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Disruption leads to

Mechanism of action of Isoniazid.

Experimental Workflow for Synthesis and Verification

The following diagram illustrates a general workflow for the synthesis and subsequent verification of a hydrazide compound like isoniazid.

Hydrazide_Synthesis_Workflow cluster_synthesis Synthesis cluster_verification Verification Start Starting Material (e.g., Ester, Acid, Amide) Reaction Reaction with Hydrazine Hydrate Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Characterization Purification->Characterization MP Melting Point Determination Characterization->MP Spectroscopy Spectroscopic Analysis (FTIR, NMR, MS) Characterization->Spectroscopy Purity Purity Assessment (e.g., HPLC, TLC) Characterization->Purity

General workflow for hydrazide synthesis and verification.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Hydrazinide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of hydrazinide compounds. Hydrazinides, a class of organic compounds derived from hydrazine, require careful handling and disposal due to their potential hazards. Adherence to these procedures is vital for laboratory safety and environmental protection.

Immediate Safety and Hazard Summary

This compound compounds, like their parent compound hydrazine, are generally considered hazardous. While specific data may vary between different this compound derivatives, they should be handled with extreme caution.

Potential Hazards Include:

  • Toxicity: Hydrazinides can be toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4]

  • Irritation: They can cause serious skin and eye irritation.[1][3][4]

  • Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[2][3][4]

  • Mutagenicity: Some hydrazinides are suspected of causing genetic defects.[1][3][4]

  • Environmental Hazard: They are likely to be harmful to aquatic life with long-lasting effects.[2]

Always consult the Safety Data Sheet (SDS) for the specific this compound compound you are working with for detailed hazard information. All handling and disposal procedures should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]

Quantitative Data of Representative Hydrazinides

For illustrative purposes, the following table summarizes available quantitative data for two common this compound compounds. This data is essential for understanding their physical properties and for performing accurate calculations during disposal procedures.

PropertyAcetylhydrazidep-Toluenesulfonyl hydrazide
Molecular Formula C₂H₆N₂OC₇H₁₀N₂O₂S
Molecular Weight 74.08 g/mol 186.23 g/mol
Appearance White solidWhite solid
Melting Point 57 - 60 °C108 - 110 °C
Boiling Point 129 °C @ 18 mmHgDecomposes
Solubility Soluble in waterNot soluble in water, soluble in many organic solvents
UN Number 2811 (Toxic Solid, Organic, N.O.S.)3226 (Self-Reactive Solid Type D)

Data sourced from various Safety Data Sheets and chemical databases.[3][4][5][6]

This compound Disposal Protocol

The following protocol is based on general best practices for hazardous chemical waste disposal and specific information available for hydrazides and related hydrazine compounds. It is imperative to comply with all local, state, and federal regulations regarding hazardous waste disposal.

Step 1: Waste Segregation and Labeling

Proper segregation and labeling of this compound waste is the first critical step in ensuring safe disposal.

  • Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name of the this compound, and any other required hazard warnings (e.g., "Toxic," "Carcinogen").

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Professional Waste Disposal

The universally recommended and safest method for the disposal of this compound compounds is through a licensed hazardous waste disposal company.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of your this compound waste.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound compounds or their solutions be poured down the drain.[7] They are extremely hazardous to the environment.

Step 3: Chemical Treatment (for Hydrazine Compounds - Use with Extreme Caution for Hydrazinides)

The following chemical treatment procedures are established for the destruction of hydrazine . While they may be applicable to some hydrazinides, the presence of the acyl, sulfonyl, or other functional groups can alter the reaction, potentially producing different or more hazardous byproducts.

This method should only be considered by experienced chemists in a controlled laboratory setting and after thorough evaluation and small-scale testing for the specific this compound compound. Consultation with your EHS office is mandatory before attempting any chemical treatment.

Principle: The primary method for the chemical destruction of hydrazine is oxidation, which converts it to less harmful substances like nitrogen gas, water, and salts. Common oxidizing agents include sodium hypochlorite, calcium hypochlorite, and hydrogen peroxide.[8]

Experimental Protocol: Oxidation with Hypochlorite (for Hydrazine)

  • Dilution: Dilute the hydrazine-containing waste with water to a concentration of 5% or less in a suitable container. This is crucial to control the exothermic reaction.[8]

  • Preparation of Oxidant: Prepare a 5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.

  • Neutralization: Slowly add an equal volume of the 5% hypochlorite solution to the diluted hydrazine waste with constant stirring. The reaction should be carried out in a fume hood.[8]

  • pH Adjustment: The optimal pH range for this reaction is between 5 and 8. Monitor and adjust the pH as needed.

  • Testing for Completion: After the addition is complete and the reaction has subsided, test for the presence of residual hydrazine using an appropriate analytical method. Add a slight excess of the hypochlorite solution to ensure complete destruction.[8]

  • Disposal of Treated Waste: Once the absence of hydrazine is confirmed, the resulting solution may be neutralized and disposed of in accordance with local regulations for non-hazardous aqueous waste.

Experimental Protocol: Oxidation with Hydrogen Peroxide (for Hydrazine)

  • Dilution: As with the hypochlorite method, dilute the hydrazine waste to 5% or less.

  • Stoichiometry: Two moles of hydrogen peroxide are required for every mole of hydrazine. A slight excess of hydrogen peroxide is recommended to ensure complete destruction.[8]

  • Catalysis (Optional): The addition of a trace amount of a copper (II) salt (e.g., copper sulfate) can catalyze the reaction, causing it to proceed more rapidly.[8]

  • Procedure: Slowly add the dilute hydrogen peroxide solution to the diluted hydrazine waste with stirring in a fume hood.

  • Testing and Disposal: Test for residual hydrazine and dispose of the treated waste as described in the hypochlorite protocol.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound compounds.

Hydrazinide_Disposal_Workflow start Start: this compound Waste Generated segregate Step 1: Segregate and Label Waste - Use dedicated, compatible container - Label with 'Hazardous Waste' and chemical name start->segregate sds Consult Safety Data Sheet (SDS) and Institutional EHS Policy segregate->sds professional_disposal Step 2: Professional Disposal (Recommended) - Contact EHS for pickup - Arrange for licensed waste hauler sds->professional_disposal chemical_treatment_decision Consider Chemical Treatment? (For Hydrazine - Use with Extreme Caution for Hydrazinides) sds->chemical_treatment_decision Alternative Consideration end End: Safe and Compliant Disposal professional_disposal->end chemical_treatment_decision->professional_disposal No caution CAUTION: - Expert chemists only - Small-scale testing required - EHS approval mandatory chemical_treatment_decision->caution chemical_treatment_protocol Step 3: Perform Chemical Treatment (e.g., Oxidation with Hypochlorite or H2O2) - Follow strict protocol - Test for completion chemical_treatment_decision->chemical_treatment_protocol Yes (with EHS approval) treated_waste_disposal Dispose of Treated Waste - Neutralize pH - Follow local regulations for aqueous waste chemical_treatment_protocol->treated_waste_disposal treated_waste_disposal->end

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound compounds, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance with all applicable regulations.

References

Personal protective equipment for handling Hydrazinide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling hydrazinide compounds in a laboratory setting. The information is based on the well-documented hazards of hydrazine and its derivatives, as specific data for all this compound compounds may be limited. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to all institutional and regulatory safety protocols.

Hydrazinides are derivatives of hydrazine and should be handled with extreme caution due to their potential hazards, which include toxicity, carcinogenicity, and reactivity.[1][2] This guide provides procedural, step-by-step guidance for the safe handling and disposal of these compounds.

Hazard Identification

Hydrazine and its derivatives are classified as hazardous materials with multiple potential health and physical risks.[2]

  • Toxicity: Toxic if swallowed, inhaled, or in contact with skin. Can cause severe skin burns and eye damage.[1][3]

  • Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[1][4][5]

  • Flammability: Hydrazine is a flammable liquid that can self-ignite at low temperatures.[5]

  • Reactivity: Hydrazine is highly reactive and can react violently with oxidizing agents, acids, and certain metals.[4][5]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound compounds.

Protection Type Equipment Specifications and Use Cases
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for the specific chemical being handled.[3][4]
Eye Protection Safety goggles and/or face shieldTightly fitting safety goggles are the minimum requirement. A face shield should be worn in situations with a high potential for splashing.[3][4]
Skin and Body Protection Fire/flame-resistant lab coatA lab coat must be worn to protect against skin contact.[3][4] Permeation-resistant clothing may be necessary for larger quantities or higher-risk operations.[6]
Respiratory Protection Fume hood or respiratorAll handling of solid material or solutions should be conducted in a certified chemical fume hood.[1][4] If a fume hood is not feasible or exposure limits may be exceeded, a NIOSH-approved full-face respirator with appropriate cartridges is required.[3]

Operational Plan: Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS and SOPs B Don Appropriate PPE A->B C Ensure Fume Hood is Operational B->C D Work Within a Fume Hood C->D E Use Smallest Possible Quantity D->E F Keep Container Tightly Closed When Not in Use E->F G Segregate Waste F->G H Decontaminate Work Area G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for Handling this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs).[4]

    • Put on all required personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles.[4]

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all work involving this compound within the fume hood to prevent inhalation of dust or vapors.[1][4]

    • Use the smallest amount of the chemical necessary for the experiment.

    • Keep the primary container tightly sealed when not in use.

  • Post-Handling:

    • Segregate all waste containing this compound into a designated, labeled hazardous waste container.

    • Thoroughly decontaminate the work surface and any equipment used.

    • Carefully remove PPE, avoiding contamination of skin and clothing.

    • Wash hands thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure safety.

G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Segregate this compound Waste B Use Designated, Labeled Containers A->B C Keep Containers Tightly Closed B->C D Store in a Ventilated, Cool, Dry Area C->D E Away from Incompatible Materials D->E F Arrange for Professional Disposal E->F G Follow all Local, State, and Federal Regulations F->G

Caption: Workflow for this compound Disposal.

Detailed Disposal Protocol:

  • Waste Collection:

    • Do not mix this compound waste with other chemical waste streams.

    • Collect all solid and liquid waste containing this compound in a clearly labeled, leak-proof container.

    • Ensure the container is kept tightly closed when not in use.

  • Temporary Storage:

    • Store the waste container in a designated, well-ventilated, cool, and dry area.

    • Keep the waste container away from incompatible materials such as oxidizing agents and acids.[4]

  • Final Disposal:

    • Dispose of this compound waste through your institution's hazardous waste management program.

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][8]
Eye Contact Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. For large spills, contact your institution's emergency response team.[7]

Quantitative Data

The following table summarizes available quantitative data for a representative this compound compound, 1,2-dibenzoyl-1-benzylhydrazine, and related compounds.

Property Value Source
Molecular Formula C₂₁H₁₈N₂O₂[1]
Molecular Weight 330.4 g/mol [1]
Appearance Off-white powder solid (based on N,N'-Dibenzoylhydrazine)[1]
OSHA PEL (Hydrazine) 1 ppm (8-hour TWA)[5]
NIOSH REL (Hydrazine) 0.03 ppm (2-hour ceiling)[5]
ACGIH TLV (Hydrazine) 0.01 ppm (8-hour TWA)[5]

This guide is intended to supplement, not replace, formal training and adherence to established safety protocols. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazinide
Reactant of Route 2
Hydrazinide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.